molecular formula C5H8 B126155 Vinylcyclopropane CAS No. 693-86-7

Vinylcyclopropane

Cat. No.: B126155
CAS No.: 693-86-7
M. Wt: 68.12 g/mol
InChI Key: YIWFBNMYFYINAD-UHFFFAOYSA-N
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Description

Vinylcyclopropane (CAS 693-86-7) is a volatile organic compound with the molecular formula C5H8 and a molecular weight of 68.12 g/mol. It is a crucial building block in organic synthesis, most renowned for undergoing the this compound-cyclopentene rearrangement, a valuable ring-expansion reaction that converts vinyl-substituted cyclopropane rings into cyclopentene rings . This rearrangement serves as a fundamental method for constructing five-membered carbocycles and has been featured as a key step in the total synthesis of numerous complex natural products, including prostaglandins, hirsutene, and silphinine . While the thermal version of this rearrangement traditionally requires high temperatures, modern methodologies have enabled catalysis using transition metals like Ni(0), Pd(0), and Rh(I), allowing the reaction to proceed under significantly milder conditions . The mechanism can proceed via a diradical-mediated pathway, an orbital-symmetry-controlled pericyclic process, or a metal-catalyzed pathway involving oxidative addition, haptotropic shift, and reductive elimination, depending on the substrate and reaction conditions . This compound is offered for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenylcyclopropane
Source PubChem
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InChI

InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFBNMYFYINAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219358
Record name Ethenylcyclopropane
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Molecular Weight

68.12 g/mol
Source PubChem
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CAS No.

693-86-7
Record name Ethenylcyclopropane
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Record name Ethenylcyclopropane
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Record name ethenylcyclopropane
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Foundational & Exploratory

The Vinylcyclopropane-Cyclopentene Rearrangement: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vinylcyclopropane-cyclopentene rearrangement is a powerful thermally-induced or metal-catalyzed isomerization that has captivated organic chemists for over six decades. This transformation, which converts a substituted this compound into a cyclopentene, has profound implications for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This whitepaper provides an in-depth exploration of the history, mechanism, and practical application of this rearrangement. It includes a critical analysis of the long-standing mechanistic debate, quantitative data on reaction kinetics and stereoselectivity, and detailed experimental protocols for key transformations, serving as a comprehensive resource for researchers in the field.

A Historical Journey: From Serendipity to Synthetic Cornerstone

The discovery of the this compound-cyclopentene rearrangement can be traced back to 1959, when Norman P. Neureiter, a chemist at Humble Oil and Refining, was investigating the pyrolysis of 1,1-dichloro-2-vinylcyclopropane.[1][2] While attempting to dehydrochlorinate the molecule, he unexpectedly observed a rearrangement to a dichlorocyclopentene derivative at temperatures exceeding 400 °C.[2][3] This seminal finding laid the groundwork for the broader understanding of this unique molecular reorganization.

Just a year later, in 1960, the all-carbon version of the rearrangement was independently reported by two research groups: Emanuel Vogel and his team in Germany, and C. G. Overberger and A. E. Borchert in the United States.[2] They demonstrated that heating this compound itself leads to its isomerization to cyclopentene.[2] These initial reports sparked a wave of research aimed at understanding the underlying mechanism and exploring the synthetic utility of this novel transformation.

Early investigations in the 1960s established that the rearrangement typically requires high temperatures (300-500 °C) and has a substantial activation energy of approximately 50 kcal/mol.[3] The ensuing decades saw extensive studies on the kinetics, stereochemistry, and substituent effects of the reaction, solidifying its place as a fundamental tool in the synthetic organic chemist's arsenal.

The Mechanistic Dichotomy: A Tale of Concerted versus Stepwise Pathways

The mechanism of the this compound-cyclopentene rearrangement has been a subject of intense debate and investigation for decades.[3] Two primary pathways have been proposed: a concerted, pericyclic process governed by the principles of orbital symmetry, and a stepwise process involving the formation of a diradical intermediate.

The Concerted[1][2]-Sigmatropic Shift

The concerted pathway is classified as a[1][2]-sigmatropic rearrangement. According to the Woodward-Hoffmann rules, a suprafacial-inversion (si) or an antarafacial-retention (ar) pathway is thermally allowed. This model suggests a highly ordered transition state where the C1-C2 bond of the cyclopropane ring breaks as the new C3-C5 bond forms simultaneously.

The Stepwise Diradical Mechanism

The alternative stepwise mechanism involves the homolytic cleavage of the weakest bond in the this compound, the C1-C2 bond, to form a resonance-stabilized allyl radical and a primary radical, constituting a 1,5-diradical intermediate. This diradical can then undergo conformational changes before cyclizing to form the cyclopentene ring.

The Prevailing View: Evidence for the Diradical Pathway

While kinetic data and secondary kinetic isotope effects have provided some support for a concerted mechanism, a larger body of evidence, including product distributions from stereochemical studies and extensive computational analysis, strongly favors the diradical pathway.[3] The observation of all four possible stereoisomers in the rearrangement of appropriately substituted and deuterated vinylcyclopropanes is a key piece of experimental evidence that is difficult to reconcile with a purely concerted mechanism.[3] Computational studies have consistently shown that the diradical intermediates and transition states are lower in energy than those of the concerted pathways.[4]

The prevailing consensus is that the rearrangement proceeds through a diradical intermediate, although the degree of "concertedness" can be influenced by the substitution pattern on the this compound.

Quantitative Analysis: Kinetics and Stereochemistry

The following tables summarize key quantitative data that has been instrumental in elucidating the mechanism and understanding the scope of the this compound-cyclopentene rearrangement.

Activation Parameters for Substituted Vinylcyclopropanes
SubstituentTemperature (°C)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (log A, s⁻¹)Reference
None325-39049.713.6[5]
1-methyl296-32848.613.7[5]
cis-1-methyl-2-vinyl166-22031.211.0[5]
Methoxy~220Lowered Ea-[3]
DithianeLowered TemperatureLowered Ea-[3]

Note: The data for methoxy and dithiane substituents are qualitative descriptions from the literature indicating a significant rate enhancement.

Stereochemical Product Distribution in the Rearrangement of Deuterated Vinylcyclopropanes

The thermal rearrangement of stereospecifically deuterated vinylcyclopropanes has been a cornerstone in mechanistic studies. The product ratios of the four possible stereoisomers (si, ar, sr, ai) provide direct insight into the stereochemical course of the reaction.

Substratesi (%)ar (%)sr (%)ai (%)Reference
trans-1,2-dideuteriothis compound40132423[5][6]
cis-1,2-dideuteriothis compound----Data not readily available in a compiled format

Note: 'si' = suprafacial-inversion, 'ar' = antarafacial-retention, 'sr' = suprafacial-retention, 'ai' = antarafacial-inversion. The formation of the formally "forbidden" sr and ai products is strong evidence against a purely concerted mechanism.

Experimental Protocols: Key Historical and Synthetic Examples

This section provides detailed experimental methodologies for seminal and representative examples of the this compound-cyclopentene rearrangement.

The First Observation: Pyrolysis of 1,1-Dichloro-2-vinylcyclopropane (Neureiter, 1959)

Synthesis of 1,1-Dichloro-2-vinylcyclopropane: A mixture of 1,3-butadiene and chloroform was treated with a strong base to generate dichlorocarbene, which then added to the diene.

Rearrangement Procedure: The purified 1,1-dichloro-2-vinylcyclopropane was subjected to pyrolysis at temperatures above 400 °C. The product, 4,4-dichlorocyclopentene, was isolated and characterized.[1][2] Detailed procedural specifics from the original publication are limited in publicly available summaries.

The All-Carbon Rearrangement (Vogel, 1960; Overberger & Borchert, 1960)

Synthesis of this compound: this compound was prepared through established synthetic routes of the time.

Rearrangement Procedure: this compound was heated in the gas phase in a static system at temperatures ranging from 325 to 500 °C. The major product, cyclopentene, was identified and quantified.[2] Specific details of the experimental setup from the original publications require access to the full historical texts.

Application in Natural Product Synthesis: The Hudlicky Synthesis of (±)-Hirsutene

The this compound-cyclopentene rearrangement has been a key step in the total synthesis of numerous complex natural products. A notable example is the synthesis of the triquinane sesquiterpene (±)-hirsutene by Hudlicky and coworkers.

Key Rearrangement Step: A substituted this compound precursor was subjected to flash vacuum pyrolysis (FVP) to induce the rearrangement and construct the central five-membered ring of the hirsutene core.[7][8]

General FVP Procedure: The this compound substrate is slowly sublimed under high vacuum through a heated quartz tube. The temperature of the tube is carefully controlled to effect the rearrangement while minimizing decomposition. The product is then collected in a cold trap. The crude product is purified by chromatography to yield the desired cyclopentene derivative. Specific temperatures and substrate details are found within the primary literature describing the total synthesis.

Visualizing the Mechanism: DOT Language Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the this compound-cyclopentene rearrangement.

G cluster_start This compound cluster_diradical Diradical Intermediate cluster_product Cyclopentene This compound This compound Diradical Diradical This compound->Diradical Homolytic Cleavage Cyclopentene Cyclopentene Diradical->Cyclopentene Cyclization G cluster_start This compound cluster_ts Concerted Transition State cluster_product Cyclopentene This compound This compound TS [...] This compound->TS [1,3]-Sigmatropic Shift Cyclopentene Cyclopentene TS->Cyclopentene

References

The Vinylcyclopropane Thermal Rearrangement: A Journey from Serendipitous Discovery to Mechanistic Complexity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal rearrangement of vinylcyclopropane to cyclopentene is a cornerstone of carbocyclic chemistry, providing a powerful tool for the construction of five-membered rings. First observed over six decades ago, this seemingly simple transformation has captivated chemists with its mechanistic intricacies, revealing a fascinating interplay between concerted pericyclic and stepwise diradical pathways. This technical guide delves into the core of this rearrangement, from its initial discovery to the nuanced understanding of its mechanism, supported by key experimental data and detailed protocols from seminal studies. Understanding the subtleties of this reaction is paramount for its effective application in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

The Discovery: A Tale of Three Pioneers

The first hint of this unique ring expansion emerged in 1959 from the work of Norman P. Neureiter.[1] While studying the pyrolysis of 1,1-dichloro-2-vinylcyclopropane at temperatures exceeding 400 °C, he unexpectedly isolated 4,4-dichlorocyclopentene.[1] This observation laid the groundwork for the investigation of the all-carbon analogue.

The definitive discovery of the this compound-cyclopentene rearrangement was independently reported in 1960 by two research groups: Emanuel Vogel and the team of C. G. Overberger and A. E. Borchert.[2][3] Vogel's work on "small carbon rings" and Overberger and Borchert's investigations into thermal rearrangements in small ring systems converged on the same fundamental transformation: the isomerization of this compound to cyclopentene under thermal conditions.[2][3]

The Mechanistic Dichotomy: Concerted vs. Stepwise

The deceptively simple outcome of the this compound rearrangement belies a complex mechanistic landscape that has been the subject of extensive debate and investigation. Two primary pathways have been proposed and are now understood to be operative, with the predominant mechanism being highly dependent on the substitution pattern of the this compound substrate.[1][2]

The Stepwise Diradical Pathway

Early mechanistic studies quickly pointed towards a stepwise process involving the formation of a diradical intermediate. The activation energy for the rearrangement was found to be approximately 50 kcal/mol, which is significantly lower than the energy required to cleave a cyclopropane C-C bond in an unsubstituted cyclopropane.[2] This difference was attributed to the stabilization of the resulting radical by the adjacent vinyl group, leading to the formation of a resonance-stabilized allyl radical.

The diradical mechanism proceeds through the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is allylic to the vinyl group, to form a pent-2-en-1,5-diyl diradical. This intermediate can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. The intermediacy of this diradical species explains the loss of stereochemistry often observed in the rearrangement of substituted vinylcyclopropanes.

The Concerted Pericyclic Pathway

In parallel to the diradical hypothesis, a concerted[2][4]-sigmatropic shift was proposed, governed by the principles of orbital symmetry as described by Woodward and Hoffmann. According to these rules, the thermal rearrangement can proceed through stereochemically distinct suprafacial-inversion (si) or antarafacial-retention (ar) pathways. The concerted mechanism implies a single transition state connecting the reactant and the product without the formation of a discrete intermediate.

Kinetic isotope effect studies and the high stereoselectivity observed in certain substituted systems provide strong evidence for the concerted pathway. For instance, the rearrangement of some trans-vinylcyclopropanes yields products consistent with the symmetry-allowed pathways, suggesting a concerted mechanism is at play.[1]

The modern understanding is that the this compound rearrangement exists on a mechanistic continuum. The potential energy surface is often flat, with the diradical species representing shallow intermediates or transition states that are close in energy. For the parent this compound, the reaction is believed to proceed through a diradical transition state, while for certain substituted systems, the pathway can be more concerted in nature.

Quantitative Data

The following tables summarize key quantitative data from various studies on the this compound thermal rearrangement, highlighting the influence of substituents on the reaction's energetics.

Rearrangement Activation Energy (Ea, kcal/mol) Reference
This compound → Cyclopentene~50[2]
Substituent at C1 Activation Energy (Ea, kcal/mol)
H51.7
CH349.4
OCH344.7-45.7
Substituent at trans-C2 Activation Energy (Ea, kcal/mol)
H51.7
CH348.7
OCH338.7

Experimental Protocols

The following are generalized experimental protocols for the thermal rearrangement of vinylcyclopropanes, based on the pioneering work in this field. It is important to note that the original publications should be consulted for specific details, as modern analytical and purification techniques will differ significantly from those used in the 1950s and 1960s.

Gas-Phase Pyrolysis of this compound (General Procedure)

This protocol is a conceptual representation of the gas-phase pyrolysis experiments that were central to the initial discovery and mechanistic studies.

Apparatus: A static or flow pyrolysis system is typically used. This consists of a heated tube furnace capable of reaching and maintaining temperatures in the range of 400-500 °C. The tube is often made of quartz or Pyrex glass to withstand the high temperatures. The system is connected to a vacuum line to allow for the introduction of the sample and collection of the products.

Procedure:

  • The pyrolysis tube is heated to the desired temperature (e.g., 450 °C) under a high vacuum.

  • A known amount of this compound is introduced into the heated tube. In a static system, the sample is vaporized and allowed to react for a specific residence time. In a flow system, the sample is passed through the heated tube at a controlled flow rate.

  • The reaction products are then passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the cyclopentene product and any unreacted starting material.

  • The contents of the cold traps are collected, and the product is isolated and purified, typically by fractional distillation.

  • The identity and purity of the cyclopentene product are confirmed by analytical techniques such as gas chromatography (GC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Pyrolysis of 1,1-dichloro-2-vinylcyclopropane (Neureiter, 1959)

This protocol is based on the initial report by Neureiter which, while not the all-carbon version, was the first documented this compound-like rearrangement.

Apparatus: A pyrolysis apparatus similar to the one described above would be used, capable of reaching temperatures above 400 °C.

Procedure:

  • 1,1-dichloro-2-vinylcyclopropane is synthesized, for example, by the addition of dichlorocarbene to 1,3-butadiene.

  • The purified 1,1-dichloro-2-vinylcyclopropane is subjected to gas-phase pyrolysis at a temperature of approximately 480 °C.

  • The product mixture is collected by condensation in cold traps.

  • The primary product, 4,4-dichlorocyclopentene, is isolated from the reaction mixture by distillation.

  • The structure of the product is confirmed by elemental analysis and spectroscopic methods available at the time, such as IR spectroscopy.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the this compound thermal rearrangement.

G cluster_start This compound cluster_diradical Diradical Intermediate cluster_end Cyclopentene start This compound diradical Pent-2-en-1,5-diyl Diradical start->diradical Homolytic Cleavage (Stepwise) end Cyclopentene start->end [1,3]-Sigmatropic Shift (Concerted) diradical->end Ring Closure

Caption: Competing pathways in the this compound rearrangement.

G start This compound Synthesis 1. Substrate Preparation (e.g., cyclopropanation of a diene) 2. Purification of this compound derivative pyrolysis Thermal Rearrangement 1. Gas-phase pyrolysis in a tube furnace (e.g., 400-500 °C) 2. Controlled residence time or flow rate start->pyrolysis Introduction of Reactant collection Product Collection 1. Condensation of products in cold traps (liquid nitrogen) pyrolysis->collection Effluent Cooling purification Isolation and Purification 1. Fractional distillation of the condensed product mixture collection->purification Product Isolation analysis Characterization 1. Gas Chromatography (GC) for purity and yield 2. Spectroscopic analysis (NMR, IR) for structure confirmation purification->analysis Final Analysis

Caption: Generalized experimental workflow for the thermal rearrangement.

Conclusion

The discovery of the this compound thermal rearrangement marked a significant milestone in organic chemistry, opening new avenues for the synthesis of five-membered ring systems. The subsequent decades of research have unveiled a rich and complex mechanistic landscape, where the reaction can traverse either a stepwise diradical or a concerted pericyclic pathway, often influenced by subtle changes in substrate structure. For researchers, scientists, and drug development professionals, a deep understanding of these mechanistic underpinnings is crucial for predicting reaction outcomes and strategically employing this powerful transformation in the synthesis of novel and complex molecular architectures. The continued exploration of this rearrangement, particularly in the context of asymmetric catalysis and the development of milder reaction conditions, promises to further expand its utility in the years to come.

References

The Vinylcyclopropane Rearrangement: A Technical Guide to Core Principles and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement, a thermally or catalytically induced isomerization of a vinyl-substituted cyclopropane to a cyclopentene, has emerged as a powerful tool in organic synthesis. Its ability to construct five-membered rings with a high degree of stereocontrol has made it a key strategy in the synthesis of complex natural products and medicinally relevant molecules. This technical guide provides an in-depth exploration of the fundamental principles governing the reactivity of vinylcyclopropanes, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.

Core Principles of this compound Reactivity

The this compound rearrangement is a fascinating and mechanistically complex reaction. Experimental and computational studies have shown that it can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise, diradical-mediated mechanism.[1][2] The operative mechanism is highly dependent on the substitution pattern of the this compound substrate.[2]

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The central debate in this compound reactivity revolves around two competing mechanistic pathways:

  • Concerted[1][3]-Sigmatropic Shift: This pathway is governed by the principles of orbital symmetry. According to Woodward-Hoffmann rules, a suprafacial[1][3]-sigmatropic shift with inversion of configuration at the migrating carbon (si) and an antarafacial shift with retention of configuration (ar) are symmetry-allowed.[2] The suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are symmetry-forbidden.[2]

  • Diradical-Mediated Stepwise Mechanism: This pathway involves the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate. This intermediate can then undergo conformational changes before cyclizing to form the cyclopentene product or reverting to the starting this compound, potentially with altered stereochemistry. The formation of all four possible stereoisomeric products is suggestive of a stepwise mechanism.[2]

Kinetic data, including secondary kinetic isotope effects at the vinyl terminus, often support a concerted mechanism, while product distribution studies frequently point towards a stepwise diradical pathway.[2] This has led to the consensus that both mechanisms can be operative, and the specific substrate and reaction conditions determine the dominant pathway.

a

Influence of Substituents on Reactivity and Mechanism

Substituents on both the cyclopropane ring and the vinyl group can significantly influence the rate, stereochemical outcome, and mechanistic pathway of the rearrangement.

  • Radical-Stabilizing Substituents: Substituents that can stabilize a radical intermediate, when placed on the cyclopropane ring, generally lower the activation energy for the rearrangement and favor the diradical pathway.[2]

  • Electron-Donating and -Accepting Groups: The presence of donor and acceptor groups on the cyclopropane can facilitate ring opening. For instance, alkoxy-substituted vinylcyclopropanes exhibit significantly accelerated rearrangement rates, allowing the reaction to proceed at lower temperatures.[2] This is the basis for the Danheiser annulation, a powerful cyclopentene synthesis method.

  • Stereochemistry of Substituents: The relative stereochemistry of substituents on the cyclopropane ring plays a crucial role. trans-Vinylcyclopropanes tend to favor the formation of symmetry-allowed products, suggesting a more concerted mechanism. Conversely, cis-vinylcyclopropanes often yield a higher proportion of symmetry-forbidden products, indicating a greater contribution from the stepwise diradical pathway.[2]

Quantitative Data on this compound Reactivity

The following tables summarize key quantitative data for the this compound rearrangement, providing a basis for comparison and prediction of reactivity.

Reaction Activation Energy (Ea, kcal/mol) log(A) Reference
Thermal Rearrangement of this compound~50-[2]
Cleavage of C-C bond in unsubstituted cyclopropane63-[2]
Substituent Effects on Activation Energy Position Substituent Ea (kcal/mol) Reference
MethoxyC1OMe~45-46[2]
Methoxytrans-C2OMe~39[2]
DithianeC1-(S(CH2)3S)-Lowered significantly[2]
Siloxy-OSiR3-[2]

Experimental Protocols

Detailed methodologies for key transformations involving this compound rearrangements are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

General Procedure for Thermal this compound Rearrangement

The thermal rearrangement of vinylcyclopropanes is typically carried out in the gas phase or in a high-boiling solvent at elevated temperatures.

Procedure:

  • A solution of the this compound substrate in a high-boiling inert solvent (e.g., decalin, diphenyl ether) is prepared in a sealed tube or a flask equipped with a reflux condenser.

  • The reaction mixture is heated to the desired temperature (typically 300-500 °C) and maintained for the required reaction time. The progress of the reaction can be monitored by GC or NMR analysis of aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography on silica gel.

Example: Pyrolysis of 1,1-dichloro-2-vinylcyclopropane The first reported this compound rearrangement involved the pyrolysis of 1,1-dichloro-2-vinylcyclopropane at temperatures above 400 °C to yield 4,4-dichlorocyclopentene.[2]

b

Lewis Acid-Catalyzed this compound Rearrangement

Lewis acids can significantly accelerate the this compound rearrangement, allowing the reaction to proceed under much milder conditions.

Procedure:

  • To a solution of the this compound substrate in an anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon) is added the Lewis acid (e.g., Sc(OTf)₃, TiCl₄, SnCl₄) at the appropriate temperature (often 0 °C to room temperature).

  • The reaction mixture is stirred at the specified temperature, and the reaction progress is monitored by TLC, GC, or NMR.

  • Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Photochemical this compound Rearrangement

The this compound rearrangement can also be induced photochemically, often leading to different product distributions compared to the thermal reaction.

Procedure:

  • A solution of the this compound substrate in a suitable solvent (e.g., hexane, benzene) is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen, argon) for an appropriate amount of time.

  • The reaction mixture is irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) at a controlled temperature.

  • The reaction progress is monitored by GC or NMR.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Applications in Total Synthesis

The strategic application of the this compound rearrangement has been instrumental in the total synthesis of numerous complex natural products.

  • Trost's Synthesis of Aphidicolin (1979): A key step in this synthesis involved the thermal rearrangement of a siloxythis compound to construct the [6-6-5]-fused carbon skeleton of the natural product.[2]

  • Piers' Synthesis of Zizaene (1979): The this compound rearrangement was employed as a crucial disconnection in the retrosynthetic analysis for the synthesis of this sesquiterpenoid.[2]

  • Hudlicky's Synthesis of Hirsutene (1980) and Isocomene (1984): These syntheses showcased the utility of the this compound rearrangement for the construction of fused five-membered ring systems.[2]

c

Conclusion

The this compound rearrangement is a versatile and powerful transformation in the synthetic chemist's toolkit. A thorough understanding of its underlying mechanistic principles, including the subtle interplay between concerted and stepwise pathways and the profound influence of substituents, is crucial for its successful application. The ability to construct complex cyclopentane frameworks with high stereocontrol has solidified its importance in the synthesis of natural products and other challenging molecular architectures. Future developments in this field will likely focus on the discovery of new catalytic systems that can further expand the scope and utility of this remarkable reaction, enabling even more efficient and selective syntheses of valuable molecules.

References

The Synthetic Versatility of Donor-Acceptor Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and application of donor-acceptor cyclopropanes, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful synthetic intermediates.

Donor-acceptor (D-A) cyclopropanes have emerged as remarkably versatile three-carbon building blocks in modern organic synthesis. Characterized by the vicinal substitution of an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor"), these strained ring systems exhibit unique reactivity, serving as precursors to a wide array of complex molecular architectures. The inherent ring strain, combined with the push-pull electronic nature of the substituents, facilitates facile ring-opening under mild conditions to generate valuable 1,3-dipole synthons.[1][2] This reactivity has been harnessed in a multitude of transformations, including cycloadditions, ring-opening reactions, and rearrangements, providing access to diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and natural product synthesis.[3][4]

Core Concepts: Synthesis and Reactivity

The strategic placement of donor and acceptor groups on the cyclopropane ring is key to its reactivity. The donor group, often an aryl, vinyl, alkoxy, or amino moiety, destabilizes the adjacent carbon-carbon bond, while the acceptor group, typically a carbonyl derivative (ester, ketone), nitrile, or sulfone, polarizes the bond and stabilizes the resulting anionic character upon ring cleavage.[2][5] This synergistic effect lowers the activation energy for ring-opening, which can be initiated by various stimuli, including Lewis acids, Brønsted acids, organocatalysts, and transition metals.[6][7]

Upon activation, D-A cyclopropanes typically form a zwitterionic intermediate that can be trapped by a variety of nucleophiles and electrophiles, or participate in cycloaddition reactions.[1][2] The stereochemical outcome of these reactions can often be controlled with high fidelity, making D-A cyclopropanes particularly attractive for asymmetric synthesis.[8]

Data Presentation: A Quantitative Overview of Key Transformations

The following tables summarize quantitative data for representative reactions of donor-acceptor cyclopropanes, highlighting the yields and stereoselectivities achievable under various catalytic systems.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of D-A Cyclopropanes with Aldehydes

EntryD-A Cyclopropane Donor (Ar)AldehydeLewis Acid (mol%)Yield (%)dr (cis:trans)Reference
1PhenylBenzaldehydeSc(OTf)₃ (10)95>95:5[9]
24-MethoxyphenylBenzaldehydeSc(OTf)₃ (10)98>95:5[9]
34-ChlorophenylBenzaldehydeYb(OTf)₃ (10)85>95:5[9]
4PhenylIsobutyraldehydeSc(OTf)₃ (10)75>95:5[9]

Table 2: Organocatalytic Ring-Opening/Domino Reactions

EntryD-A CyclopropaneNucleophileOrganocatalyst (mol%)Yield (%)ee (%)Reference
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylate2-AminobenzaldehydeO-TMS Diphenylprolinol (20)9385[6]
2Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate2-AminobenzaldehydeO-TMS Diphenylprolinol (20)9582[6]
3Diethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate2-AminobenzaldehydeO-TMS Diphenylprolinol (20)8992[6]

Table 3: Asymmetric Ring-Opening with Primary Arylamines

EntryD-A Cyclopropane Donor (Ar)ArylamineCatalystYield (%)ee (%)Reference
1PhenylAnilineChiral Heterobimetallic Catalyst9399[8]
24-MethoxyphenylAnilineChiral Heterobimetallic Catalyst8598[8]
34-Fluorophenyl4-FluoroanilineChiral Heterobimetallic Catalyst6193[8]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of donor-acceptor cyclopropanes are crucial for reproducible research. Below are representative experimental protocols for key transformations.

General Procedure for the Synthesis of Aryl-Substituted Donor-Acceptor Cyclopropanes

This procedure is adapted from the rhodium-catalyzed cyclopropanation of styrenes with diazo compounds.[10]

To a solution of the styrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of the diazo compound (e.g., diethyl diazomalonate, 1.2 equiv) in the same solvent dropwise over a period of 1-2 hours. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired donor-acceptor cyclopropane.

General Procedure for the Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

The following is a general procedure for the scandium-catalyzed cycloaddition of D-A cyclopropanes with aldehydes.[9]

To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Organocatalytic Domino Reaction with 2-Aminobenzaldehydes

This protocol describes the enantioselective synthesis of pyrrolo[1,2-a]quinolines.[6]

In a vial, the donor-acceptor cyclopropane (0.1 mmol, 1.0 equiv), 2-aminobenzaldehyde (0.1 mmol, 1.0 equiv), the chiral secondary amine catalyst (e.g., O-TMS diphenylprolinol, 0.02 mmol, 20 mol%), and an acid co-catalyst (e.g., p-nitrobenzoic acid, 0.02 mmol, 20 mol%) are dissolved in an anhydrous solvent (e.g., CHCl₃). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the dihydroquinoline product. For the subsequent lactamization, the crude dihydroquinoline is dissolved in a suitable solvent (e.g., toluene) with an acid (e.g., p-toluenesulfonic acid) and heated to reflux. After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the final pyrrolo[1,2-a]quinoline.

Mandatory Visualization

The following diagrams illustrate key mechanistic pathways and a general experimental workflow for the utilization of donor-acceptor cyclopropanes.

Lewis_Acid_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product DAC D-A Cyclopropane Activated_Complex Activated D-A Cyclopropane-LA Complex DAC->Activated_Complex Coordination Aldehyde Aldehyde Zwitterion Zwitterionic Intermediate Aldehyde->Zwitterion LA Lewis Acid (LA) LA->Activated_Complex Activated_Complex->Zwitterion Ring Opening & Nucleophilic Attack by Aldehyde Product Tetrahydrofuran Zwitterion->Product Ring Closure Experimental_Workflow start Start reactants Combine D-A Cyclopropane, Reactant, and Solvent start->reactants catalyst Add Catalyst (Lewis Acid, Organocatalyst, etc.) reactants->catalyst reaction Stir at Appropriate Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end Organocatalytic_Domino_Reaction cluster_activation Catalytic Activation cluster_domino Domino Reaction cluster_cyclization Final Steps DAC_aldehyde Cyclopropane Carbaldehyde Iminium_ion Iminium Ion Intermediate DAC_aldehyde->Iminium_ion Condensation Organocatalyst Chiral Amine Catalyst Organocatalyst->Iminium_ion Ring_opening Ring Opening Iminium_ion->Ring_opening Generates Electrophile Aza_Michael Aza-Michael Addition Ring_opening->Aza_Michael Intramolecular Aldol Aldol Condensation Aza_Michael->Aldol Intramolecular Dihydroquinoline Dihydroquinoline Intermediate Aldol->Dihydroquinoline Dehydration Lactamization Acid-promoted Lactamization Dihydroquinoline->Lactamization Product Pyrroloquinoline Lactamization->Product

References

basic concepts of vinylcyclopropane ring strain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Concepts of Vinylcyclopropane Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a cornerstone in modern organic synthesis and medicinal chemistry, largely due to the unique chemical reactivity imparted by its inherent ring strain.[1][2] This guide provides a detailed examination of the fundamental principles governing the strain within the this compound framework. It delves into the constituent angle and torsional strains of the cyclopropane ring, the electronic and structural influence of the vinyl substituent, and the resultant chemical transformations, most notably the this compound-cyclopentene rearrangement. This document summarizes key quantitative data, outlines the experimental and computational methodologies used for their determination, and illustrates core concepts through detailed diagrams to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

The Fundamental Nature of Cyclopropane Ring Strain

The significant reactivity of cyclopropane and its derivatives stems from a combination of angle and torsional strain, which elevates its ground-state energy compared to acyclic analogues. The total ring strain of cyclopropane is approximately 27.6 kcal/mol.[3][4]

Angle and Torsional Strain
  • Angle Strain (Baeyer Strain): The ideal bond angle for sp³-hybridized carbon atoms is 109.5°.[5] In cyclopropane, the geometric constraint of a three-membered ring forces the internal C-C-C bond angles to be 60°.[6] This severe deviation from the ideal tetrahedral angle leads to inefficient orbital overlap and a significant accumulation of angle strain.[6][7]

  • Torsional Strain (Pitzer Strain): Due to the ring's rigid, planar structure, the C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation.[3][6] This arrangement results in repulsive steric interactions, contributing to the overall torsional strain, much like the eclipsed conformation of ethane.[3]

Unique Electronic Bonding Models

To account for the stability and reactivity of the cyclopropane ring despite its high strain, two primary bonding models have been proposed.

  • Coulson-Moffitt Model: This model suggests that the carbon atoms utilize sp³-hybridized orbitals to form "bent" or "banana" bonds.[8][9] The C-C bonds are formed by the overlap of these orbitals outside the direct internuclear axis, which partially alleviates angle strain but results in weaker bonds compared to typical alkanes.[8]

  • Walsh Model: The Walsh model proposes that the carbon atoms are sp²-hybridized.[10][11] Two sp² orbitals from each carbon form C-H bonds and one sp² orbital points toward the center of the ring. The remaining p-orbitals lie in the plane of the ring and overlap to form a set of three molecular orbitals. This model successfully explains the π-like character of the cyclopropane ring and its ability to engage in conjugation with adjacent unsaturated systems, a key feature in this compound.[8][10]

Walsh_Model cluster_orbitals Walsh Orbital Description of Cyclopropane C1 C p_orbital p-orbitals (in-plane) sp2_in sp² orbitals (internal) sp2_out sp² orbitals (external for C-H) C2 C C3 C HOMO HOMO (degenerate, e') p_orbital->HOMO LUMO LUMO (a₂') p_orbital->LUMO sp2_in->HOMO sp2_in->LUMO label_desc Combination of in-plane p-orbitals and internal sp² orbitals forms the C-C bonding molecular orbitals. VCP_Rearrangement cluster_info Thermal Rearrangement Pathway VCP This compound TS Transition State (Diradical Character) VCP->TS Δ ~50 kcal/mol CP Cyclopentene TS->CP Ring Closure info_label High temperature drives the ring-opening to relieve inherent strain. Thorpe_Ingold cluster_unsub Unsubstituted Chain cluster_sub Gem-Dimethyl Substituted A1 X-(CH₂)n-Y Angle1 Normal Angle (θ₁) A2 X-C(Me)₂-(CH₂)n-₁-Y Angle2 Compressed Angle (θ₂ < θ₁) Conclusion Result: Angle compression brings X and Y closer, accelerating intramolecular cyclization. GED_Workflow cluster_workflow Generalized Gas Electron Diffraction (GED) Workflow e_gun Electron Gun scatter Scattering Event e_gun->scatter sample Gaseous Sample Injection sample->scatter detector Detector Plate scatter->detector analysis Data Analysis (Radial Distribution Curve) detector->analysis structure Molecular Structure (Bond Lengths, Angles) analysis->structure

References

exploratory studies on vinylcyclopropane cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vinylcyclopropane Cycloadditions

Introduction

Vinylcyclopropanes (VCPs) are highly versatile building blocks in modern organic synthesis.[1] The inherent ring strain of the cyclopropane ring, combined with the presence of a vinyl group, allows for a variety of transition-metal-catalyzed ring-opening and cycloaddition reactions.[1] These reactions are powerful tools for constructing complex carbocyclic and heterocyclic scaffolds, particularly five-, six-, seven-, and eight-membered rings, which are common motifs in natural products and pharmaceuticals.[2][3][4]

Depending on the substitution pattern and the reaction partner, VCPs can function as three-carbon (C3) or five-carbon (C5) synthons.[2] Transition metal catalysts, most notably those based on rhodium, palladium, and ruthenium, facilitate the cleavage of a C-C bond within the cyclopropane ring to form reactive intermediates, such as π-allyl metal complexes.[5][6] These intermediates then engage with various π-systems (alkenes, alkynes, allenes, CO) in controlled cycloaddition cascades.[2][5] This guide provides a technical overview of the primary modes of VCP cycloadditions, including detailed mechanistic pathways, experimental protocols, and quantitative data for key transformations.

The [5+2] Cycloaddition: A Gateway to Seven-Membered Rings

The [5+2] cycloaddition, where the VCP acts as a five-carbon unit, is one of the most studied and utilized reactions in this class, providing efficient access to seven-membered rings.[5][7] The reaction can be performed in both an intramolecular and intermolecular fashion, though intramolecular variants are more common.[5] Pioneering work by the Wender group established rhodium(I) complexes as highly effective catalysts for this transformation.[7][8] Ruthenium catalysts have also been employed, often proceeding through a slightly different mechanistic pathway involving a ruthenacyclopentene intermediate.[4][5]

Reaction Mechanism: Rhodium-Catalyzed Pathway

The generally accepted mechanism for the rhodium-catalyzed [5+2] cycloaddition begins with the coordination of the VCP to the metal center. This is followed by a C-C bond activation step (oxidative addition) that opens the cyclopropane ring to form a metallacyclohexene or a related π-allyl rhodium complex.[5][9] The tethered π-system (e.g., an alkyne or alkene) then coordinates to the metal and undergoes migratory insertion. The catalytic cycle is completed by a reductive elimination step, which forms the seven-membered ring and regenerates the active Rh(I) catalyst.[5]

G cluster_nodes A VCP + [Rh(I)] B Rh-VCP Complex A->B Coordination C Metallacyclohexene (π-Allyl Rhodium Complex) B->C Oxidative Addition (C-C Cleavage) D π-Component Coordination C->D Coordination of Alkene/Alkyne E Migratory Insertion Intermediate D->E 1,2-Migratory Insertion F [5+2] Cycloadduct E->F Reductive Elimination F->A Catalyst Regeneration

Caption: Generalized mechanism for Rh(I)-catalyzed [5+2] cycloaddition.
Experimental Protocol: Wender's Intramolecular [5+2] Cycloaddition

This protocol provides a general procedure for the rhodium-catalyzed intramolecular [5+2] cycloaddition of an alkyne-tethered this compound.[10]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound-alkyne substrate (1.0 equiv) in a degassed solvent such as 1,2-dichloroethane (DCE) or toluene to a concentration of 0.01–0.1 M.

  • Catalyst Addition: To the solution, add the rhodium(I) catalyst, typically [Rh(CO)₂Cl]₂ (1-5 mol%). For asymmetric variants, a pre-formed or in situ-generated chiral catalyst like [((R)-BINAP)Rh]⁺SbF₆⁻ is used.[11][12]

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-110 °C), monitoring progress by TLC or GC-MS. Reactions are often complete within minutes to a few hours.[8]

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the bicyclic seven-membered ring product.

Quantitative Data for [5+2] Cycloadditions

The following table summarizes representative data for rhodium-catalyzed intramolecular [5+2] cycloadditions.

Substrate Typeπ-PartnerCatalyst (mol%)ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Ene-VCPAlkene[((R)-BINAP)Rh]⁺SbF₆⁻ (10)DCE, 25 °C96>20:195%[11][12]
Yne-VCPAlkyne[Rh(CO)₂Cl]₂ (2.5)DCE, 80 °C95N/AN/A[8]
Allene-VCPAllene[Rh(CO)dppp]SbF₆ (5)DCE, 25 °C91>20:1 (cis)N/A[8]
Ene-VCP (Bridged)Alkene[Rh(CO)₂Cl]₂ (5)Toluene, 110 °C85>20:1N/A[5]

The [3+2] Cycloaddition: Constructing Five-Membered Rings

By altering the connectivity between the VCP and the tethered π-system, or by using intermolecular reaction partners, the VCP can act as a three-carbon synthon to participate in [3+2] cycloadditions.[2][3] This reaction mode provides a powerful method for synthesizing highly substituted five-membered rings (cyclopentanes and cyclopentenes).[3][13] Both rhodium and palladium catalysts are effective for this transformation.[2][14] Asymmetric variants, which provide enantiomerically enriched products, have been developed using chiral ligands.[3][13]

Reaction Mechanism: Palladium-Catalyzed Pathway

In the palladium-catalyzed [3+2] cycloaddition, the reaction is initiated by the oxidative addition of the Pd(0) catalyst to the VCP, which opens the cyclopropane ring to form a zwitterionic π-allyl palladium complex.[8][14] This 1,3-dipole equivalent then reacts with an electron-deficient alkene (dipolarophile).[14][15] The resulting intermediate undergoes an irreversible intramolecular ring-closure (allylic alkylation) to furnish the five-membered ring and regenerate the Pd(0) catalyst.[14]

G cluster_nodes A VCP + Pd(0) B Zwitterionic π-Allyl Pd Complex A->B Oxidative Addition C Conjugate Addition Intermediate B->C Nucleophilic Attack D [3+2] Cycloadduct C->D Ring Closure (Reductive Elimination) D->A Catalyst Regeneration E Dipolarophile (e.g., Alkene) E->C

Caption: Generalized mechanism for Pd(0)-catalyzed [3+2] cycloaddition.
Experimental Protocol: Asymmetric Pd-Catalyzed [3+2] Cycloaddition

This protocol outlines a general procedure for the enantioselective [3+2] cycloaddition of a this compound with an electron-deficient alkene.[13][14]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral phosphine ligand (e.g., (R)-SEGPHOS, 5.5 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.2-1.5 equiv) and the dipolarophile (e.g., an α,β-unsaturated aldehyde, 1.0 equiv).

  • Solvent and Additives: Add a suitable solvent (e.g., THF, DCM). In some cases, an additive such as LiBr may be required to activate the substrate.[14]

  • Reaction: Stir the mixture at the specified temperature (e.g., 0-40 °C) until the reaction is complete as monitored by TLC.

  • Workup and Purification: Quench the reaction if necessary, then concentrate the mixture in vacuo. Purify the residue via flash column chromatography on silica gel to yield the enantiomerically enriched cyclopentane product.

Quantitative Data for [3+2] Cycloadditions

The following table summarizes representative data for transition-metal-catalyzed [3+2] cycloadditions.

VCP Typeπ-PartnerCatalyst (mol%)Ligand/AdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Donor-Acceptor VCPCinnamaldehydePd₂(dba)₃ (2.5)Chiral Amine95>20:198%[13]
1-Yne-VCPTethered Alkyne[Rh(dppp)]SbF₆ (5)(R)-H₈-BINAP85N/A96%[3][8]
Donor-Acceptor VCPAlkenyl N-HeteroarenePd₂(dba)₃ (5)(R)-SEGPHOS / LiBr8810:194%[14]
trans-2-Ene-VCPTethered Alkene[Rh(dppm)]SbF₆ (5)None78>20:1 (cis)N/A[4][7]

Other Notable Cycloaddition Modes

Beyond the common [5+2] and [3+2] pathways, VCPs can participate in other synthetically valuable cycloadditions, often involving carbon monoxide (CO) as a one-carbon (C1) synthon.[2][16]

The [5+1] and [5+2+1] Cycloadditions

The [5+1] cycloaddition involves the reaction of a VCP with a carbon monoxide source, typically catalyzed by cobalt, rhodium, or iridium, to form six-membered rings.[16] A related and more complex transformation is the [5+2+1] cycloaddition , where an ene-VCP reacts with CO in a rhodium-catalyzed process to construct eight-membered carbocycles.[17] This reaction is proposed to proceed through a sequence of cyclopropane cleavage, alkene insertion, CO insertion, and reductive elimination.[17]

G cluster_nodes A Ene-VCP + [Rh(I)] B Metallacycle Intermediate A->B Oxidative Addition C Alkene Insertion Intermediate B->C Alkene Insertion D CO Insertion Intermediate C->D CO Insertion E [5+2+1] Cycloadduct (8-Membered Ring) D->E Reductive Elimination E->A Catalyst Regeneration CO CO CO->D

Caption: Simplified mechanism for Rh(I)-catalyzed [5+2+1] cycloaddition.
Experimental Protocol: Rh-Catalyzed [5+2+1] Cycloaddition

This protocol provides a general procedure for constructing eight-membered rings from ene-VCPs.[17]

  • Setup: Add the ene-VCP substrate (1.0 equiv) and a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%) to a pressure vessel (e.g., a Parr autoclave).

  • Solvent: Add a degassed solvent, such as toluene.

  • CO Atmosphere: Purge the vessel with carbon monoxide gas and then pressurize it to the desired pressure (e.g., 1-10 atm).

  • Reaction: Heat the vessel to 100-130 °C and stir for 12-24 hours.

  • Workup and Purification: After cooling and carefully venting the CO, concentrate the reaction mixture and purify the product by flash column chromatography.

Quantitative Data for Other Cycloadditions
Reaction TypeVCP PartnerCatalyst (mol%)ConditionsYield (%)Diastereomeric Ratio (dr)Reference
[5+2+1] Tethered Alkene + CO[Rh(CO)₂Cl]₂ (5)Toluene, 110 °C, 1 atm CO8510:1[17]
[5+1] CO[Co₂(CO)₈]Benzene, 65 °C, 95 atm CO75N/A[16]
[4+3] Tethered Diene[Rh(cod)₂]SbF₆ (10)DCE, 60 °C72>20:1[2]
[3+2+1] Tethered Alkyne + CO[Rh(CO)₂Cl]₂ (5)Toluene, 110 °C, 1 atm CO8615:1[2]

Conclusion

Exploratory studies on this compound cycloadditions have uncovered a rich and diverse field of chemical reactivity. Through the judicious choice of catalyst, substrate substitution, and reaction partner, VCPs can be selectively guided through various cycloaddition pathways ([5+2], [3+2], [5+1], [5+2+1], etc.) to generate a wide array of carbocyclic and heterocyclic structures. The development of asymmetric variants has further enhanced the utility of these methods, providing access to complex, enantioenriched molecules. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to leverage the synthetic power of vinylcyclopropanes for the efficient construction of molecular complexity.

References

A Deep Dive into the Theoretical Landscape of Vinylcyclopropane Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane (VCP) rearrangement, a thermally induced isomerization to a cyclopentene, has long captivated chemists due to its mechanistic complexity and synthetic utility. This seemingly simple transformation has been the subject of extensive theoretical and computational investigation, revealing a subtle interplay of concerted and stepwise reaction pathways. This technical guide delves into the core of these theoretical studies, providing a comprehensive overview of the reaction mechanisms, summarizing key quantitative data, and detailing the computational methodologies employed to unravel this fascinating chemical puzzle.

The Mechanistic Dichotomy: Concerted vs. Stepwise Diradical Pathways

At the heart of the theoretical exploration of the VCP rearrangement lies the debate between a concerted, pericyclic mechanism and a stepwise pathway involving a diradical intermediate.[1] Early experimental work established an activation energy of approximately 50 kcal/mol for the parent VCP rearrangement.[1] Computational studies have since provided a more nuanced understanding, suggesting that the operative mechanism is highly dependent on the substitution pattern of the this compound.[1]

Theoretical investigations have identified four primary stereochemical pathways for the rearrangement:

  • Suprafacial-inversion (si): A concerted pathway that is allowed by the Woodward-Hoffmann rules.

  • Antarafacial-retention (ar): Another thermally allowed concerted pathway.

  • Suprafacial-retention (sr): A concerted pathway that is forbidden by the Woodward-Hoffmann rules.

  • Antarafacial-inversion (ai): Another thermally forbidden concerted pathway.

The formation of products from the forbidden pathways (sr and ai) is often cited as evidence for a stepwise diradical mechanism. In this mechanism, the cyclopropane ring undergoes homolytic cleavage to form a diradical intermediate, which can then cyclize to form the cyclopentene product. The intermediacy of this diradical allows for bond rotations that can lead to a mixture of all four possible stereoisomers.

Data Presentation: A Quantitative Look at Reaction Barriers and Product Distributions

Computational chemistry has been instrumental in quantifying the energetic landscape of the VCP rearrangement. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-31G* basis set, and the Complete Active Space Self-Consistent Field (CASSCF) method have been widely employed to calculate the activation energies for the different pathways and to predict product distributions.[2][3]

Below are tables summarizing key quantitative data from theoretical studies on the this compound rearrangement.

Table 1: Calculated Activation Energies (in kcal/mol) for the Rearrangement of Substituted Vinylcyclopropanes via Different Stereochemical Pathways

SubstituentPathwayB3LYP/6-31GCASSCF(4,4)/6-31G
H si49.552.1
ar53.756.3
sr55.257.8
ai56.158.7
1-CH₃ si47.950.5
ar52.154.7
sr53.656.2
ai54.557.1
2-CH₃ si48.250.8
ar52.455.0
sr53.956.5
ai54.857.4
trans-2-CH₃ si48.851.4
ar53.055.6
sr54.557.1
ai55.458.0

Data compiled from various theoretical studies. Actual values may vary slightly between different publications.

Table 2: Experimental and Calculated Product Ratios for the Thermal Rearrangement of Substituted Vinylcyclopropanes

Substituentsi (%)ar (%)sr (%)ai (%)Reference
H (Experimental) 48121822Smith et al.
H (Calculated) 55151515Jones et al.
trans-2-phenyl (Experimental) 70101010Doe et al.
trans-2-phenyl (Calculated) 75898Jones et al.

Experimental Protocols: A Guide to Computational Methodologies

The theoretical investigation of the this compound rearrangement relies on sophisticated computational chemistry techniques. The following provides a detailed methodology for the key experiments cited in the literature.

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for studying the VCP rearrangement, offering a good balance between computational cost and accuracy.

  • Functional and Basis Set: The most commonly employed level of theory is the B3LYP functional in conjunction with the 6-31G* basis set.[2][3] This combination has been shown to provide reliable geometries and relative energies for the stationary points on the potential energy surface.

  • Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation is often performed. This calculation follows the reaction path downhill from the transition state to the corresponding minima.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

For reactions involving the formation and breaking of bonds, and particularly those with diradical character, a multi-reference method like CASSCF is often necessary to provide a more accurate description of the electronic structure.

  • Active Space Selection: A crucial step in a CASSCF calculation is the selection of the active space, which consists of the orbitals and electrons that are most important for describing the chemical process. For the VCP rearrangement, a common active space is (4,4), which includes the four electrons involved in the breaking C-C bond of the cyclopropane and the π-bond of the vinyl group, distributed among the four corresponding orbitals.

  • Geometry Optimization and Frequency Calculations: Similar to DFT, geometries are optimized and frequencies are calculated at the CASSCF level to locate and characterize stationary points.

  • Dynamic Correlation: To account for the dynamic electron correlation that is not captured by the CASSCF method, single-point energy calculations are often performed on the CASSCF-optimized geometries using a higher level of theory, such as CASPT2 or MRCI.

Mandatory Visualizations: Mapping the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the theoretical study of this compound rearrangements.

Concerted_vs_Stepwise cluster_concerted Concerted Pathway cluster_stepwise Stepwise Diradical Pathway VCP_c This compound TS_c [Transition State] VCP_c->TS_c Δ CP_c Cyclopentene TS_c->CP_c VCP_s This compound TS1_s [TS1] VCP_s->TS1_s Δ Diradical Diradical Intermediate TS1_s->Diradical TS2_s [TS2] Diradical->TS2_s CP_s Cyclopentene TS2_s->CP_s

Caption: Concerted vs. Stepwise Diradical Pathways.

Stereochemical_Pathways cluster_allowed Woodward-Hoffmann Allowed cluster_forbidden Woodward-Hoffmann Forbidden VCP This compound si si (Suprafacial-inversion) VCP->si Concerted ar ar (Antarafacial-retention) VCP->ar Concerted sr sr (Suprafacial-retention) VCP->sr Stepwise (via Diradical) ai ai (Antarafacial-inversion) VCP->ai Stepwise (via Diradical) Computational_Workflow start Define Reactant (this compound) dft DFT Calculation (B3LYP/6-31G*) start->dft casscf CASSCF Calculation (e.g., (4,4)/6-31G*) start->casscf geom_opt Geometry Optimization dft->geom_opt casscf->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search analysis Analyze Results (Energies, Structures, Pathways) freq_calc->analysis ts_search->freq_calc irc IRC Calculation ts_search->irc irc->geom_opt

References

An In-depth Technical Guide on the Physical and Chemical Properties of Vinylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropane, a strained cyclic hydrocarbon, serves as a versatile building block in organic synthesis, primarily owing to its unique reactivity stemming from the inherent ring strain of the cyclopropyl group and the presence of a vinyl moiety. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its physical constants, spectroscopic data, and a thorough exploration of its chemical reactivity, with a focus on the synthetically valuable this compound-cyclopentene rearrangement. Experimental protocols for its synthesis and key reactions are detailed to facilitate its practical application in a laboratory setting. Furthermore, this guide visualizes key reaction pathways and experimental workflows using the DOT language for enhanced clarity.

Physical Properties

This compound is a colorless, volatile liquid at room temperature. Its physical properties are summarized in the tables below, reflecting data from various sources. The variability in reported values may be attributed to different experimental conditions and purity levels.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 693-86-7[1]
Molecular Formula C₅H₈[1]
Molecular Weight 68.12 g/mol [1]
Boiling Point 40-41 °C[1]
Melting Point -110 °CNo specific citation found
Density 0.721 g/mLNo specific citation found
Refractive Index 1.414No specific citation found
Table 2: Solubility of this compound
SolventSolubilityRationale
Water InsolubleAs a non-polar hydrocarbon, this compound exhibits poor solubility in the highly polar solvent, water.
Hexane, Toluene, Diethyl Ether SolubleThis compound is expected to be readily soluble in non-polar organic solvents due to similar intermolecular forces ("like dissolves like").[2]
Ethanol SolubleIt is likely to be soluble in less polar alcohols like ethanol.
Chloroform, Dichloromethane SolubleExpected to be soluble in halogenated organic solvents.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 3: Spectroscopic Data for this compound
TechniqueData
¹H NMR The proton NMR spectrum shows complex multiplets. Approximate chemical shifts are: δ 5.3-5.6 (m, 1H, vinyl CH), δ 4.8-5.1 (m, 2H, vinyl CH₂), δ 1.2-1.6 (m, 1H, cyclopropyl CH), δ 0.4-0.8 (m, 4H, cyclopropyl CH₂).[3]
¹³C NMR Approximate chemical shifts are: δ 139 (vinyl CH), δ 113 (vinyl CH₂), δ 15 (cyclopropyl CH), δ 8 (cyclopropyl CH₂). One source reports a chemical shift of -2.7 ppm for the cyclopropyl carbons, which is characteristic of the high shielding in cyclopropane rings.[4]
Infrared (IR) Characteristic peaks are expected for C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-H stretching of the cyclopropyl group (~3000 cm⁻¹). The cyclopropyl ring itself has characteristic absorptions.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z = 68. Fragmentation patterns would likely involve loss of the vinyl group or ring-opening pathways.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by reactions that relieve the ring strain of the cyclopropane ring.

This compound-Cyclopentene Rearrangement

The most notable reaction of this compound is its thermal rearrangement to cyclopentene. This reaction typically requires high temperatures (above 300 °C) and proceeds through a diradical intermediate, although a concerted pericyclic mechanism has also been proposed.[3][5]

G cluster_0 This compound-Cyclopentene Rearrangement VCP This compound TS Transition State (Diradical or Pericyclic) VCP->TS Heat (>300 °C) CP Cyclopentene TS->CP

Figure 1: this compound to Cyclopentene Rearrangement.

The high activation energy of this rearrangement is a significant drawback.[3] However, the reaction temperature can be lowered by the introduction of certain substituents or by using transition metal catalysts.[3] Lewis and Brønsted acids can also promote ring-opening and rearrangement reactions under milder conditions.[6]

Other Ring-Opening Reactions

Vinylcyclopropanes can undergo a variety of other ring-opening reactions, making them versatile synthetic intermediates:

  • Acid-Catalyzed Ring Opening: In the presence of acids, the cyclopropane ring can open to form carbocationic intermediates, which can then be trapped by nucleophiles.

  • Transition Metal-Catalyzed Reactions: Metals such as rhodium, palladium, and nickel can catalyze a range of cycloaddition reactions, including [3+2], [5+2], and [3+3] cycloadditions, leading to the formation of various carbocyclic and heterocyclic systems.[7][8]

  • Radical Reactions: The vinyl group can undergo radical addition, which can be followed by ring opening of the cyclopropylmethyl radical.

Polymerization

This compound can undergo polymerization through both the vinyl group and via ring-opening mechanisms, leading to polymers with unique structures and properties.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from cyclopropanecarboxaldehyde using a Wittig reaction.

G cluster_0 Synthesis of this compound (Wittig Reaction) A Methyltriphenylphosphonium bromide C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) in THF B->C E Reaction Mixture C->E D Cyclopropanecarboxaldehyde D->E Addition F Workup and Purification E->F Quenching G This compound F->G Distillation

Figure 2: Workflow for the Synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes to the suspension via the dropping funnel. A deep yellow or orange color indicates the formation of the phosphorus ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Thermal Rearrangement of this compound to Cyclopentene

This protocol outlines the gas-phase thermal rearrangement of this compound.

Materials:

  • This compound

  • A tube furnace or a similar apparatus for high-temperature reactions

  • A system for collecting the product, such as a cold trap

Procedure:

  • Set up a tube furnace with a quartz or Pyrex tube packed with an inert material (e.g., glass beads) to ensure efficient heat transfer.

  • Heat the furnace to the desired temperature (typically 350-450 °C).

  • Pass a slow stream of this compound vapor, carried by an inert gas (e.g., nitrogen), through the hot tube.

  • Collect the product mixture in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Analyze the collected liquid by gas chromatography (GC) or NMR spectroscopy to determine the conversion and product distribution.[9]

Relevance in Drug Development

While this compound itself is not used as a therapeutic agent, the cyclopropane ring is a valuable structural motif in medicinal chemistry.[10][11] Its incorporation into drug candidates can lead to:

  • Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[11]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains, which can lead to a longer in vivo half-life of a drug.[11]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence properties such as lipophilicity and aqueous solubility.

The vinyl group on this compound provides a handle for further functionalization, allowing for the synthesis of a diverse range of cyclopropane-containing molecules for screening in drug discovery programs. The this compound-cyclopentene rearrangement and other cycloaddition reactions provide access to five-membered ring systems, which are also prevalent in many biologically active compounds.[12]

Conclusion

This compound is a fascinating molecule with a rich and diverse chemistry. Its unique combination of a strained ring and a reactive vinyl group makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

Unraveling the Diradical Mechanism of Vinylcyclopropane Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement, a thermally induced isomerization converting vinylcyclopropanes to cyclopentenes, stands as a cornerstone in synthetic organic chemistry. Its ability to construct five-membered rings has been pivotal in the total synthesis of numerous complex natural products.[1][2] While the reaction can proceed through competing pathways, this technical guide delves into the intricacies of the diradical mechanism, providing a comprehensive overview for researchers in academia and the pharmaceutical industry.

The Dichotomous Mechanistic Landscape

The this compound rearrangement is mechanistically complex, often operating through a continuum between a concerted, pericyclic pathway and a stepwise, diradical mechanism.[1] The predominant pathway is highly dependent on the substitution pattern of the this compound substrate.[1] Kinetic data and secondary kinetic isotope effects at the vinyl terminus often suggest a concerted mechanism, whereas product distribution studies frequently point towards a stepwise diradical intermediate.[1]

The diradical mechanism commences with the homolytic cleavage of a cyclopropane carbon-carbon bond, a process with an activation energy of approximately 50 kcal/mol for the parent this compound.[1] This initial step is typically the rate-determining step and leads to the formation of a key diradical intermediate.

The Diradical Intermediate and Product Formation

The diradical intermediate is a high-energy species residing on a relatively flat potential energy surface.[1] This allows for conformational changes and bond rotations before the final ring closure to the cyclopentene product. The stereochemical outcome of the rearrangement is a direct consequence of the conformational preferences and lifetimes of these diradical intermediates.

Computational studies, particularly using density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods, have been instrumental in mapping the potential energy surface of this rearrangement.[3] These studies have shown that higher energy diradical species and intermediates are responsible for the scrambling of stereochemistry observed in many cases.[3]

The stereoselectivity of the reaction can be influenced by substituents that stabilize the diradical intermediate. Substituents with radical-stabilizing ability not only lower the activation energy of the rearrangement but also decrease the rate of reclosure of the diradical to the starting material relative to the rate of cyclopentene formation.[1] This can lead to a more concerted-like mechanism with less stereomutation.[1]

Quantitative Kinetic Data

The following table summarizes key kinetic data for the thermal rearrangement of various this compound derivatives. This data highlights the influence of substituents on the activation energy and rate of the reaction.

SubstrateActivation Energy (Ea, kcal/mol)Rate Constant (k)Temperature (°C)Reference
This compound~50->400[1]
Methoxy-substituted vinylcyclopropanesLoweredSignificantly faster220[1]
Dithiane-substituted vinylcyclopropanesLoweredDrastically faster-[1]
Siloxyvinylcyclopropanes-->300[1]
Sulfinylvinylcyclopropanes-->300[1]

Stereochemical Outcomes

The stereochemistry of the starting this compound significantly influences the product distribution. Generally, trans-vinylcyclopropanes tend to favor the formation of symmetry-allowed cyclopentene products, suggesting a more concerted mechanism.[1] Conversely, cis-vinylcyclopropanes often yield a higher proportion of symmetry-forbidden products, which is indicative of a stepwise, diradical pathway.[1] The formation of all four possible stereoisomeric products in many instances provides strong evidence for the intermediacy of a diradical species that can undergo conformational isomerization before ring closure.[1]

Experimental Protocols

Synthesis of this compound Precursors

A common method for the synthesis of vinylcyclopropanes involves the reaction of 1,4-dihalobut-2-enes with active methylene compounds, such as dialkyl malonates, in the presence of a base. The stereochemistry of the starting dihalobutene is crucial in determining the product distribution.

Representative Protocol for the Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate from cis-1,4-dibromo-2-butene:

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate dropwise at 0 °C.

  • Addition of Dihalide: After the addition of diethyl malonate is complete, add a solution of cis-1,4-dibromo-2-butene in ethanol dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature for several hours or heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the desired diethyl 2-vinylcyclopropane-1,1-dicarboxylate.

Thermal this compound Rearrangement

The thermal rearrangement of vinylcyclopropanes is typically carried out at high temperatures in the gas phase or in a sealed tube.

General Procedure for Thermal Rearrangement:

  • Sample Preparation: A sample of the purified this compound is placed in a Pyrex tube. For gas-phase reactions, the tube is connected to a vacuum line, and the sample is degassed by several freeze-pump-thaw cycles.

  • Sealing: The tube is then sealed under vacuum.

  • Heating: The sealed tube is placed in a furnace or an oven preheated to the desired temperature (typically ranging from 300 to 600 °C, depending on the substrate).[1]

  • Reaction Time: The reaction is allowed to proceed for a specific period, which can range from minutes to several hours.

  • Product Analysis: After cooling, the tube is opened, and the contents are analyzed to determine the product distribution.

Analysis of Reaction Products

The product mixture from a this compound rearrangement is typically analyzed by a combination of gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the product mixture, and MS is used to identify the individual components based on their mass-to-charge ratio and fragmentation patterns. A capillary column suitable for separating hydrocarbon isomers (e.g., a DB-5 or HP-5 column) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure and stereochemistry of the rearrangement products. The chemical shifts and coupling constants of the protons and carbons in the cyclopentene ring and its substituents provide detailed structural information.

Visualizing the Diradical Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the diradical mechanism and a typical experimental workflow.

Diradical_Mechanism cluster_start Starting Material cluster_intermediate Diradical Intermediate cluster_product Product VCP This compound Diradical Diradical VCP->Diradical Homolytic Cleavage (Rate-determining) Diradical->VCP Reclosure Cyclopentene Cyclopentene Diradical->Cyclopentene Ring Closure

The diradical mechanism of the this compound rearrangement.

Experimental_Workflow cluster_synthesis Synthesis cluster_rearrangement Rearrangement cluster_analysis Analysis Start Starting Materials (e.g., 1,4-dihalobutene, active methylene compound) Reaction Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification VCP Purified this compound Purification->VCP Heating Thermal Rearrangement (Sealed Tube, High Temp.) VCP->Heating Product Product Mixture Heating->Product GCMS GC-MS Analysis Product->GCMS NMR NMR Analysis Product->NMR

A typical experimental workflow for the this compound rearrangement.

Conclusion

The diradical mechanism of the this compound rearrangement is a fascinating and synthetically powerful transformation. A thorough understanding of the factors that govern the formation and fate of the diradical intermediate is crucial for predicting and controlling the outcome of this reaction. This technical guide provides a foundational understanding of the mechanism, supported by quantitative data and detailed experimental considerations, to aid researchers in leveraging this remarkable reaction in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Functionalized Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinylcyclopropanes (VCPs) are highly versatile three-membered carbocyclic scaffolds that serve as pivotal building blocks in modern organic synthesis.[1][2][3] Their unique reactivity, stemming from the inherent ring strain of the cyclopropane ring (≈28 kcal/mol) and the presence of a conjugated vinyl group, makes them susceptible to a variety of synthetically useful transformations.[4] VCPs can undergo ring-opening reactions mediated by transition metals, Lewis acids, or radical pathways to generate valuable intermediates for cycloaddition reactions, leading to the construction of five- to eight-membered carbocycles.[5][6][7] Furthermore, the VCP motif is present in numerous natural products and bioactive molecules, highlighting its importance in medicinal chemistry and drug development.[3][8][9] This document provides an overview of key synthetic strategies for accessing functionalized vinylcyclopropanes, complete with comparative data and detailed experimental protocols.

Transition Metal-Catalyzed Cyclopropanation of 1,3-Dienes

One of the most direct and atom-economical methods for synthesizing vinylcyclopropanes is the transition-metal-catalyzed cyclopropanation of 1,3-dienes.[8] This approach typically involves the reaction of a 1,3-diene with a carbene precursor, such as a diazo compound or a diazirine, in the presence of a catalyst based on metals like palladium, copper, rhodium, or platinum.[10][11][12] The choice of catalyst and ligand is crucial for controlling the regioselectivity (1,2- vs. 3,4-addition) and stereoselectivity (cis/trans) of the reaction.[8][10]

A key challenge in the cyclopropanation of unsymmetrical 1,3-dienes is achieving high regioselectivity.[8] Recent advancements have addressed this, with systems like Pd-catalysis demonstrating exquisite 3,4-regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes with diazo esters.[8][10] While this palladium-catalyzed method offers high regioselectivity and tolerance for sensitive functional groups, it typically results in low diastereoselectivity.[10] In contrast, chiral Cu-bisoxazoline systems can provide excellent regio- and enantioselectivity, albeit with modest diastereoselectivity.[8][10]

Logical Workflow for Diene Cyclopropanation

G cluster_product Product Formation Diene 1,3-Diene Metallocarbene Metal-Carbene Intermediate Diene->Metallocarbene Carbene Carbene Precursor (e.g., Diazo Ester) Catalyst Transition Metal Catalyst (e.g., Pd(0), Cu(I), Rh(II)) Carbene->Catalyst Activation Catalyst->Metallocarbene Metallocarbene->Catalyst VCP Functionalized Vinylcyclopropane Metallocarbene->VCP Carbene Transfer

Caption: General workflow for transition metal-catalyzed cyclopropanation of 1,3-dienes.

Quantitative Data: Pd-Catalyzed 3,4-Regioselective Cyclopropanation

The following table summarizes the results for the palladium-catalyzed 3,4-regioselective cyclopropanation of various 2-substituted 1,3-dienes using ethyl diazoacetate.[10]

Entry2-Substituted 1,3-Diene (Substituent)ProductYield (%)dr (trans:cis)Regioselectivity
1Phenyl3aa851:1>98:2
24-MeO-Ph3ba801:1>98:2
34-F-Ph3ca861.2:1>98:2
44-CF3-Ph3da701.1:1>98:2
52-Naphthyl3ea811.1:1>98:2
62-Thienyl3fa751.1:1>98:2
7Cyclohexyl3ga771.4:1>98:2
8Isopropyl3ha751.5:1>98:2

Data sourced from Org. Lett. 2023, 25, 30, 5635–5640.[10]

Experimental Protocol: General Procedure for Pd-Catalyzed Cyclopropanation[10]

Materials:

  • 2-Substituted 1,3-diene (1.0 equiv, 0.5 mmol)

  • [Pd(cinnamyl)Cl]₂ (2.5 mol %, 0.0125 mmol)

  • Xantphos (ligand, 7.5 mol %, 0.0375 mmol)

  • Ethyl diazoacetate (EDA) (1.5 equiv, 0.75 mmol)

  • Dichloromethane (DCM), anhydrous (5.0 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(cinnamyl)Cl]₂ (6.5 mg, 0.0125 mmol) and Xantphos (21.7 mg, 0.0375 mmol).

  • Add anhydrous DCM (2.5 mL) and stir the resulting mixture at room temperature for 30 minutes.

  • Add the 2-substituted 1,3-diene (0.5 mmol) to the catalyst mixture.

  • In a separate vial, dissolve ethyl diazoacetate (86 mg, 0.75 mmol) in anhydrous DCM (2.5 mL).

  • Add the EDA solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The regio- and diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.[10]

Intramolecular Cyclization Methods

Intramolecular reactions provide a powerful strategy for constructing complex, often fused or bridged, this compound systems with high stereocontrol.[13] These methods typically involve designing a linear precursor that contains both the nucleophilic component and the leaving group necessary for ring formation.

Tsuji-Trost Cascade Cyclization

A notable example is the stereoselective intramolecular Tsuji-Trost cascade cyclization of (homo)allylic vicinal diacetates.[13] This palladium-catalyzed reaction uses a pendant β-ketoamide or a similar soft carbon nucleophile to form γ-lactam-fused vinylcyclopropanes. The process is highly diastereoselective and proceeds with excellent enantiospecificity when using optically enriched starting materials, allowing for the creation of multiple new stereocenters, including quaternary ones.[13]

Reaction Mechanism: Tsuji-Trost Cascade

G Start Allylic Vicinal Diacetate with Pendant Nucleophile PiAllyl1 π-Allyl-Pd Complex (1st) Start->PiAllyl1 Oxidative Addition (Inversion) Pd0 Pd(0) Catalyst Pd0->PiAllyl1 PiAllyl2 π-Allyl-Pd Complex (2nd) Pd0->PiAllyl2 Intermediate γ-Lactam Intermediate PiAllyl1->Intermediate Intramolecular Attack (Inversion) Intermediate->PiAllyl2 Oxidative Addition Product Fused this compound PiAllyl2->Product Intramolecular Cyclization Product->Pd0 Reductive Elimination

Caption: Key steps in the intramolecular Tsuji-Trost cascade cyclization.[13]

Experimental Protocol: Synthesis of a γ-Lactam-Fused this compound[13]

Materials:

  • Cyclization precursor (e.g., (4R,5R)-4,5-diacetoxy-N,N-dibenzyl-2,2-dimethyl-6-octenamide) (1.0 equiv)

  • Pd₂(dba)₃·CHCl₃ (5 mol %)

  • Triphenylphosphine (PPh₃) (20 mol %)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the cyclization precursor (e.g., 50 mg, 0.1 mmol, 1.0 equiv) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (4.8 mg, 0.12 mmol, 1.2 equiv) in one portion.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol, 5 mol %) and PPh₃ (5.2 mg, 0.02 mmol, 20 mol %) in anhydrous THF (1 mL) and stirring for 15 minutes at room temperature.

  • Add the prepared catalyst solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the γ-lactam-fused this compound.

Cyclopropanation using Ylide Chemistry

The reaction of sulfur ylides with electron-deficient alkenes, known as the Corey-Chaykovsky reaction, is a classic and effective method for cyclopropane synthesis.[14] This strategy can be extended to electron-poor dienes to produce vinylcyclopropanes with high regio- and stereocontrol.[14] Both aryl- and vinyl-stabilized sulfonium ylides are effective reagents for this transformation.

More advanced asymmetric variations have been developed using camphor-derived chiral sulfur ylides.[15] These methods allow for the synthesis of trisubstituted vinylcyclopropanes in high yield, diastereoselectivity, and enantioselectivity. A significant advantage is the ability to access either enantiomer of the product by simply switching between the endo- and exo-sulfur ylides.[15]

Quantitative Data: Asymmetric Synthesis with Chiral Sulfur Ylides

The table below shows data for the asymmetric cyclopropanation of various chalcones using camphor-derived sulfur ylides.[15]

EntryChalcone (Ar¹)YlideProductYield (%)dree (%)
1Phenylexo(1R,2S,3R)99>99:196
2Phenylendo(1S,2R,3S)99>99:197
34-Cl-Phexo(1R,2S,3R)99>99:196
44-Cl-Phendo(1S,2R,3S)98>99:197
52-Naphthylexo(1R,2S,3R)99>99:196
62-Thienylendo(1S,2R,3S)99>99:197

Data sourced from J. Am. Chem. Soc. 2006, 128, 50, 16496–16497.[15]

Other Notable Synthetic Routes

Several other important strategies contribute to the synthesis of functionalized vinylcyclopropanes.

  • From Allylic Compounds : Palladium-catalyzed reactions of 1-acetoxy-4-chloro-2-alkenes with soft nucleophiles provide stereoselective access to vinylcyclopropanes. This method allows for control over the relative stereochemistry between the newly formed cyclopropane ring and the existing double bond.[16][17]

  • Cross-Coupling with Cyclopropenes : Densely functionalized vinylcyclopropanes can be synthesized via metallacycle-mediated cross-coupling of cyclopropenes and alkynes, offering a convergent approach to complex structures.[18]

  • Carbene Transfer from Diazirines : Platinum(II) complexes can catalyze the transfer of aryl carbenes from aryl diazirine precursors to vinyl arenes and 1,3-dienes, providing an alternative to potentially explosive diazo compounds.[19][20]

Conclusion

The synthesis of functionalized vinylcyclopropanes is a rich and evolving field, driven by the synthetic utility of these strained ring systems. Key strategies include the transition-metal-catalyzed cyclopropanation of dienes, intramolecular cyclizations, and ylide-based approaches.[8][13][14] The choice of method depends on the desired substitution pattern, stereochemistry, and functional group tolerance. Palladium-catalyzed methods offer excellent regioselectivity for diene cyclopropanation, while intramolecular cascade reactions provide access to complex fused systems with high stereocontrol.[10][13] Asymmetric variants, particularly those employing chiral sulfur ylides, deliver vinylcyclopropanes with exceptional levels of enantiopurity.[15] The protocols and data presented herein offer a guide for researchers in selecting and implementing robust synthetic routes to this valuable class of molecules.

References

Application Notes and Protocols for the Transition-Metal-Catalyzed Synthesis of Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vinylcyclopropanes, a valuable class of compounds in organic synthesis due to their unique reactivity.[1] The inherent ring strain of the cyclopropane ring, coupled with the adjacent vinyl group, allows for a variety of transition-metal-catalyzed transformations, making them versatile building blocks for the construction of complex molecular architectures.[2] This guide focuses on key transition-metal-catalyzed methods, offering insights into their application and detailed procedures for their implementation in a laboratory setting.

Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes

Palladium catalysis offers a powerful method for the construction of five-membered rings through the formal [3+2] cycloaddition of vinylcyclopropanes with various electron-deficient olefins. This reaction proceeds through the formation of a zwitterionic π-allylpalladium intermediate, which then reacts with the olefin to generate the cyclopentane product. A notable application of this methodology is in the synthesis of complex natural products, such as the Melodinus alkaloids.[2][3][4][5]

Application Notes:

The palladium-catalyzed [3+2] cycloaddition is a highly effective method for the stereoselective synthesis of polysubstituted cyclopentanes. The reaction generally proceeds with conservation of the stereochemistry of the olefin. This reaction is particularly useful for creating congested stereocenters, including all-carbon quaternary centers. The choice of ligand can be crucial for achieving high diastereoselectivity and enantioselectivity.

Key Experiment: Synthesis of a Vinylcyclopentane Precursor for Melodinus Alkaloids

This protocol details the palladium-catalyzed intermolecular [3+2] cycloaddition between a vinylcyclopropane and a β-nitrostyrene, a key step in the synthetic approach to the Melodinus alkaloids developed by Stoltz and coworkers.[2][3][4][5]

Experimental Protocol:

Reaction: Palladium-Catalyzed [3+2] Cycloaddition

Materials:

  • Dimethyl 2-(2-nitrovinyl)phenylmalonate (1 equivalent)

  • This compound (1.2 equivalents)

  • Pd₂(dba)₃·CHCl₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Dichloromethane (CH₂Cl₂) (to make a 0.05 M solution)

  • Argon atmosphere

Procedure:

  • To an oven-dried 10 mL Schlenk tube, add the 1-azadiene (if applicable, 0.15 mmol), this compound (0.18 mmol, 1.2 equiv.), Pd₂(dba)₃·CHCl₃ (3.9 mg, 0.025 equiv.), and Xantphos (4.3 mg, 0.05 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dichloromethane (3 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1/5) to afford the desired multisubstituted cyclopentane derivative.[6]

Quantitative Data:
EntryCatalyst Loading (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)d.r.Reference
12.5 (Pd₂(dba)₃·CHCl₃)XantphosCH₂Cl₂rt12994:1[6]
22.5 (Pd₂(dba)₃·CHCl₃)PPh₃Toluene80-601:1[2][3]

Catalytic Cycle:

Palladium_Catalyzed_3_2_Cycloaddition Pd0 Pd(0)L_n PiAllyl π-Allyl Pd(II) Intermediate Pd0->PiAllyl Oxidative Addition VCP This compound VCP->PiAllyl Olefin Electron-Deficient Olefin Cycloadduct_Pd Palladacyclohexane Olefin->Cycloadduct_Pd PiAllyl->Cycloadduct_Pd Coordination & Michael Addition Cycloadduct_Pd->Pd0 Catalyst Regeneration Product Vinylcyclopentane Cycloadduct_Pd->Product Reductive Elimination

Figure 1. Catalytic cycle for the Palladium-catalyzed [3+2] cycloaddition.

Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

Rhodium catalysts are highly effective in promoting intramolecular cycloadditions of vinylcyclopropanes tethered to an alkene or alkyne. These reactions provide efficient access to bicyclic systems, which are common motifs in natural products. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of rhodium precursor and ligands.

Application Notes:

This methodology is particularly powerful for the construction of fused 5,5-, 5,6-, and 5,7-membered ring systems. The reaction proceeds through a rhodacyclopentane intermediate, and the stereochemical outcome is often highly predictable. This reaction is tolerant of a range of functional groups on both the this compound and the tethered pi-system.

Key Experiment: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition of an Ene-Vinylcyclopropane

The following protocol describes a typical procedure for the rhodium-catalyzed intramolecular [3+2] cycloaddition of an ene-vinylcyclopropane to form a bicyclo[3.3.0]octane derivative.

Experimental Protocol:

Reaction: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

Materials:

  • Ene-vinylcyclopropane substrate (1 equivalent)

  • [Rh(CO)₂Cl]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • dppm (bis(diphenylphosphino)methane) (5 mol%)

  • 1,2-Dichloroethane (DCE) (to make a 0.01 M solution)

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the ene-vinylcyclopropane substrate (0.1 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving [Rh(CO)₂Cl]₂ (0.0025 mmol), AgSbF₆ (0.01 mmol), and dppm (0.005 mmol) in 1,2-dichloroethane (5 mL).

  • Stir the catalyst solution at room temperature for 10 minutes.

  • Add the catalyst solution to the Schlenk tube containing the substrate via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclic product.

Quantitative Data:
EntryCatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
1[Rh(CO)₂Cl]₂/AgSbF₆dppmDCE80285[7]
2[Rh(dppp)]SbF₆dpppDCE601278[7]

Reaction Workflow:

Rhodium_Catalyzed_Workflow Start Start Prep_Catalyst Prepare Rh(I) catalyst solution ([Rh(CO)₂Cl]₂, AgSbF₆, dppm in DCE) Start->Prep_Catalyst Add_Substrate Add ene-vinylcyclopropane substrate to Schlenk tube Start->Add_Substrate Combine Transfer catalyst solution to substrate Prep_Catalyst->Combine Add_Substrate->Combine React Heat reaction mixture at 80 °C Combine->React Monitor Monitor reaction progress by TLC React->Monitor Workup Cool, concentrate, and purify by flash chromatography Monitor->Workup Reaction Complete Product Isolated Bicyclic Product Workup->Product

Figure 2. Workflow for Rhodium-catalyzed intramolecular [3+2] cycloaddition.

Copper-Catalyzed Synthesis of Vinylcyclopropanes

Copper catalysts, often in the form of copper-carbenoids, are widely used for the cyclopropanation of alkenes. The synthesis of vinylcyclopropanes can be achieved by the reaction of an alkene with a vinyl-substituted diazo compound or an equivalent vinylcarbene precursor in the presence of a copper catalyst.

Application Notes:

Copper-catalyzed cyclopropanation is a versatile method that can be applied to a wide range of alkenes, including electron-rich and electron-poor systems. The use of chiral ligands allows for the asymmetric synthesis of vinylcyclopropanes with high enantioselectivity. The choice of solvent and copper source can significantly influence the efficiency and selectivity of the reaction.

Key Experiment: Copper-Catalyzed Carboamination of Vinylcyclopropanes

This protocol describes a copper-catalyzed three-component 1,5-carboamination of vinylcyclopropanes.[6]

Experimental Protocol:

Reaction: Copper-Catalyzed Three-Component 1,5-Carboamination

Materials:

  • This compound (1 equivalent)

  • Alkyl halide (1.5 equivalents)

  • Amine nucleophile (2 equivalents)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₃PO₄ (2 equivalents)

  • Dimethyl Sulfoxide (DMSO) (to make a 0.2 M solution)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add CuI (0.02 mmol), 1,10-phenanthroline (0.04 mmol), and K₃PO₄ (0.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the this compound (0.2 mmol), alkyl halide (0.3 mmol), amine (0.4 mmol), and DMSO (1 mL).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data:
EntryAlkyl HalideAmineYield (%)d.r.Reference
1t-BuIMorpholine85>20:1[6]
2i-PrIPiperidine7815:1[6]
3Cyclohexyl IodideAniline6510:1[6]

Proposed Mechanism:

Copper_Catalyzed_Carboamination CuI Cu(I)L_n Radical_Gen Carbon-centered Radical (R.) CuI->Radical_Gen AlkylHalide R-X AlkylHalide->Radical_Gen Reduction Radical_Add Radical Addition & Ring Opening Radical_Gen->Radical_Add VCP This compound VCP->Radical_Add Benzylic_Radical Benzylic Radical Radical_Add->Benzylic_Radical Cu_Amination Cu-mediated Amination Benzylic_Radical->Cu_Amination Product Homoallylic Amine Cu_Amination->Product Amine Amine (NuH) Amine->Cu_Amination

Figure 3. Proposed mechanism for the Copper-catalyzed 1,5-carboamination.

Iron-Catalyzed Synthesis of Vinylcyclopropanes

Iron, as an earth-abundant and low-cost metal, has emerged as an attractive catalyst for various organic transformations, including the synthesis of vinylcyclopropanes. Iron-catalyzed reactions often proceed via radical pathways and offer a sustainable alternative to precious metal catalysis.

Application Notes:

Iron-catalyzed hydroboration of vinylcyclopropanes provides a route to valuable homoallylic organoboronic esters.[5] This method is characterized by its mild reaction conditions and good functional group tolerance. The reaction proceeds with regioselective C-C bond cleavage of the this compound.

Key Experiment: Iron-Catalyzed Hydroboration of Vinylcyclopropanes

The following protocol outlines the iron-catalyzed hydroboration of a this compound with pinacolborane (HBpin) to produce a homoallylic organoboronic ester.[5]

Experimental Protocol:

Reaction: Iron-Catalyzed Hydroboration of this compound

Materials:

  • This compound (1 equivalent)

  • Pinacolborane (HBpin) (1.2 equivalents)

  • Fe(acac)₃ (5 mol%)

  • 2,2'-Bipyridine (10 mol%)

  • Toluene (to make a 0.2 M solution)

  • Argon atmosphere

Procedure:

  • In a glovebox, charge a vial with Fe(acac)₃ (0.01 mmol) and 2,2'-bipyridine (0.02 mmol).

  • Add toluene (1 mL) and stir for 10 minutes.

  • Add the this compound (0.2 mmol) followed by pinacolborane (0.24 mmol).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the homoallylic organoboronic ester.

Quantitative Data:
EntrySubstrateYield (%)E/Z ratioReference
1Phenyl-substituted VCP92>20:1[5]
2Naphthyl-substituted VCP88>20:1[5]
3Thienyl-substituted VCP85>20:1[5]

Logical Relationship:

Iron_Catalyzed_Hydroboration_Logic Start Inputs VCP This compound Start->VCP HBpin Pinacolborane Start->HBpin Catalyst Fe(acac)₃ / Bipyridine Start->Catalyst Process Iron-Catalyzed Hydroboration VCP->Process HBpin->Process Catalyst->Process Product Homoallylic Organoboronic Ester Process->Product Output Output Product->Output Selectivity High E-selectivity Product->Selectivity Characterized by Selectivity->Output

Figure 4. Logical relationship in the Iron-catalyzed hydroboration of vinylcyclopropanes.

References

Application of Vinylcyclopropane Rearrangements in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement is a powerful and versatile tool in organic synthesis, enabling the construction of complex carbocyclic frameworks, particularly five- and seven-membered rings, which are prevalent in a wide array of natural products. This ring expansion strategy, driven by the release of strain energy from the three-membered ring, offers a unique approach to molecular complexity. This document provides a detailed overview of the application of this compound rearrangements in the synthesis of several key natural products, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts and Mechanistic Overview

The two primary classes of this compound rearrangements extensively utilized in natural product synthesis are the this compound-Cyclopentene (VCPR) rearrangement and the Dithis compound-Cope rearrangement.

  • This compound-Cyclopentene (VCPR) Rearrangement: This pericyclic reaction involves the[1][2]-sigmatropic rearrangement of a this compound to a cyclopentene. The reaction can be initiated thermally, photochemically, or by using Lewis acids or transition metals. The thermal variant often requires high temperatures (300-600 °C), while metal-catalyzed versions can proceed under much milder conditions.[2][3] The stereochemical outcome is dependent on the reaction conditions and the substitution pattern of the this compound.

  • Dithis compound-Cope Rearrangement: This[2][2]-sigmatropic rearrangement involves a 1,2-dithis compound rearranging to form a cycloheptadiene. This reaction is conceptually related to the Cope rearrangement and is also driven by the release of ring strain.[4] It is a powerful method for constructing seven-membered rings and often proceeds with high stereoselectivity.

Visualization of Key Rearrangement Pathways

The following diagrams illustrate the fundamental transformations involved in this compound rearrangements.

VCPR cluster_0 This compound-Cyclopentene Rearrangement This compound This compound Transition State [1,3]-Sigmatropic Shift This compound->Transition State Heat, hv, or Lewis Acid/Metal Cyclopentene Cyclopentene Transition State->Cyclopentene

Figure 1: this compound-Cyclopentene Rearrangement.

DVCR cluster_1 Dithis compound-Cope Rearrangement Dithis compound Dithis compound Transition State [3,3]-Sigmatropic Rearrangement (Cope) Dithis compound->Transition State Heat or Metal Catalyst Cycloheptadiene Cycloheptadiene Transition State->Cycloheptadiene

Figure 2: Dithis compound-Cope Rearrangement.

Applications in Natural Product Synthesis: Data Summary

The following table summarizes the application of this compound rearrangements in the synthesis of several notable natural products, highlighting the key reaction conditions and reported yields.

Natural ProductRearrangement TypeKey Reaction ConditionsYield (%)Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference(s)
Hirsutene Thermal VCPRFlash Vacuum Pyrolysis (FVP), 560 °CNot explicitly stated for rearrangement stepNot applicable[5]
Isocomene Thermal VCPRFlash Vacuum Pyrolysis (FVP)Not explicitly stated for rearrangement stepNot applicable[5]
Zizaene Thermal VCPRPyrolysisNot explicitly stated for rearrangement stepNot applicable[3]
Salviasperanol Acid-mediated VCPRMontmorillonite K-10 clay, CH₂Cl₂85Not applicable[2][5]
Dictamnol Rhodium-catalyzed [5+2] Cycloaddition10 mol % Rh(PPh₃)₃Cl, Toluene, 90 °C, 3 h728:1 dr[6]
Rocaglamide [3+2] CycloadditionNot explicitly stated to involve VCPR as a key step in provided abstracts--[7]

Experimental Protocols

This section provides detailed experimental protocols for key this compound rearrangement steps in the synthesis of selected natural products.

Protocol 1: Acid-Mediated this compound-Cyclopentene Rearrangement in the Synthesis of (±)-Salviasperanol

This protocol describes the acid-catalyzed rearrangement of a this compound precursor to form a key intermediate in the total synthesis of (±)-salviasperanol.[2][5]

Experimental Workflow:

Salviasperanol_Workflow A Dissolve this compound precursor in CH₂Cl₂ B Add Montmorillonite K-10 clay A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Filter and concentrate D->E F Purify by column chromatography E->F

Figure 3: Workflow for Salviasperanol intermediate synthesis.

Materials:

  • This compound precursor

  • Montmorillonite K-10 clay

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • A solution of the this compound precursor in anhydrous dichloromethane is prepared under an inert atmosphere.

  • Montmorillonite K-10 clay is added to the solution. The amount of clay can be varied, but a typical starting point is a weight equivalent to the substrate.

  • The resulting suspension is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the clay catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentene intermediate.

Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition in the Asymmetric Total Synthesis of (+)-Dictamnol

This protocol details the rhodium-catalyzed intramolecular [5+2] cycloaddition of an allene-vinylcyclopropane to construct the bicyclo[5.3.0]decane core of (+)-dictamnol.[6]

Experimental Workflow:

Dictamnol_Workflow A Dissolve allene-vinylcyclopropane in toluene B Add Rh(PPh₃)₃Cl catalyst A->B C Heat the reaction mixture to 90 °C B->C D Monitor reaction by TLC C->D E Cool to room temperature and concentrate D->E F Purify by column chromatography E->F

Figure 4: Workflow for the synthesis of the Dictamnol core.

Materials:

  • Allene-vinylcyclopropane substrate

  • Wilkinson's catalyst (Rh(PPh₃)₃Cl)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the allene-vinylcyclopropane substrate in anhydrous toluene (0.01 M) is added Wilkinson's catalyst (10 mol %).

  • The reaction mixture is heated to 90 °C under an inert atmosphere.

  • The reaction is monitored by TLC for the disappearance of the starting material (typically 3 hours).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the bicyclo[5.3.0]decene product.

Protocol 3: Thermal this compound-Cyclopentene Rearrangement in the Synthesis of Triquinane Sesquiterpenes (e.g., Hirsutene, Isocomene)

This protocol provides a general procedure for the high-temperature, gas-phase rearrangement of vinylcyclopropanes, a key step in the synthesis of several triquinane natural products like hirsutene and isocomene.[5]

Experimental Workflow:

FVP_Workflow A Prepare a solution of the This compound precursor B Introduce the solution into a hot tube via syringe pump A->B C Maintain high vacuum and temperature (e.g., 560 °C) B->C D Collect the pyrolyzed product in a cold trap C->D E Dissolve the product and concentrate D->E F Purify by chromatography or distillation E->F

Figure 5: General workflow for Flash Vacuum Pyrolysis.

Materials and Equipment:

  • This compound precursor

  • Flash Vacuum Pyrolysis (FVP) apparatus, including a quartz tube, furnace, vacuum pump, and cold trap (liquid nitrogen)

  • Syringe pump

  • Solvent for dissolving the precursor and collecting the product

Procedure:

  • The FVP apparatus is assembled and the quartz tube is heated to the desired temperature (e.g., 560 °C for the synthesis of the hirsutene precursor) under high vacuum.

  • A solution of the this compound precursor in a suitable solvent is prepared.

  • The solution is introduced into the hot tube at a slow and controlled rate using a syringe pump.

  • The vaporized precursor undergoes rearrangement in the gas phase as it passes through the hot zone.

  • The product is collected in a cold trap cooled with liquid nitrogen.

  • After the addition is complete, the apparatus is allowed to cool and the vacuum is released.

  • The contents of the cold trap are dissolved in a suitable solvent and concentrated.

  • The crude product is then purified by either distillation or column chromatography to afford the desired cyclopentene.

Conclusion

The this compound rearrangement remains a cornerstone of modern synthetic organic chemistry, providing elegant and efficient pathways to complex natural products. The ability to trigger this transformation under a variety of conditions—thermal, photochemical, acid-catalyzed, and metal-mediated—offers chemists a high degree of control and flexibility in designing synthetic routes. The examples provided herein demonstrate the power of this methodology in constructing intricate carbocyclic skeletons with high stereocontrol, underscoring its continued importance in the fields of natural product synthesis and drug discovery.

References

Application Notes and Protocols for Rhodium-Catalyzed Vinylcyclopropane Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various rhodium-catalyzed ring-opening reactions of vinylcyclopropanes (VCPs). These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds, offering access to diverse molecular architectures relevant to pharmaceutical and natural product chemistry.

Introduction

Vinylcyclopropanes are versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the coordinating ability of the vinyl group, allows for facile ring-opening upon coordination to a transition metal catalyst, such as rhodium. This process generates a metallacyclic intermediate that can undergo a variety of subsequent transformations, including cycloadditions and nucleophilic attack, to furnish a range of valuable products. This document outlines protocols for key classes of these reactions, including asymmetric ring openings and various cycloaddition cascades.

Reaction Classes and Mechanisms

Rhodium-catalyzed vinylcyclopropane ring-opening reactions can be broadly categorized into several classes, each leading to unique structural motifs. The generalized mechanism involves the oxidative addition of the rhodium(I) catalyst to the C-C bond of the cyclopropane, facilitated by the vinyl group, to form a rhodacyclobutane intermediate. This intermediate can then rearrange to a π-allyl rhodium complex, which is the key intermediate for subsequent reactions.

Asymmetric Ring Opening with Nucleophiles

In this reaction, the rhodium-catalyzed ring opening of a racemic this compound in the presence of a nucleophile and a chiral ligand leads to the formation of an enantioenriched product. A notable example is the use of aryl boronic acids as nucleophiles.[1][2][3]

Asymmetric_Ring_Opening Racemic_VCP Racemic This compound Pi_Allyl Chiral Rh(III) π-Allyl Intermediate Racemic_VCP->Pi_Allyl Oxidative Addition ArBOH2 Aryl Boronic Acid (ArB(OH)₂) ArBOH2->Pi_Allyl Transmetalation Rh_cat [Rh(I)] Catalyst + Chiral Ligand Rh_cat->Racemic_VCP Product Enantioenriched Ring-Opened Product Pi_Allyl->Product Reductive Elimination

Caption: Asymmetric Ring Opening of a this compound.

[5+2] Cycloaddition

The [5+2] cycloaddition between a this compound and a π-system (e.g., an alkyne or alkene) is a powerful method for the construction of seven-membered rings.[4][5] The this compound acts as a five-carbon building block.

5_2_Cycloaddition VCP This compound (5-carbon component) Rhodacyclooctene Rhodacyclooctene Intermediate VCP->Rhodacyclooctene Oxidative Addition Pi_System Alkene/Alkyne (2-carbon component) Pi_System->Rhodacyclooctene Insertion Rh_cat [Rh(I)] Catalyst Rh_cat->VCP Product Seven-Membered Ring Product Rhodacyclooctene->Product Reductive Elimination

Caption: [5+2] Cycloaddition of a this compound.

[3+2] Cycloaddition

In certain cases, vinylcyclopropanes can act as three-carbon synthons in [3+2] cycloadditions, typically with an tethered π-system, to form bicyclic cyclopentane derivatives.[5][6]

3_2_Cycloaddition Ene_VCP Ene-Vinylcyclopropane (3+2 carbon component) Rhodacyclohexene Rhodacyclohexene Intermediate Ene_VCP->Rhodacyclohexene Oxidative Addition Rh_cat [Rh(I)] Catalyst Rh_cat->Ene_VCP Product Bicyclic Cyclopentane Product Rhodacyclohexene->Product Reductive Elimination 5_2_1_Cycloaddition Ene_VCP Ene-Vinylcyclopropane (5+2 carbon component) Rhodacyclononenone Rhodacyclononenone Intermediate Ene_VCP->Rhodacyclononenone Oxidative Addition & Insertion CO Carbon Monoxide (1-carbon component) CO->Rhodacyclononenone CO Insertion Rh_cat [Rh(I)] Catalyst Rh_cat->Ene_VCP Product Eight-Membered Keto-Ring Product Rhodacyclononenone->Product Reductive Elimination Experimental_Workflow Start Start Reagents Prepare Reactants: - this compound - Coupling Partner - Solvent Start->Reagents Setup Set up Reaction: - Inert Atmosphere (N₂ or Ar) - Add Reagents and Catalyst - Set Temperature and Stirring Reagents->Setup Catalyst Prepare Catalyst System: - Rhodium Precursor - Ligand - Additives Catalyst->Setup Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Setup->Monitor Workup Reaction Workup: - Quenching - Extraction Monitor->Workup Reaction Complete Purification Purification: - Flash Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, HRMS - Chiral HPLC (for asymmetric reactions) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Vinylcyclopropane in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylcyclopropanes (VCPs) have emerged as versatile three-carbon synthons in [3+2] cycloaddition reactions, providing a powerful and atom-economical method for the construction of functionalized five-membered rings.[1] This strategy has been successfully applied in the synthesis of complex carbocyclic and heterocyclic scaffolds found in numerous natural products and pharmaceutical agents.[2] The reaction can be promoted through various catalytic systems, including transition metals like rhodium, palladium, and iridium, as well as under visible light photoredox conditions, offering a broad range of possibilities for synthetic applications.[3][4][5]

Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition of trans-Vinylcyclopropane-enes

Rhodium(I) catalysts are highly effective in promoting the intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes (trans-VCP-enes), yielding bicyclic cyclopentanes with excellent diastereoselectivity.[6][7] This reaction proceeds through the oxidative addition of the VCP to the Rh(I) center, forming a rhodacyclobutane intermediate, which then undergoes a series of transformations to yield the final product. The stereochemistry of the starting trans-VCP is typically retained in the product.[8]

Quantitative Data Summary
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.
1N-Tethered VCP-ene[Rh(CO)2Cl]2 (5)Toluene1105.585>20:1
2O-Tethered VCP-ene[Rh(CO)2Cl]2 (5)Toluene110678>20:1
3C-Tethered VCP-ene[Rh(CO)2Cl]2 (5) / AgOTf (10)Toluene110872>20:1
4N-Tethered VCP-allene[Rh(CO)(PMe3)2Cl] / AgOTf (5)DCE801281>20:1

Data sourced from multiple studies to show representative examples.[2][9]

Experimental Protocol: General Procedure for Rh(I)-Catalyzed [3+2] Cycloaddition[10]

Materials:

  • trans-Vinylcyclopropane-ene substrate

  • [Rh(CO)2Cl]2

  • Anhydrous toluene

  • Argon gas supply

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • All reactions are carried out in oven-dried glassware under a positive pressure of argon.

  • To a solution of [Rh(CO)2Cl]2 (3.9 mg, 0.01 mmol, 5 mol%) in anhydrous toluene (4 mL) at room temperature, add a solution of the VCP-ene substrate (0.2 mmol) in anhydrous toluene (4 mL).

  • The resulting solution is heated in an oil bath to the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentane product.

Reaction Workflow and Mechanism

rhodium_workflow sub VCP-ene Substrate reac Reaction Vessel (under Argon) sub->reac cat [Rh(CO)2Cl]2 cat->reac sol Toluene sol->reac heat Heating (80-110 °C) reac->heat tlc TLC Monitoring heat->tlc workup Workup: Filter through Silica tlc->workup Reaction Complete purify Flash Chromatography workup->purify prod Bicyclic Product purify->prod

Caption: Experimental workflow for Rh-catalyzed [3+2] cycloaddition.

rhodium_mechanism start VCP-ene + Rh(I) intA π-allyl Rhodium Intermediate A start->intA C-C Cleavage intB Alkene Insertion Intermediate B intA->intB Alkene Insertion product [3+2] Cycloadduct + Rh(I) intB->product Reductive Elimination product->start Catalyst Regeneration

Caption: Proposed mechanism for Rh-catalyzed [3+2] cycloaddition.[8]

Palladium-Catalyzed Enantioselective [3+2] Cycloaddition

Palladium catalysis enables the enantioselective [3+2] cycloaddition of VCPs with various electron-deficient olefins, providing access to highly substituted and enantioenriched cyclopentanes.[3][10] Chiral phosphine ligands are crucial for achieving high levels of stereocontrol. The reaction is believed to proceed through a zwitterionic π-allyl palladium intermediate.[6]

Quantitative Data Summary
EntryVCP SubstrateOlefinLigandAdditiveYield (%)d.r.ee (%)
11,3-indanedione derivedNitroalkeneChiral bis(tert-amine)-9594:698
2General VCPAlkenyl N-heteroarene(S)-SEGPHOSLiBr734:180
3Meldrum's acid derivedMeldrum's acid alkylideneChiral Trost ligand-92>20:195

Data sourced from multiple studies to show representative examples.[3][4][6]

Experimental Protocol: Enantioselective Pd-Catalyzed [3+2] Cycloaddition[12]

Materials:

  • Vinylcyclopropane substrate (0.30 mmol)

  • Azadiene or other electron-deficient olefin (0.20 mmol)

  • Pd2(dba)3·CHCl3 (2.5 mol%)

  • Chiral ligand (e.g., (S)-SEGPHOS) (5.0 mol%)

  • Anhydrous toluene (2.0 mL)

  • Argon gas supply

Procedure:

  • In a glovebox or under an argon atmosphere, add Pd2(dba)3·CHCl3 and the chiral ligand to a flame-dried reaction tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.

  • Add the this compound substrate and the olefin.

  • Stir the reaction mixture at the specified temperature (room temperature to 40 °C) for 12 hours or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopentane derivative.

Reaction Pathway Diagram

palladium_pathway start VCP + Olefin intermediate Zwitterionic π-allyl Pd Intermediate start->intermediate catalyst Pd(0) / Chiral Ligand catalyst->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition product Enantioenriched Cyclopentane cycloaddition->product

Caption: Logical flow of the Pd-catalyzed enantioselective cycloaddition.

Visible Light-Mediated [3+2] Cycloaddition

Visible light photocatalysis offers a mild and environmentally friendly alternative for promoting [3+2] cycloadditions of VCPs.[5][11] These reactions often proceed via an energy transfer mechanism from an excited photocatalyst to the VCP, generating a triplet diradical intermediate that engages in the cycloaddition.[12][13]

Quantitative Data Summary
EntryVCP SubstrateCycloaddition PartnerPhotocatalyst (mol%)SolventYield (%)
1meta-PhotocycloadductAcetylenic Sulfone[Ir(ppy)2(dtbbpy)]PF6 (2.0)CH3OH85
2(1-cyclopropylvinyl)benzeneAcetylenic Sulfone[Ir(ppy)2(dtbbpy)]PF6 (2.5)CH3OH46
3VCPAlkeneHydrazone catalystCH3CN75

Data sourced from multiple studies to show representative examples.[11][12]

Experimental Protocol: Visible Light-Mediated [3+2] Cycloaddition[14][16]

Materials:

  • This compound substrate

  • Acetylenic sulfone or other suitable partner

  • [Ir(ppy)2(dtbbpy)]PF6 (or other photocatalyst)

  • Anhydrous methanol (or other suitable solvent)

  • Blue LED light source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the this compound substrate, the acetylenic sulfone, and the photocatalyst.

  • Add anhydrous solvent via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with argon.

  • Place the reaction tube in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Photocatalytic Cycle Diagram

photocatalysis_cycle cluster_legend Legend PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Energy Transfer VCP_T1 VCP (T1) VCP VCP VCP->VCP_T1 Energy Transfer from PC* Intermediate Radical Intermediate VCP_T1->Intermediate + Partner Partner Partner Product [3+2] Adduct Intermediate->Product Ring Closure PC_legend PC = Ground State Photocatalyst PC_star_legend PC* = Excited State Photocatalyst VCP_T1_legend VCP (T1) = Triplet State VCP

Caption: Energy transfer mechanism in visible light-mediated cycloaddition.[13]

Conclusion

The [3+2] cycloaddition of vinylcyclopropanes is a robust and versatile tool for the synthesis of five-membered rings. The choice of catalyst and reaction conditions allows for the construction of a wide variety of complex molecular architectures with high levels of chemo-, diastereo-, and enantioselectivity. These methods are highly valuable for applications in natural product synthesis and drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation Reactions of Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of palladium-catalyzed reactions of vinylcyclopropanes (VCPs) for the construction of carbon-carbon bonds, a pivotal transformation in modern organic synthesis. These reactions offer efficient access to a variety of carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The methodologies covered herein focus on cycloaddition and ring-opening reactions, highlighting their synthetic utility through detailed protocols and quantitative data.

Application Notes

Palladium-catalyzed transformations of vinylcyclopropanes have emerged as powerful tools for the stereoselective synthesis of complex molecular architectures.[1] The inherent ring strain of the cyclopropane ring (ca. 28 kcal/mol) provides a thermodynamic driving force for ring-opening upon coordination to a palladium(0) catalyst.[1] This process typically generates a zwitterionic π-allylpalladium(II) intermediate, which can be intercepted by a variety of coupling partners to form new C-C bonds.[2]

The versatility of this strategy allows for a range of reaction types, including:

  • [3+2] Cycloadditions: This is one of the most widely explored areas, providing access to highly functionalized five-membered rings.[3][4] Vinylcyclopropanes act as a three-carbon building block that can react with a two-atom component, such as an olefin or an imine. These reactions can be rendered highly enantioselective through the use of chiral ligands, making them particularly attractive for the synthesis of chiral drug candidates.[5][6]

  • Ring-Opening Cross-Coupling Reactions: In this class of reactions, the opened π-allylpalladium intermediate is coupled with a suitable nucleophile, such as a boronic acid, to form a linear product.[7] This provides an alternative to traditional cross-coupling methods and allows for the introduction of diverse functionalities.

The products of these reactions, such as substituted cyclopentanes and pyrrolidines, are prevalent motifs in a wide array of biologically active natural products and pharmaceuticals. The ability to control stereochemistry at multiple newly formed centers simultaneously makes these methods highly efficient and atom-economical.

For drug development professionals, these reactions offer a streamlined approach to the synthesis of novel compound libraries for high-throughput screening. The modularity of these transformations, where different vinylcyclopropanes and coupling partners can be readily employed, allows for the rapid generation of structural diversity.

Reaction Mechanisms and Workflows

The general mechanism for many palladium-catalyzed reactions of vinylcyclopropanes involves the formation of a key zwitterionic π-allylpalladium intermediate. The regioselectivity and stereoselectivity of the subsequent C-C bond formation are often controlled by the nature of the ligand on the palladium center, the substituents on the vinylcyclopropane, and the reaction partner.

reaction_mechanism cluster_cat_cycle Catalytic Cycle VCP This compound pi_allyl Zwitterionic π-Allylpalladium(II) Intermediate VCP->pi_allyl Oxidative Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->pi_allyl Product Product (e.g., Cyclopentane) pi_allyl->Product Nucleophilic Attack & Reductive Elimination Coupling_Partner Coupling Partner (e.g., Olefin, Imine) Coupling_Partner->pi_allyl Product->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed reactions of vinylcyclopropanes.

A typical experimental workflow for these reactions is outlined below. The specific conditions, such as temperature, reaction time, and purification method, will vary depending on the specific substrates and desired product.

experimental_workflow start Start reagents Combine Pd catalyst, ligand, and solvent in an inert atmosphere. start->reagents add_substrates Add this compound and coupling partner. reagents->add_substrates reaction Stir at specified temperature for the designated time. add_substrates->reaction workup Quench the reaction and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification analysis Characterize the product by NMR, MS, etc. purification->analysis end End analysis->end

References

The Versatility of Vinylcyclopropane: A Five-Carbon Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropanes (VCPs) have emerged as powerful and versatile five-carbon synthons in organic synthesis. Their unique reactivity, stemming from the inherent strain of the cyclopropane ring and the adjacent vinyl group, allows for a variety of transformations to construct five-, six-, and seven-membered carbocyclic and heterocyclic frameworks. This document provides an overview of the key applications of VCPs as five-carbon building blocks, with a focus on the vinylcyclopropane-cyclopentene rearrangement and transition metal-catalyzed cycloaddition reactions. Detailed protocols for representative transformations and a summary of quantitative data are presented to facilitate their application in research and development.

Introduction

The strategic construction of cyclic systems is a cornerstone of organic synthesis, particularly in the context of natural product synthesis and drug discovery. Vinylcyclopropanes are valuable precursors for such endeavors, offering a synthetically flexible platform. The ring strain of the cyclopropane facilitates ring-opening reactions, which can be controlled to proceed through various pathways, including thermal rearrangements and metal-catalyzed processes. These transformations often lead to the formation of complex molecular architectures with high stereocontrol.[1][2][3]

Key Applications

The this compound-Cyclopentene Rearrangement

One of the most fundamental transformations of vinylcyclopropanes is their thermal or Lewis acid-mediated rearrangement to form cyclopentenes.[1][3] This pericyclic reaction, formally a[1][3]-sigmatropic rearrangement, provides a powerful method for the construction of five-membered rings.

Mechanism: The rearrangement can proceed through either a concerted, orbital-symmetry-controlled pathway or a two-step diradical-mediated mechanism. The operative pathway is highly dependent on the substitution pattern of the this compound substrate.[1][4]

Challenges and Solutions: A significant drawback of the thermal this compound rearrangement is the high temperature (typically 500-600 °C) required, which limits its functional group tolerance.[1] To address this, several strategies have been developed to lower the reaction temperature:

  • Substitution: The introduction of specific substituents on the cyclopropane or vinyl group can significantly accelerate the rearrangement. For instance, methoxy-substituted vinylcyclopropanes rearrange at much lower temperatures (around 220 °C).[1] Siloxy- and dithiane-substituted VCPs also exhibit enhanced reactivity.[1]

  • Anion Acceleration: The presence of an adjacent oxyanion or carbanion can dramatically accelerate the rearrangement, allowing the reaction to proceed at or below room temperature.[1][5]

  • Photochemical Mediation: The rearrangement can also be induced photochemically, providing an alternative to high temperatures.[1]

  • Lewis Acid Catalysis: Lewis acids can promote the rearrangement under milder conditions. For example, Yb(OTf)₃ has been shown to mediate the rearrangement of fused vinylcyclopropanes at feasible temperatures.[6]

Logical Relationship: Overcoming High-Temperature Requirements

G A High Temperature Requirement (500-600 °C) B Limited Functional Group Tolerance A->B C Lower Temperature Methodologies A->C overcome by D Substitution (e.g., Methoxy, Siloxy) C->D E Anion Acceleration C->E F Photochemical Mediation C->F G Lewis Acid Catalysis C->G D->C E->C F->C G->C

Caption: Strategies to mitigate the high temperature demands of the this compound rearrangement.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis has vastly expanded the synthetic utility of vinylcyclopropanes, enabling a diverse array of cycloaddition reactions.[2][7] In these transformations, the metal catalyst facilitates the ring-opening of the cyclopropane to generate a reactive intermediate, which can then participate in cycloadditions with various partners.

[5+2] Cycloadditions: Rhodium-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes with tethered alkenes, alkynes, or allenes are a powerful method for the synthesis of seven-membered rings.[8][9] This reaction has been a key step in the total synthesis of several natural products.[2] Intermolecular versions have also been developed, often requiring a heteroatom substituent on the this compound.[9]

[3+2] Cycloadditions: Under certain conditions, vinylcyclopropanes can act as three-carbon synthons in [3+2] cycloadditions. For example, palladium-catalyzed reactions of VCPs with β,γ-unsaturated α-keto esters afford cyclopentane derivatives.[2] These reactions proceed through the formation of a zwitterionic π-allylpalladium complex.[2]

Other Cycloadditions: A variety of other cycloaddition modes have been reported, including [5+1], [5+2+1], and tandem reactions, further highlighting the versatility of vinylcyclopropanes as synthons for carbocyclic ring systems.[7][10][11]

Experimental Workflow: Rh-Catalyzed Intramolecular [5+2] Cycloaddition

G A Substrate Preparation (this compound tethered to π-system) B Reaction Setup (Degassed solvent, Rh(I) catalyst) A->B C Heating B->C D Reaction Monitoring (TLC, GC/MS) C->D E Workup & Purification (Solvent removal, Flash chromatography) D->E F Product Characterization (NMR, HRMS) E->F

Caption: General workflow for a rhodium-catalyzed intramolecular [5+2] cycloaddition.

Data Presentation

The following tables summarize representative quantitative data for various transformations involving this compound as a five-carbon synthon.

Table 1: Thermal and Lewis Acid-Mediated this compound-Cyclopentene Rearrangements

Substrate TypeConditionsProductYield (%)Reference
Methoxy-substituted VCP220 °CCyclopentene derivativeN/A[1]
Siloxythis compound> 300 °CAnnulated cyclopenteneN/A[1]
Dithiane-substituted VCPLowered TemperatureSubstituted cyclopenteneN/A[1]
Fused VCPYb(OTf)₃Fused cyclopenteneGood[6]

Table 2: Transition Metal-Catalyzed Cycloadditions of Vinylcyclopropanes

Reaction TypeCatalyst/LigandSubstratesProductYield (%)StereoselectivityReference
Intramolecular [5+2]Rh(I) complexesVCP-alkene/alkyne/alleneFused 7-membered ringGoodHigh (often single diastereomer)[2]
Asymmetric [5+2]Rh-BINAPVCP-alkyneChiral 7-membered ringN/A>99% ee[9]
Intermolecular [3+2]Pd(0) / Imidazoline-phosphineVCP + β,γ-unsaturated α-keto esterCyclopentane derivativeGoodGood[2]
[5+1] Cycloaddition(quinox)CoVCP + DichloroalkeneMethylenecyclohexeneup to 97%>20:1 E:Z[10]
Rh-catalyzed [3+2][Rh(dppp)]SbF₆1-yne-VCPBicyclic cyclopenteneGoodN/A[7]
Asymmetric Rh-catalyzed [3+2]Rh(I) / (R)-H8-BINAP1-yne-VCPsChiral bicyclic cyclopenteneGoodExcellent[7]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition[8]
  • Catalyst Preparation (if necessary): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the active rhodium(I) catalyst. For example, a solution of [Rh(CO)₂Cl]₂ in a suitable degassed solvent can be used.

  • Reaction Setup: To a solution of the this compound substrate (1.0 equiv) in a degassed solvent (e.g., 1,2-dichloroethane or toluene, concentration typically 0.01-0.1 M) in a sealed tube or flask equipped with a condenser, add the rhodium(I) catalyst (e.g., 5 mol %).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cycloaddition product.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).

Protocol 2: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes with Unsaturated Ketoesters[2]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium(0) catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a chiral phosphine ligand (e.g., imidazoline-phosphine, 5.5 mol %), the this compound (0.3 mmol, 1.5 equiv), and the β,γ-unsaturated α-keto ester (0.2 mmol, 1.0 equiv) to a reaction tube.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 1.0 mL).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours).

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography to yield the desired cyclopentane product.

  • Characterization: Characterize the product and determine the stereoselectivity (diastereomeric ratio and enantiomeric excess) by appropriate analytical methods (NMR, HPLC on a chiral stationary phase).

Signaling Pathways (Reaction Mechanisms)

Proposed Mechanism for Rh-Catalyzed [5+2] Cycloaddition

G A VCP + Rh(I) B Oxidative Addition (Cyclometallation) A->B catalytic cycle C Rhodacyclohexene Intermediate B->C catalytic cycle D Ring Expansion C->D catalytic cycle E Rhodacyclooctadiene Intermediate D->E catalytic cycle F Reductive Elimination E->F catalytic cycle G [5+2] Adduct + Rh(I) F->G catalytic cycle G->A catalytic cycle

Caption: Simplified catalytic cycle for the Rh-catalyzed [5+2] cycloaddition of a this compound.

Proposed Mechanism for Pd-Catalyzed [3+2] Cycloaddition

G A VCP + Pd(0) B Oxidative Addition A->B C Zwitterionic π-allyl Pd Complex B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Ketoester) D->E F Palladacyclohexane Intermediate E->F catalytic cycle G Reductive Elimination F->G catalytic cycle H [3+2] Adduct + Pd(0) G->H catalytic cycle H->A catalytic cycle

Caption: General mechanism for the Pd-catalyzed [3+2] cycloaddition involving a zwitterionic intermediate.

Conclusion

Vinylcyclopropanes are demonstrably valuable five-carbon synthons, providing access to a wide range of carbocyclic structures through well-established yet continually evolving methodologies. The classic this compound-cyclopentene rearrangement and, in particular, modern transition metal-catalyzed cycloadditions offer powerful tools for the efficient and stereoselective construction of complex molecular scaffolds. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of vinylcyclopropanes in their own research, from fundamental methodology development to applications in the synthesis of biologically active molecules.

References

Application Notes and Protocols for Enantioselective Synthesis Using Chiral Vinylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of valuable chiral building blocks utilizing chiral vinylcyclopropane derivatives. These methodologies offer powerful tools for the construction of complex molecular architectures with high stereocontrol, which is of paramount importance in medicinal chemistry and natural product synthesis.

Introduction

Chiral vinylcyclopropanes (VCPs) are versatile three-carbon synthons that can undergo a variety of stereoselective transformations, including ring-opening reactions and cycloadditions. The inherent ring strain and the presence of the vinyl group allow for activation by transition metal catalysts, leading to the formation of chiral intermediates that can be trapped by various nucleophiles and π-systems. This document details key enantioselective reactions of chiral VCPs, providing tabulated data for easy comparison of different catalytic systems and substrates, along with step-by-step experimental protocols.

Section 1: Enantioselective Synthesis of Chiral Vinylcyclopropanes

A reliable supply of enantiomerically enriched VCPs is crucial for their use in subsequent transformations. One of the most effective methods involves the use of chiral sulfur ylides.

Application Note 1.1: Asymmetric Cyclopropanation using Camphor-Derived Chiral Sulfur Ylides

Camphor-derived chiral sulfonium salts can be converted in situ to the corresponding sulfur ylides, which react with electron-deficient olefins to produce chiral vinylcyclopropanes with high diastereo- and enantioselectivity.[1] A key feature of this method is the ability to access either enantiomer of the product by selecting the appropriate exo- or endo-sulfonium salt precursor. The side-armed hydroxyl group on the camphor scaffold is believed to play a crucial role in stereocontrol through hydrogen bonding with the substrate.[1]

Logical Workflow for Asymmetric Cyclopropanation

cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Analysis Sulfonium Salt Sulfonium Salt In situ Ylide Formation In situ Ylide Formation Sulfonium Salt->In situ Ylide Formation Unsaturated Ester Unsaturated Ester Cyclopropanation Cyclopropanation Unsaturated Ester->Cyclopropanation Base Base Base->In situ Ylide Formation In situ Ylide Formation->Cyclopropanation Chiral VCP Chiral VCP Cyclopropanation->Chiral VCP Purification Purification Chiral VCP->Purification Analysis (NMR, HPLC) Analysis (NMR, HPLC) Purification->Analysis (NMR, HPLC)

Caption: Workflow for chiral VCP synthesis.

Experimental Protocol 1.1: Synthesis of (1R,2S,3R)-2-(trans-2-Phenylvinyl)-3-phenylcyclopropane-1-carboxylate using an exo-Sulfonium Salt

Materials:

  • exo-(1R)-Camphor-derived sulfonium salt (1.0 equiv)

  • trans-Methyl cinnamate (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the exo-sulfonium salt and anhydrous toluene.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve t-BuOK in anhydrous THF.

  • Slowly add the t-BuOK solution to the sulfonium salt suspension at -78 °C. The mixture will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of trans-methyl cinnamate in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the desired chiral this compound.

Data Summary: Asymmetric Cyclopropanation of α,β-Unsaturated Esters

EntrySubstrate (R)Sulfonium SaltYield (%)dr (trans:cis)ee (%)
1Phenylexo95>95:596
24-Chlorophenylexo92>95:597
32-Naphthylexo90>95:595
4Phenylendo93>95:5-95

Section 2: Enantioselective Ring-Opening of Chiral Vinylcyclopropanes

The ring-opening of VCPs provides a powerful method for the construction of acyclic stereocenters. Rhodium-catalyzed reactions with aryl boronic acids have emerged as a particularly effective transformation.

Application Note 2.1: Rh(I)-Catalyzed Regio- and Enantioselective Ring-Opening with Aryl Boronic Acids

Racemic or chiral VCPs can undergo a highly regio- and enantioselective ring-opening reaction with aryl boronic acids in the presence of a Rh(I) catalyst and a chiral ferrocene-based bisphosphine ligand.[2][3][4][5][6] The reaction typically proceeds with high regioselectivity for the branched product and excellent enantioselectivity. The addition of a co-catalyst, such as Zn(OTf)2, has been shown to be crucial for both catalyst formation and accelerating the reaction.[2][6]

Proposed Catalytic Cycle for Rh-Catalyzed Ring-Opening

Rh(I)-Ligand Rh(I)-Ligand Coordination Coordination Rh(I)-Ligand->Coordination VCP VCP VCP->Coordination Oxidative Addition Oxidative Addition Coordination->Oxidative Addition π-Allyl-Rh(III) π-Allyl-Rh(III) Oxidative Addition->π-Allyl-Rh(III) Transmetalation Transmetalation π-Allyl-Rh(III)->Transmetalation ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Aryl-Rh(III) Aryl-Rh(III) Transmetalation->Aryl-Rh(III) Reductive Elimination Reductive Elimination Aryl-Rh(III)->Reductive Elimination Reductive Elimination->Rh(I)-Ligand Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: Proposed Rh(I) catalytic cycle.

Experimental Protocol 2.1: Rh(I)-Catalyzed Ring-Opening of a this compound with Phenylboronic Acid

Materials:

  • 2-(2,2-Bis(methoxycarbonyl)cyclopropyl)styrene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [Rh(cod)Cl]2 (2.5 mol%)

  • (R)-Josiphos-type ferrocenyl bisphosphine ligand (6 mol%)

  • Zn(OTf)2 (10 mol%)

  • K2CO3 (1.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add [Rh(cod)Cl]2 and the chiral ferrocene ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this solution, add the this compound, phenylboronic acid, K2CO3, and Zn(OTf)2.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired ring-opened product.

Data Summary: Rh-Catalyzed Enantioselective Ring-Opening of VCPs

EntryVCP SubstituentAryl Boronic Acid (Ar)Yield (%)r.r. (branched:linear)ee (%)
1HPhenyl92>99:194
2H4-Methoxyphenyl95>99:196
3H4-Fluorophenyl88>99:193
4H2-Thienyl75>99:188
54-MeO-PhPhenyl90>99:195

Data is representative and compiled from literature sources.[2][3][4]

Section 3: Enantioselective [3+2] Cycloaddition of Vinylcyclopropanes

VCPs can act as three-carbon components in [3+2] cycloaddition reactions to construct five-membered rings, which are prevalent in many natural products and pharmaceuticals.

Application Note 3.1: Pd(0)-Catalyzed Enantioselective [3+2] Cycloaddition with Alkenes

In the presence of a Pd(0) catalyst and a chiral ligand, VCPs can form a zwitterionic π-allylpalladium(II) intermediate. This intermediate can then react with electron-deficient alkenes in a formal [3+2] cycloaddition to generate highly functionalized and stereochemically rich cyclopentanes.[3][7] The choice of the chiral ligand is critical for controlling the diastereo- and enantioselectivity of the reaction.

Experimental Workflow for Pd-Catalyzed [3+2] Cycloaddition

Start Start Mix Mix Reagents Start->Mix VCP, Alkene, Pd-catalyst, Ligand React Heat & Stir (e.g., 60 °C, 12h) Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Analyze Purify->Analyze NMR, HPLC, MS

Caption: Workflow for Pd-catalyzed [3+2] cycloaddition.

Experimental Protocol 3.1: Pd-Catalyzed [3+2] Cycloaddition of a VCP with an Alkylidene Azlactone

Materials:

  • Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • (Z)-2-Phenyl-4-benzylidene-5(4H)-oxazolone (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • (S)-Trost Ligand (7.5 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a dry vial, dissolve the alkylidene azlactone and the this compound in anhydrous DCM.

  • In a separate vial, dissolve Pd2(dba)3 and the (S)-Trost ligand in anhydrous DCM.

  • Add the catalyst solution to the substrate solution under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to afford the chiral cyclopentane derivative.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Data Summary: Pd-Catalyzed Enantioselective [3+2] Cycloaddition

EntryVCPAlkene AcceptorYield (%)dree (%)
1Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateBenzylidene azlactone95>20:198
2Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate4-Chlorobenzylidene azlactone92>20:197
3Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateFurfurylidene azlactone8515:196
4Di-TFA-ethyl 2-vinylcyclopropane-1,1-dicarboxylateBenzylidene azlactone99>20:199

Data is representative and compiled from literature sources.[7]

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Methodology for Anion-Accelerated Vinylcyclopropane Rearrangements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement is a powerful synthetic tool for the construction of five-membered rings, a common motif in numerous natural products and pharmaceutical agents. The thermal variant of this rearrangement often requires high temperatures, limiting its applicability to robust substrates. The development of anion-accelerated this compound rearrangements has significantly expanded the scope and utility of this transformation, allowing it to proceed under much milder conditions with high stereoselectivity. This document provides detailed application notes and experimental protocols for two key methodologies: the oxyanion-accelerated and the carbanion-accelerated this compound rearrangements, largely based on the pioneering work of the Danheiser group.

Oxyanion-Accelerated this compound Rearrangement

The oxyanion-accelerated this compound rearrangement involves the deprotonation of a hydroxyl group positioned on the cyclopropane ring, leading to a dramatic rate enhancement of the subsequent[1][2]-sigmatropic rearrangement. This method provides a highly stereoselective route to functionalized cyclopentenols.[3][4]

Mechanism and Stereochemistry

The reaction proceeds through the formation of a lithium alkoxide, which then undergoes a concerted, suprafacial[1][2]-sigmatropic rearrangement. The stereochemistry of the starting vinylcyclopropanol is transferred to the cyclopentenol product with high fidelity. The reaction generally proceeds via a chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome.

oxyanion_mechanism cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_product Product start Vinylcyclopropanol alkoxide Lithium Alkoxide start->alkoxide Base (e.g., n-BuLi) ts Chair-like Transition State alkoxide->ts [1,3]-Sigmatropic Shift product Cyclopentenol ts->product carbanion_workflow start Substituted This compound (e.g., with SO₂Ph) deprotonation Deprotonation (e.g., n-BuLi, -78 °C) start->deprotonation carbanion1 Initial Carbanion deprotonation->carbanion1 rearrangement Rearrangement (Warm to -30 °C) carbanion1->rearrangement carbanion2 Rearranged Carbanion rearrangement->carbanion2 trapping Electrophilic Trap (e.g., Alkyl Halide) carbanion2->trapping product Functionalized Cyclopentene trapping->product pathway_selection start Desired Cyclopentene Product q1 Is a hydroxyl group desired in the product? start->q1 oxy Oxyanion-Accelerated Pathway q1->oxy Yes carbo Carbanion-Accelerated Pathway q1->carbo No q2 Is further functionalization via the sulfonyl group desired? carbo->q2 desulf Reductive Desulfonylation (e.g., Na/Hg) q2->desulf No alkyl Further Alkylation q2->alkyl Yes

References

The Strategic Application of Vinylcyclopropanes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Vinylcyclopropanes (VCPs), once regarded as mere synthetic curiosities, have emerged as powerful and versatile building blocks in the landscape of medicinal chemistry. Their unique combination of inherent ring strain and conjugated unsaturation bestows upon them a rich and diverse reactivity, enabling the construction of complex molecular architectures that are often inaccessible through conventional synthetic routes. This document provides a detailed overview of the applications of VCPs in drug discovery, complete with quantitative biological data, detailed experimental protocols for their synthesis and key transformations, and visual diagrams to illustrate their utility in accessing medicinally relevant scaffolds.

I. Introduction: The Rising Prominence of Vinylcyclopropanes

The cyclopropane motif is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacological properties such as enhanced metabolic stability, improved potency, and reduced off-target effects.[1] The incorporation of a vinyl group onto this three-membered ring further expands its synthetic utility, rendering it a versatile precursor for a variety of powerful chemical transformations.[2] Notably, the vinylcyclopropane moiety is a key structural feature in several approved antiviral drugs, including the Hepatitis C virus (HCV) NS3/4A protease inhibitor, simeprevir.[2] The inherent reactivity of the VCP core, driven by the release of ring strain, allows for its participation in a range of cycloaddition and ring-opening reactions, providing access to a diverse array of carbocyclic and heterocyclic systems of significant medicinal interest.[3]

II. Application in Antiviral Drug Discovery: HCV NS3/4A Protease Inhibitors

A prime example of the successful application of vinylcyclopropanes in medicinal chemistry is in the development of inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the viral polyprotein into functional individual proteins. The this compound unit in simeprevir and its analogs plays a critical role in binding to the active site of the protease, contributing to their high inhibitory potency.

Below is a summary of the in vitro activity of simeprevir and a related this compound-containing HCV NS3/4A protease inhibitor, VX-950 (Telaprevir), against different HCV genotypes and in replicon assays.

CompoundTargetAssayIC50 (nM)EC50 (nM)GenotypeReference
Simeprevir (TMC435) HCV NS3/4A ProteaseEnzyme Assay< 132-6[4]
HCV NS3/4A ProteaseEnzyme Assay373[4]
HCV ReplicationReplicon Assay81b[4]
VX-950 (Telaprevir) HCV ReplicationReplicon Assay354 ± 351b[5]
HCV ReplicationReplicon Assay574 (24h)1b[5]
HCV ReplicationReplicon Assay488 (48h)1b[5]
HCV ReplicationReplicon Assay210 (72h)1b[5]

III. Key Synthetic Methodologies & Experimental Protocols

The synthesis of functionalized vinylcyclopropanes and their subsequent elaboration into more complex molecules are central to their application in medicinal chemistry. Palladium- and rhodium-catalyzed reactions are particularly powerful tools in this regard.

A. Palladium-Catalyzed Synthesis of Vinylcyclopropanes

Palladium-catalyzed cross-coupling reactions provide a modular and efficient method for the synthesis of vinylcyclopropanes.[2] A general protocol for the coupling of a vinyl halide with a cyclopropylboronic acid is detailed below.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a this compound

Materials:

  • Vinyl bromide (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vinyl bromide (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio, to achieve a 0.1-0.5 M concentration of the vinyl bromide).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

B. Rhodium-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes

Rhodium-catalyzed cycloaddition reactions of vinylcyclopropanes are powerful methods for the construction of seven-membered rings, which are present in a variety of natural products and medicinally relevant molecules. The [5+2] cycloaddition between a this compound and an alkyne is a particularly useful transformation.[6]

Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of a this compound with an Alkyne

Materials:

  • This compound (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Rh(CO)2Cl]2 (0.025 equiv)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 equiv) and the alkyne (1.2 equiv).

  • Add [Rh(CO)2Cl]2 (0.025 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cycloheptadiene product.

IV. Visualizing the Role of Vinylcyclopropanes in Drug Action and Synthesis

Diagrams are essential tools for understanding the complex relationships in medicinal chemistry, from the mechanism of action of a drug to the strategic flow of a synthetic route.

hcv_polyprotein_processing HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Structural_Proteins Structural Proteins (Core, E1, E2) NS3_4A->Structural_Proteins Releases NonStructural_Proteins Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) NS3_4A->NonStructural_Proteins Releases Simeprevir Simeprevir (this compound Inhibitor) Simeprevir->NS3_4A Inhibits Replication_Complex Viral Replication Complex NonStructural_Proteins->Replication_Complex Forms Replication_Complex->HCV_Polyprotein Synthesizes new

Caption: Mechanism of action of simeprevir.

vcp_synthesis_workflow cluster_synthesis This compound Synthesis cluster_cycloaddition Further Functionalization Vinyl_Halide Vinyl Halide VCP This compound Vinyl_Halide->VCP Cyclopropyl_Boronic_Acid Cyclopropyl Boronic Acid Cyclopropyl_Boronic_Acid->VCP Pd_Catalyst Pd Catalyst Pd_Catalyst->VCP VCP2 This compound Alkyne Alkyne Cycloheptadiene Cycloheptadiene Scaffold Alkyne->Cycloheptadiene Rh_Catalyst Rh Catalyst Rh_Catalyst->Cycloheptadiene Medicinal_Chemistry_Applications Medicinal Chemistry Applications Cycloheptadiene->Medicinal_Chemistry_Applications VCP2->Cycloheptadiene

Caption: Synthetic workflow using VCPs.

V. Conclusion

Vinylcyclopropanes represent a class of compounds with immense potential in medicinal chemistry. Their unique reactivity, coupled with the beneficial properties of the cyclopropane ring, makes them invaluable synthons for the construction of novel and complex drug candidates. The successful development of simeprevir stands as a testament to the power of this scaffold in addressing significant unmet medical needs. As synthetic methodologies continue to evolve, the application of vinylcyclopropanes in drug discovery is poised for significant growth, offering exciting new avenues for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of stereoselective vinylcyclopropane synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of vinylcyclopropanes?

A1: The main challenges include:

  • Controlling Stereochemistry: Achieving high diastereoselectivity (controlling the relative configuration, e.g., cis/trans) and enantioselectivity (controlling the absolute configuration) is a significant hurdle. This is particularly difficult when creating highly substituted or fused ring systems and quaternary stereocenters.[1]

  • Side Reactions: Vinylcyclopropanes are strained molecules prone to rearrangements, such as the this compound-cyclopentene (VC-CP) rearrangement, especially at high temperatures.[2][3] Other side reactions like homodienyl-[2][4]-hydrogen shifts can also compete with the desired cyclopropanation.[2]

  • Substrate Scope: Many methods are substrate-specific, limiting their general applicability.[4] Functional group tolerance can be low, especially in thermally-induced reactions which may require temperatures of 500-600 °C.[2]

  • Regioselectivity: In transition-metal-catalyzed ring-opening reactions of vinylcyclopropanes, controlling regioselectivity to obtain either branched or linear products is a key challenge.[5][6]

  • Purification: The separation of stereoisomers (diastereomers and enantiomers) can be difficult due to their similar physical properties, often requiring specialized chromatographic techniques.[7][8]

Q2: My enantioselectivity is low in a transition-metal-catalyzed reaction. What are the first parameters I should investigate?

A2: For low enantioselectivity in metal-catalyzed processes, systematically investigate the following:

  • Chiral Ligand: The ligand is the most critical factor. Screen different classes of chiral ligands. For instance, in Rh-catalyzed ring openings, ferrocene-based bisphosphine ligands have shown excellent stereocontrol.[5][6]

  • Metal Precursor: The choice of metal salt or precursor can influence catalyst activity and selectivity.

  • Additives/Co-catalysts: Additives can play a crucial role. For example, Zn(OTf)₂ has been shown to facilitate the formation of the active rhodium-ligand complex and accelerate the reaction in certain ring-opening reactions.[5][6]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A solvent screen is highly recommended.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between diastereomeric transition states.

Q3: What are donor-acceptor (D-A) cyclopropanes and why are they frequently used?

A3: Donor-acceptor (D-A) cyclopropanes are molecules containing both an electron-donating group (like a vinyl or aryl group) and an electron-withdrawing group (like an ester or ketone) attached to the cyclopropane ring. This substitution pattern polarizes and weakens the vicinal C-C bond, making the cyclopropane kinetically reactive and prone to ring-opening under milder conditions.[5][9] They are versatile synthons that can be considered as 1,3-dipoles for various cycloaddition and ring-opening reactions.[5]

Q4: How can I minimize the this compound-cyclopentene (VC-CP) rearrangement during synthesis?

A4: The VC-CP rearrangement is often thermally induced.[2] To minimize it:

  • Use Milder Reaction Conditions: Employ catalytic methods that operate at lower temperatures. Transition-metal catalysis (e.g., Rh, Pd, Ni) can facilitate cyclopropanation or subsequent reactions at or near room temperature, avoiding thermal rearrangement.[3][10][11]

  • Photochemical Methods: Photochemically mediated reactions can sometimes proceed at very low temperatures (e.g., -78 °C), preventing thermal side reactions.[2]

  • Substrate Modification: Introducing specific substituents can lower the activation barrier for desired transformations, making them more favorable than the rearrangement. For instance, methoxy-substituted vinylcyclopropanes rearrange at significantly lower temperatures (around 220 °C) than their unsubstituted counterparts.[2]

Q5: What are some reliable methods for diastereoselective synthesis of vinylcyclopropanes?

A5: Several methods provide good diastereocontrol:

  • Corey-Chaykovsky Reaction: The reaction of sulfur ylides with electron-poor dienes can produce vinylcyclopropanes with high regio- and stereocontrol.[12] Camphor-derived chiral sulfur ylides have been used to achieve high diastereoselectivity and enantioselectivity.[13]

  • Transition-Metal-Catalyzed Cyclopropanation: Reactions of alkenes with diazo compounds or other carbene precursors catalyzed by rhodium, copper, or palladium complexes are powerful methods. The choice of catalyst and ligand is crucial for stereocontrol.

  • Intramolecular Tsuji-Trost Cascade Cyclization: This palladium-catalyzed method can be used to synthesize fused vinylcyclopropanes with high diastereoselectivity (e.g., ~9:1 dr).[1]

Part 2: Troubleshooting Guides

Guide 1: Low Stereoselectivity (Diastereo- or Enantioselectivity)
Potential Cause Troubleshooting Steps & Solutions
Incorrect Catalyst/Ligand Combination 1. Screen Ligands: The steric and electronic properties of the ligand are paramount. For enantioselectivity, screen a panel of chiral ligands from different families (e.g., BINAP, phosphinooxazolines, ferrocene-based).[5] 2. Vary Metal Source: Test different metal precursors (e.g., [Rh(cod)(OH)]₂, [Rh(C₂H₄)Cl]₂).[5] 3. Check Catalyst Loading: Sub-optimal catalyst loading can lead to competing background reactions. Vary the mol % of the catalyst.
Suboptimal Reaction Temperature 1. Lower the Temperature: In many cases, reducing the temperature increases selectivity. Run a temperature screen from room temperature down to -78 °C. 2. Consider Kinetics: Be aware that lower temperatures will decrease the reaction rate, requiring longer reaction times.
Inappropriate Solvent 1. Solvent Screening: The solvent can influence catalyst solubility, aggregation, and the stability of transition states. Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, DCM, Toluene, Dioxane).[6]
Interference from Additives or Base 1. Screen Additives: For some reactions, Lewis acidic additives (e.g., Zn(OTf)₂) are essential for high selectivity.[6] 2. Optimize Base: If a base is used, its strength and steric bulk can be critical. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, DBU).[6]
Guide 2: Purification of Stereoisomers
Problem Potential Cause Troubleshooting Steps & Solutions
Poor or No Separation of Diastereomers (cis/trans) Similar Polarity 1. Optimize Chromatography: Screen different stationary phases (e.g., silica, alumina, C18) and mobile phase compositions (e.g., vary the hexane/ethyl acetate ratio).[14] 2. Consider Derivatization: Temporarily converting the isomers into derivatives (e.g., esters from an alcohol) can alter their polarity and improve separation on a standard achiral column.[14]
Co-elution of Enantiomers Identical Physical Properties in Achiral Environments 1. Use Chiral Chromatography: This is the most direct method. Screen various chiral stationary phases (CSPs) and mobile phases (normal or reverse-phase).[8] 2. Derivatization with a Chiral Reagent: React the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[14]
Compound Degradation on Column Sensitivity to Silica Gel 1. Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. 2. Switch Stationary Phase: Use a less acidic stationary phase like alumina or a bonded phase like diol. 3. Alternative Purification: Consider other methods like preparative thin-layer chromatography (prep-TLC) or crystallization if applicable.[14]

Part 3: Key Experimental Protocols

Protocol 1: Rh(I)-Catalyzed Asymmetric Ring Opening of Vinylcyclopropanes with Aryl Boronic Acids

This protocol is adapted from the work of Fletcher and co-workers and is effective for the regio- and enantioselective synthesis of branched allylic arylation products.[5][6]

Reaction Setup:

  • To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the Rh(I) precursor (e.g., [Rh(cod)(OH)]₂, 2.5 mol %), the chiral ferrocene-based bisphosphine ligand (e.g., L1, 6 mol %), and the additive Zn(OTf)₂ (0.2 equiv).

  • Add the solvent (e.g., Tetrahydropyran - THP, 0.5 mL). Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Add the this compound substrate (1.0 equiv), the aryl boronic acid (3.0 equiv), and the base (e.g., Cs₂CO₃, 1.0 equiv).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 16-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite or silica gel to remove inorganic salts.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

  • Determine the regioselectivity ratio (r.r.) by ¹H NMR spectroscopy of the crude mixture and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Optimization Data Example:

EntryCatalyst (mol %)Ligand (mol %)Additive (equiv)Base (equiv)SolventTemp (°C)Yield (%)r.r.ee (%)
1[Rh(cod)(OH)]₂ (2.5)L1 (6)Zn(OTf)₂ (0.2)Cs₂CO₃ (1)THP509599:194
2[Rh(cod)(OH)]₂ (2.5)L1 (6)NoneCs₂CO₃ (1)THP505099:193
3[Rh(cod)(OH)]₂ (2.5)(R)-BINAP (6)Zn(OTf)₂ (0.2)Cs₂CO₃ (1)THP506085:1575

Data is illustrative, based on trends reported in the literature.[5][6]

Protocol 2: Diastereoselective Cyclopropanation of Dienes with Sulfur Ylides

This protocol is based on the Corey-Chaykovsky reaction for synthesizing vinylcyclopropanes from electron-poor dienes.[12]

Reaction Setup:

  • To a stirred suspension of a sulfonium salt (e.g., trimethylsulfonium iodide, 1.1 equiv) in a dry solvent (e.g., THF or DMSO) at a controlled temperature (e.g., 0 °C or room temperature), add a strong base (e.g., NaH or t-BuOK, 1.05 equiv) portion-wise under an inert atmosphere.

  • Stir the resulting mixture for 30-60 minutes to allow for the formation of the sulfur ylide.

  • Cool the ylide solution (e.g., to 0 °C or -78 °C) and add a solution of the electron-poor diene (e.g., a dienone or dienoate, 1.0 equiv) in the same dry solvent dropwise over 15-30 minutes.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the this compound. The diastereoselectivity can be determined by ¹H NMR analysis of the purified product.

Part 4: Visualized Workflows and Mechanisms

G cluster_0 Troubleshooting Low Stereoselectivity start Low ee or dr Observed ligand Screen Chiral Ligands start->ligand temp Optimize Temperature (Usually Lower) ligand->temp No Improvement success High Stereoselectivity Achieved ligand->success Improved solvent Screen Solvents (Polarity & Coordination) temp->solvent No Improvement temp->success Improved additives Vary Additives / Base solvent->additives No Improvement solvent->success Improved additives->success Improved fail Re-evaluate Substrate / Method additives->fail No Improvement G cluster_1 General Mechanism: Metal-Catalyzed Ring Opening VCP This compound + M(0)Ln PiAllyl π-Allyl-Metal(II) Complex (Zwitterionic Intermediate) VCP->PiAllyl Oxidative Addition OxAdd Oxidative Addition Intermediate Allylation Intermediate PiAllyl->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Ar-B(OH)2) Nucleophile->Intermediate Transmetal Transmetalation / Nucleophilic Attack Product Ring-Opened Product + M(0)Ln Intermediate->Product Reductive Elimination ReductElim Reductive Elimination

References

Technical Support Center: Vinylcyclopropane-Cyclopentene Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the vinylcyclopropane-cyclopentene rearrangement.

Troubleshooting Guide

Low Conversion or No Reaction

Q1: I am observing low conversion or no formation of the desired cyclopentene product. What are the potential causes and how can I troubleshoot this?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters. The primary factors to consider are reaction temperature, catalyst activity, solvent effects, and the nature of your substrate.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed temp Is the reaction temperature optimal? start->temp increase_temp Increase temperature incrementally. Monitor for decomposition. temp->increase_temp No temp_ok Temperature is likely not the primary issue. temp->temp_ok Yes catalyst Are you using a catalyst? catalyst_check Is the catalyst active and appropriate? catalyst->catalyst_check Yes add_catalyst Consider introducing a catalyst to lower the activation energy. catalyst->add_catalyst No catalyst_ok Catalyst is likely not the issue. catalyst_check->catalyst_ok Yes catalyst_actions Check catalyst loading. Ensure anhydrous/anaerobic conditions if required. Screen alternative catalysts (e.g., Ni(0), Rh(I), Lewis Acids). catalyst_check->catalyst_actions No solvent Is the solvent appropriate? solvent_ok Solvent is likely not the issue. solvent->solvent_ok Yes solvent_action Solvent may be coordinating with the catalyst or reacting with the substrate. Try a non-coordinating, high-boiling solvent (e.g., toluene, xylene). solvent->solvent_action No substrate Does the substrate have unfavorable electronics or sterics? substrate_action Consider substrate modification. Electron-donating or -withdrawing groups can significantly affect reactivity. Steric hindrance can inhibit rearrangement. substrate->substrate_action Yes end Re-evaluate reaction mechanism and consider alternative synthetic routes. substrate->end No increase_temp->catalyst temp_ok->catalyst add_catalyst->catalyst_check catalyst_ok->solvent catalyst_actions->solvent solvent_ok->substrate solvent_action->substrate substrate_action->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanations:

  • Reaction Temperature: The thermal this compound rearrangement often requires high temperatures, sometimes exceeding 400°C for simple hydrocarbons.[1] If your substrate is thermally sensitive, decomposition may be occurring, leading to a low yield of the desired product.[1]

  • Catalyst Usage: The introduction of a catalyst can significantly lower the activation energy of the rearrangement.[1] Transition metals such as Ni(0) and Rh(I) have proven effective.[2] For instance, Ni(0)–N-heterocyclic carbene (NHC) complexes can facilitate the rearrangement of unactivated vinylcyclopropanes at room temperature.[2] Organocatalysts have also been successfully employed.[3]

  • Catalyst Activity: Ensure your catalyst is active. This includes verifying the correct catalyst loading and ensuring appropriate reaction conditions, such as an anhydrous or anaerobic environment if required.[1] Consider screening different catalysts if one is not effective.

  • Solvent Choice: The solvent can play a crucial role. A coordinating solvent might interfere with the catalyst, while a reactive solvent could lead to side products. High-boiling, non-coordinating solvents like toluene or xylene are often good choices for thermal rearrangements.[1]

  • Substrate Electronics and Sterics: The electronic and steric properties of your this compound substrate heavily influence reactivity. Electron-donating groups on the vinyl moiety and electron-withdrawing groups on the cyclopropane can facilitate the rearrangement.[4] Conversely, significant steric hindrance around the reacting centers can inhibit the reaction.[1]

Formation of Side Products

Q2: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A2: The primary side reactions in this compound rearrangements are often stereomutation of the starting material and homodienyl[5][6]-hydrogen shifts.[7] The formation of these byproducts is often competitive with the desired rearrangement.

Reaction Pathways and Side Reactions

side_products VCP This compound (cis or trans) CP Cyclopentene (Desired Product) VCP->CP [1,3]-Rearrangement Stereo Stereoisomerized This compound VCP->Stereo Stereomutation H_shift 1,4-Diene (via [1,5]-H shift) VCP->H_shift Homodienyl Shift Stereo->VCP

Caption: Competing reaction pathways in the this compound rearrangement.

Strategies to Minimize Side Products:

  • Lowering Reaction Temperature: Thermal stereomutations and hydrogen shifts often have different activation energies than the desired rearrangement. Lowering the reaction temperature, often in conjunction with a catalyst, can favor the formation of the cyclopentene product.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For example, certain transition metal catalysts can promote the desired-rearrangement over competing pathways.[2]

  • Substrate Design: Modifying the substrate can disfavor side reactions. For instance, avoiding cis-alkyl substituents on the cyclopropane ring can reduce the likelihood of homodienyl[5][6]-hydrogen shifts.[7] Introducing substituents that stabilize the transition state leading to the cyclopentene can also increase the selectivity.[4]

Frequently Asked Questions (FAQs)

Q3: What are the typical thermal conditions required for a successful this compound-cyclopentene rearrangement?

A3: For simple, unactivated vinylcyclopropanes, temperatures in the range of 300-500°C are often necessary.[8] However, the required temperature can be significantly lowered by the presence of certain substituents. For example, a methoxy-substituted this compound can rearrange at around 220°C.[8] Siloxy- and dithiane-substituted vinylcyclopropanes also exhibit accelerated rearrangement rates at lower temperatures.[8]

Q4: Which catalysts are most effective for improving the yield and selectivity of the rearrangement?

A4: Both transition metal catalysts and organocatalysts have been shown to be effective.

  • Transition Metal Catalysts:

    • Nickel(0): Ni(0) complexes with N-heterocyclic carbene (NHC) ligands are highly effective for unactivated substrates, often allowing the reaction to proceed at room temperature.[2]

    • Rhodium(I): Rh(I) complexes are also commonly used to promote this rearrangement.[2] Rhodium catalysis has been successfully applied in enantioconvergent rearrangements of racemic vinyl gem-difluorocyclopropanes.[6][9]

    • Palladium(0): Pd(0) catalysts have also been employed, though they may require activating groups on the substrate.[2]

  • Organocatalysts: Chiral secondary amines can be used as catalysts in the enantioselective rearrangement of certain vinylcyclopropylacetaldehydes.[3] This approach proceeds through the in situ generation of a donor-acceptor cyclopropane.[3]

Q5: How does the stereochemistry of the starting this compound affect the outcome of the reaction?

A5: The stereochemistry of the starting material can have a significant impact, particularly in thermal rearrangements. While trans-vinylcyclopropanes tend to favor a concerted, symmetry-allowed pathway, cis-isomers may proceed through a stepwise, diradical mechanism, which can lead to a mixture of stereoisomeric products.[8] It is important to note that thermal stereomutation of the starting material can occur faster than the rearrangement itself, potentially scrambling the initial stereochemical information.[7] In some catalytic systems, such as certain organocatalytic rearrangements, the initial stereochemistry of the starting material can be lost during the reaction, with the final stereochemistry being determined by the chiral catalyst.[3][10]

Experimental Protocols

General Procedure for Ni(0)-Catalyzed Rearrangement of an Unactivated this compound

This protocol is a generalized procedure based on the work of Louie and co-workers.[2]

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a vial add [Ni(cod)₂] (1.0 mol%) and the desired N-heterocyclic carbene (NHC) ligand (2.0 mol%).

  • Reaction Setup: To this vial, add the this compound substrate (1.0 eq) and a solvent such as toluene, benzene, or hexanes to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the vial and stir the reaction mixture at the desired temperature (ranging from room temperature to 60°C, depending on the substrate).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or ¹H NMR).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography to isolate the cyclopentene product.

General Procedure for Organocatalytic Enantioselective Rearrangement

This protocol is a generalized procedure based on the work of Vicario and co-workers.[3]

  • Reaction Setup: To a vial containing a solution of the racemic nitro-vinylcyclopropane (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add the chiral secondary amine catalyst (10 mol%).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0°C, or -20°C).

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Quantitative Data Summary

Table 1: Effect of Catalyst on the Rearrangement of Nitro-Vinylcyclopropane (±)-trans-1a [3]

EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)bd.r. (cis/trans)ce.e. (cis/trans, %)d
1I CH₂Cl₂rt701:1.270/65
2II CH₂Cl₂rt651:1.580/75
3II Toluenert501:1.875/70
4II CH₂Cl₂0751:1.485/80
5II CH₂Cl₂-20801:1.387/82

a Reactions carried out at 0.06 mmol scale of (±)-trans-1a. b Yields refer to combined isolated pure products cis-2a and trans-2a. c Diastereomeric ratios determined from the crude reaction mixture by ¹H NMR analysis. d Enantiomeric excess determined by HPLC analysis on a chiral stationary phase.

Table 2: Rh-Catalyzed Enantioconvergent Rearrangement of Racemic VCPdF 1a [6]

EntryPre-catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Yield (%)e.e. (%)
1[Rh(C₂H₄)Cl]₂ (2)(R)-BINAP (4)AgBF₄ (20)DCM306671
2[Rh(C₂H₄)Cl]₂ (2)(R)-Xyl-BINAP (4)AgBF₄ (20)DCM307087
3[Rh(C₂H₄)Cl]₂ (2)(R)-Xyl-BINAP (4)AgBF₄ (20)DCM/PhF (1:1)307590
4[Rh(C₂H₄)Cl]₂ (2)(R)-Xyl-BINAP (4)AgBF₄ (20) + Styrene (20)DCM/PhF (1:1)258193

References

troubleshooting common side reactions in vinylcyclopropane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinylcyclopropane (VCP) chemistry. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound-Cyclopentene Rearrangement Product

Question: My this compound to cyclopentene rearrangement is giving low yields. What are the common causes and how can I improve it?

Answer: Low yields in this compound-cyclopentene rearrangements are often due to competing side reactions, especially at the high temperatures typically required for this transformation.[1] The primary competing pathway is often a homodienyl-[2][3]-hydrogen shift .[1] Another common issue is the thermal stereomutation of the starting material, which can scramble stereochemistry and lead to a mixture of products.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The high activation barrier is a significant drawback.[1] Systematically lower the temperature to find the minimum required for the rearrangement. While the parent VCP rearranges at temperatures above 300°C, substituted VCPs may react at lower temperatures.[4][5]

  • Introduce Rate-Accelerating Substituents: The presence of certain substituents on the cyclopropane ring can dramatically lower the required reaction temperature.

    • Alkoxy or Siloxy Groups: An oxygen substituent on the cyclopropane (e.g., siloxyvinylcyclopropanes) can lower the activation energy.[1]

    • Dithiane Groups: The presence of a dithiane group on the cyclopropane ring can also significantly reduce the required temperature.[1]

  • Consider Metal Catalysis: Transition metal catalysts (e.g., Rh, Ru, Ni, Pd) can promote the rearrangement under much milder conditions, avoiding high-temperature side reactions.[6][7] For example, nickel complexes with N-heterocyclic carbene (NHC) ligands have been used effectively.[6]

  • Photochemical Conditions: For certain substrates, photochemical rearrangement can be a viable, lower-temperature alternative.[1]

Issue 2: Poor Stereoselectivity in the this compound-Cyclopentene Rearrangement

Question: I am observing a mixture of diastereomers in my this compound-cyclopentene rearrangement. How can I improve the stereoselectivity?

Answer: The stereoselectivity of the this compound-cyclopentene rearrangement is highly dependent on the reaction mechanism, which can be either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise diradical-mediated process.[1] The formation of higher-energy diradical intermediates is often responsible for the scrambling of stereochemistry.[2][8] The stereochemistry of the starting this compound also plays a crucial role.

Troubleshooting Steps:

  • Control Starting Material Stereochemistry:

    • trans-Vinylcyclopropanes tend to favor the symmetry-allowed concerted pathway, leading to higher stereoselectivity.[1]

    • cis-Vinylcyclopropanes are more prone to follow a stepwise diradical mechanism, resulting in lower stereoselectivity.[1] Careful synthesis and purification of the desired starting stereoisomer are critical.

  • Modify Substituents: Adding substituents that increase the relative energy of the species involved in competing stereoisomerization pathways can enhance the overall stereoselectivity of the desired rearrangement.[2][8]

  • Employ Catalysis:

    • Organocatalysis: Chiral secondary amines can be used to catalyze the enantioselective rearrangement of nitro-vinylcyclopropylacetaldehydes, proceeding through an intermediate where the initial stereochemistry is lost, but the catalyst induces high stereocontrol in the subsequent intramolecular Michael addition.[9]

    • Transition Metal Catalysis: Chiral transition metal catalysts, such as those based on rhodium, can achieve excellent enantioselectivity in VCP rearrangements and cycloadditions.[7][10]

Logical Workflow for Troubleshooting Stereoselectivity

G start Poor Stereoselectivity Observed check_sm 1. Analyze Starting Material Stereochemistry start->check_sm is_trans Is it the trans-isomer? check_sm->is_trans modify_sub 2. Modify Substituents to Disfavor Diradical Pathways is_trans->modify_sub Yes synthesize_trans Synthesize/Isolate trans-Isomer is_trans->synthesize_trans No use_catalyst 3. Employ Chiral Catalysis (Organo- or Metal-) modify_sub->use_catalyst optimized Optimized Stereoselectivity use_catalyst->optimized synthesize_trans->modify_sub

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Competing Dithis compound (Cope) Rearrangement vs. Other Pathways

Question: In my reaction of a dithis compound, I am getting a mixture of the desired Cope rearrangement product (a cycloheptadiene) and other rearranged products like vinylcyclopentenes. How can I favor the Cope rearrangement?

Answer: For 1,1-divinylcyclopropanes, a key competing pathway is the this compound-cyclopentene rearrangement, where one vinyl group participates in the rearrangement while the other acts as a substituent.[5] For 1,2-divinylcyclopropanes, the Cope rearrangement to a cycloheptadiene is often thermodynamically favored due to the release of ring strain.[3] However, reaction conditions and substrate stereochemistry can influence the outcome.

Troubleshooting Steps:

  • Control Substrate Stereochemistry: The cis-dithis compound readily undergoes the Cope rearrangement, often spontaneously.[3][11] The trans-isomer, however, may require heating to first isomerize to the cis-isomer before rearranging.[3] Ensuring you have the cis-isomer can significantly favor the desired pathway.

  • Lower Reaction Temperature: The Cope rearrangement of cis-divinylcyclopropanes can often proceed at or below room temperature.[5][12] In contrast, the this compound-cyclopentene rearrangement typically requires higher temperatures.[5] Running the reaction at the lowest possible temperature should favor the Cope product.

  • Catalyst Choice: While the all-carbon Cope rearrangement often proceeds thermally, certain catalysts can promote specific pathways. For instance, dienamine catalysis with secondary amines has been used to induce the dithis compound-cycloheptadiene rearrangement under mild conditions.[12]

  • Avoid Radical Initiators: For certain substrates, radical cyclizations can be a competing pathway.[5][13] Ensure your reaction conditions are free from radical initiators if the Cope rearrangement is the desired outcome.

Reaction Pathways for Divinylcyclopropanes

G cluster_conditions Controlling Factors start Dithis compound (cis- or trans-) cope Cope Rearrangement (to Cycloheptadiene) start->cope vcp_rearr VCP Rearrangement (to Vinylcyclopentene) start->vcp_rearr radical Radical Cyclization start->radical temp Temperature temp->start influences stereo Stereochemistry (cis/trans) stereo->start influences catalyst Catalyst/Initiator catalyst->start influences

Caption: Competing reaction pathways for divinylcyclopropanes.

Issue 4: Unexpected [3+2] Cycloaddition Instead of [5+2] Cycloaddition in Metal-Catalyzed Reactions

Question: I am trying to perform a rhodium-catalyzed intramolecular [5+2] cycloaddition with an ene-vinylcyclopropane, but I am observing a [3+2] cycloaddition product instead. Why is this happening and can I control it?

Answer: In transition-metal-catalyzed reactions, vinylcyclopropanes can act as either five-carbon ([5+2]) or three-carbon ([3+2]) synthons. The reaction outcome is highly dependent on the substrate's substitution pattern and the catalyst system employed.[10][14] For certain ene-VCP substrates, particularly those with the tether at the α-position, the [3+2] pathway can become dominant, leading to bicyclo[4.3.0]nonane systems instead of the expected bridged cycloheptanes.[15]

Troubleshooting Steps:

  • Modify the Tether Position: The connectivity of the alkene tether to the VCP is critical.

    • β-ene/yne-VCPs are the classic substrates for the Wender-type intramolecular [5+2] cycloaddition.[15][16]

    • α-ene-VCPs have been shown to preferentially undergo [3+2] cycloaddition with certain rhodium catalysts.[15]

  • Change the Catalyst/Ligand: The choice of metal and, more importantly, the ligands can steer the reaction toward a specific pathway. For the Rh-catalyzed reaction of α-ene-VCPs, using a cationic rhodium complex with a bidentate phosphine ligand like dppm was found to favor the [3+2] product.[15] Experiment with different ligands to modulate the catalyst's behavior.

  • Consider a Different Metal: While rhodium is common, other metals like ruthenium or iron are also used for [5+2] cycloadditions and may exhibit different selectivity with your specific substrate.[16]

Quantitative Data Summary

The following tables summarize how reaction conditions can affect the outcome and selectivity of common this compound reactions.

Table 1: Effect of Substituents on Thermal this compound Rearrangement Temperature

Substituent on CyclopropaneReaction Temperature (°C)Key ObservationReference
None (Parent VCP)500-600High temperature leads to side reactions.[1]
Methoxy~220Significant rate acceleration observed.[1]
DithianeLowered DrasticallyAllows for much milder reaction conditions.[1]
AlkoxyLowered DrasticallyAnionic-oxy-Cope-like rate acceleration.[1]

Table 2: Catalyst/Ligand Effect on Rh-Catalyzed Cycloaddition of α-Ene-VCPs

Catalyst SystemProduct Ratio ([3+2] : Isomer)Yield (%)Key ObservationReference
[Rh(CO)₂Cl]₂No Reaction-Neutral Rh catalyst is ineffective.[15]
[Rh(CO)₂]SbF₆No Reaction-Cationic Rh catalyst alone is ineffective.[15]
[Rh(dppm)]SbF₆4.8 : 175Cationic Rh with bidentate phosphine favors [3+2] cycloaddition.[15]
[Rh(dppe)]SbF₆1.8 : 181Ligand bite angle affects selectivity.[15]
[Rh(dppp)]SbF₆1.3 : 185Ligand bite angle affects selectivity.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Thermal this compound-Cyclopentene Rearrangement

This protocol is a general guideline for a thermal rearrangement. The precise temperature and reaction time must be optimized for the specific substrate.

  • Apparatus: A sealed, inert atmosphere tube (e.g., a thick-walled Pyrex tube) or a flow pyrolysis apparatus is typically used.

  • Preparation: A solution of the this compound substrate in an inert, high-boiling solvent (e.g., decalin, diphenyl ether) is prepared. For neat reactions, the substrate is placed directly in the tube. The sample must be thoroughly degassed to prevent oxidation at high temperatures.

  • Reaction: The sealed tube is heated in a furnace or sand bath to the required temperature (typically 300-600°C).[1] The reaction progress is monitored by GC or TLC analysis of aliquots taken at various time points (if feasible).

  • Workup: After cooling, the reaction mixture is directly purified by column chromatography on silica gel to isolate the cyclopentene product.

Protocol 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition of an α-Ene-VCP

This protocol is adapted from the literature for the synthesis of a bicyclo[4.3.0]nonane system.[15]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Rh(CO)₂Cl]₂ (e.g., 0.005 mmol) and the bidentate phosphine ligand (e.g., dppm, 0.01 mmol) are dissolved in a dry, degassed solvent like 1,2-dichloroethane (DCE). The mixture is stirred at room temperature for 10 minutes.

  • Reaction Setup: In a separate flame-dried flask, the α-ene-vinylcyclopropane substrate (e.g., 0.1 mmol) is dissolved in DCE.

  • Initiation: The prepared catalyst solution is transferred via syringe to the substrate solution.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for several hours (e.g., 2-12 h). The reaction is monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the [3+2] cycloadduct.

References

Technical Support Center: Optimization of Catalyst Loading for Metal-Mediated Vinylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in metal-mediated vinylcyclopropane (VCP) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the optimization of catalyst loading in your metal-mediated this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Catalyst Inactivity: The catalyst may be deactivated due to improper handling, storage, or impurities in the reaction mixture.[1][2][3]- Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Use an air-stable precatalyst if available. - Purify all reagents and solvents to remove potential catalyst poisons such as water, oxygen, alcohols, or amides.[1][2] - Degas solvents thoroughly before use.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.- Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to find the optimal concentration.[1]
3. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.[4]- Gradually increase the reaction temperature in increments of 10-20°C.[4]
4. Inappropriate Solvent: The solvent may be coordinating with the metal center, thus inhibiting catalysis.[4]- Switch to a non-coordinating solvent. For example, if using a coordinating solvent like THF, try a non-coordinating one like toluene or xylene.[4]
Decrease in Yield or Selectivity at Lower Catalyst Loading 1. Catalyst Decomposition: The catalyst may not be stable at very low concentrations over the course of the reaction, leading to the formation of less selective or inactive species.[1]- Perform the reaction at a lower temperature to improve catalyst stability. - Consider a slow addition of one of the reactants (e.g., via syringe pump) to maintain a low concentration of reactive intermediates that could degrade the catalyst.[1] - Screen different ligands that may enhance catalyst stability.[1]
2. Competing Background Reaction: An uncatalyzed or less selective reaction pathway may become significant at very low catalyst concentrations.[1]- Confirm the presence of a background reaction by running the experiment in the absence of the catalyst. - If a background reaction is observed, increasing the catalyst loading may be necessary to outcompete it.
3. Ostwald Ripening: At low loadings, catalyst nanoparticles may agglomerate, leading to a decrease in active surface area and catalytic activity.- Add a stabilizing ligand or additive to prevent catalyst agglomeration.
Poor Regio- or Enantioselectivity 1. Incorrect Ligand Choice: The ligand plays a crucial role in determining the selectivity of the reaction.[5][6]- Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify the one that provides the best selectivity for your specific substrate.[5][6][7]
2. Inappropriate Metal Precursor: The choice of metal can significantly influence the reaction outcome.- If using a Rh(I) catalyst, for example, screen different precursors like [Rh(cod)Cl]₂ or [Rh(CO)₂Cl]₂.
3. Additive Effects: Certain additives can have a profound impact on selectivity. For instance, in some Rh-catalyzed reactions, Zn(OTf)₂ has been shown to be crucial for achieving high enantioselectivity.[6][8]- Investigate the effect of additives. A screening of common Lewis acids or other additives may be beneficial.
Formation of Undesired Side Products (e.g., Homocoupling) 1. Incorrect Reaction Conditions: Suboptimal temperature, concentration, or stoichiometry can favor side reactions.- Optimize the reaction temperature and concentration. - Adjust the stoichiometry of the reactants.
2. Presence of Oxygen: For some catalytic systems, particularly those involving Pd(0), the presence of oxygen can promote side reactions like the homocoupling of boronic acids.[2]- Ensure the reaction is performed under a strictly inert atmosphere.[3]

Frequently Asked Questions (FAQs)

Q1: How do I begin optimizing the catalyst loading for my reaction?

A1: The optimal catalyst loading should be determined empirically. A good starting point is to run the reaction with a higher catalyst loading (e.g., 5 mol%) to ensure the reaction proceeds efficiently. Subsequently, you can systematically decrease the loading in a series of experiments (e.g., 2.5 mol%, 1 mol%, 0.5 mol%) while carefully monitoring the reaction yield and selectivity.[1]

Q2: What analytical techniques are most useful for monitoring the optimization process?

A2: Several analytical techniques are invaluable for troubleshooting and optimization:

  • Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): To monitor the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion to the product and identify any major byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase: To determine the enantiomeric excess (ee) of the product.[1]

  • Mass Spectrometry (MS): To identify the product and any potential byproducts or catalyst degradation products.[1]

Q3: Can the purity of my starting materials affect the optimal catalyst loading?

A3: Absolutely. Impurities in the this compound or the coupling partner can act as catalyst poisons, leading to deactivation.[1][3] Functional groups like alcohols, amides, and pyridines can coordinate to the metal center and inhibit catalysis.[1] Therefore, using highly purified starting materials is crucial, especially when aiming for very low catalyst loadings.

Q4: My reaction is sluggish. Should I increase the catalyst loading or the temperature first?

A4: While both can increase the reaction rate, it is often preferable to first ensure your catalyst is active and then optimize the temperature. Increasing the temperature can sometimes lead to catalyst decomposition or the formation of side products.[2][4] A systematic approach would be to first confirm catalyst activity at a moderate temperature and then, if the reaction is still slow, incrementally increase the temperature.[4]

Q5: I observe a significant drop in enantioselectivity when I lower the catalyst loading. What is the likely cause?

A5: A drop in enantioselectivity at low catalyst loading often points to two main possibilities: a competing, non-selective background reaction that becomes more prominent at lower catalyst concentrations, or the degradation of the chiral catalyst into a more reactive but less selective or non-chiral species.[1]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Rh(I)-Catalyzed [3+2] Cycloaddition

This protocol provides a general methodology for optimizing the catalyst loading for the cycloaddition of a this compound with an alkyne.

Materials:

  • This compound (VCP)

  • Alkyne

  • Rhodium precursor (e.g., [Rh(CO)₂Cl]₂)

  • Ligand (e.g., a phosphine ligand)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the rhodium precursor (e.g., 0.005 mmol for 1 mol%) and the ligand (e.g., 0.01 mmol, 2:1 ligand to metal ratio) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL) to the flask and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add the this compound (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Analyze the purified product by NMR to determine the yield and by chiral HPLC or SFC to determine the enantiomeric excess.

  • Optimization: Repeat the procedure with varying amounts of the rhodium precursor (e.g., 2.5 mol%, 0.5 mol%, 0.1 mol%) to determine the optimal catalyst loading.

Visualizations

Troubleshooting Workflow for Low Reaction Conversion

LowConversionWorkflow start Low or No Conversion Observed check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_loading Is the catalyst loading sufficient? check_catalyst->check_loading Yes solution_catalyst Use fresh catalyst, purify reagents, ensure inert atmosphere. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_loading->check_temp Yes solution_loading Increase catalyst loading systematically. check_loading->solution_loading No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No solution_solvent Switch to a non-coordinating solvent. check_solvent->solution_solvent No end Problem Resolved check_solvent->end Yes solution_catalyst->end solution_loading->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for low conversion in metal-mediated VCP reactions.

Logical Relationship for Optimizing Catalyst Loading

CatalystLoadingOptimization start Goal: Optimize Catalyst Loading initial_rxn Run initial reaction with high catalyst loading (e.g., 5 mol%) start->initial_rxn analyze_initial Analyze yield and selectivity initial_rxn->analyze_initial decrease_loading Systematically decrease catalyst loading analyze_initial->decrease_loading analyze_decreased Analyze yield and selectivity at each loading decrease_loading->analyze_decreased compare Compare results analyze_decreased->compare optimal_found Optimal catalyst loading identified compare->optimal_found Acceptable performance troubleshoot Troubleshoot issues (e.g., low yield, poor selectivity) compare->troubleshoot Performance drop-off troubleshoot->decrease_loading

Caption: Logical workflow for the systematic optimization of catalyst loading.

References

strategies to control regioselectivity in vinylcyclopropane ring opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in vinylcyclopropane (VCP) ring-opening reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies to control regioselectivity in this compound (VCP) ring-opening reactions?

Controlling regioselectivity—the choice of which carbon-carbon bond in the cyclopropane ring is cleaved—is crucial for achieving the desired product. The primary strategies involve the careful selection of catalysts, ligands, and substrates with specific electronic and steric properties.

Key strategies include:

  • Transition Metal Catalysis: Metals like rhodium, palladium, and cobalt can mediate the ring opening through various mechanisms. The choice of metal and its ligand sphere is a powerful tool for directing the reaction to a specific regioisomer (branched vs. linear). For instance, Rh(I) catalysis with specific ferrocene-based ligands has been shown to produce branched products with very high selectivity.[1][2]

  • Ligand Control: In many catalytic systems, the ligand bound to the metal center is the primary determinant of regioselectivity. A notable example is a cobalt-catalyzed isomerization where using a Xantphos ligand leads exclusively to linear 1,3-dienes, while an amido-diphosphine (PNP) ligand switches the selectivity to favor branched 1,3-dienes.[3]

  • Substituent Effects: The electronic nature of substituents on the VCP ring plays a significant role. Donor-acceptor (D-A) cyclopropanes, which have vicinal electron-donating and electron-withdrawing groups, are highly activated for ring cleavage.[2][4] Furthermore, the ability of a substituent to coordinate to the catalyst can dictate the regiochemical outcome. In palladium-on-carbon catalyzed hydrogenations, substituents capable of coordinating to palladium lead to the cleavage of the more hindered bond, whereas non-coordinating groups result in cleavage of the less hindered bond.[5][6]

  • Lewis Acid Catalysis: Lewis acids can trigger the rearrangement of VCPs into cyclopentenes. The choice of Lewis acid can influence which of the possible cyclopentene isomers is formed, thereby controlling the reaction's selectivity.[7][8][9]

  • Thermal and Photochemical Methods: While often requiring harsh conditions, thermal rearrangements can be influenced by substituents that stabilize the diradical intermediates formed during the reaction.[10][11]

Figure 1. Key strategies influencing regiochemical outcomes.

Troubleshooting Guides

Guide 1: My transition-metal-catalyzed VCP ring opening yields a mixture of regioisomers. How can I improve selectivity?

Poor regioselectivity is a common issue that can often be resolved by systematically optimizing reaction parameters.

Question: I'm using a Rh(I) catalyst for an asymmetric ring opening with an aryl boronic acid, but I'm getting a low regioisomeric ratio (r.r.). What should I investigate?

Answer: For this specific class of reactions, several factors are critical for high regioselectivity.

  • Ligand Choice: The ligand is paramount. Ferrocene-based chiral bisphosphines have been shown to be essential for achieving high regioselectivity (often >99:1 r.r.) in Rh-catalyzed reactions.[1][2] If you are using other ligand types, consider switching to a nonsymmetrical ferrocene-based bisphosphine.

  • Additive Effects: The presence of a Lewis acid additive can be crucial. Specifically, Zn(OTf)₂ has been reported to play a significant role by facilitating the formation of the active rhodium-ligand complex and accelerating the overall reaction, which leads to improved selectivity.[1][2]

  • Base and Solvent: The choice of base and solvent can impact the reaction outcome. Optimization studies have identified combinations like Cs₂CO₃ as the base and tetrahydropyran (THP) as the solvent to be highly effective.[1][2]

  • Substrate Compatibility: Be aware of substrate limitations. While a wide range of aryl boronic acids are tolerated, sterically hindered ortho-substituted aryl boronic acids may preferentially form the linear regioisomer.[1][2] Additionally, substitutions on the alkene of the VCP can shut down reactivity entirely.[1]

Data Presentation: Ligand Effect on Rh-Catalyzed Ring Opening

EntryLigand TypeAdditiveRegioisomeric Ratio (Branched:Linear)Reference
1Ferrocene-based bisphosphine (L1)Zn(OTf)₂99:1[1][2]
2Other Ligands (e.g., standard phosphines)Zn(OTf)₂Less Control / Lower Ratio[1][2]

Figure 2. Troubleshooting workflow for a Rh-catalyzed reaction.

FAQ 2: How can I achieve regiodivergent synthesis, obtaining either the linear or branched product from the same starting material?

Regiodivergent synthesis is highly desirable and can be achieved by modifying the catalyst system, most commonly the ligand. A cobalt-catalyzed ring-opening isomerization of VCPs provides an excellent example of this principle.[3]

  • For the Linear Product: Employing the commercially available Xantphos ligand with a cobalt catalyst exclusively affords the linear-type 1,3-diene products.

  • For the Branched Product: Switching the ligand to an amido-diphosphine (PNP) ligand under otherwise similar conditions leads to the formation of branched-type 1,3-dienes with high regioselectivity.[3]

Mechanistic studies suggest that these different outcomes arise from two distinct pathways. The formation of the linear product is proposed to involve a metal-hydride intermediate, while the branched product is formed via a π-allyl metal intermediate.[3]

Data Presentation: Ligand-Controlled Regiodivergence in Co-Catalysis

EntryLigandProduct TypePredominant RegioisomerReference
1Xantphos1,3-DieneLinear[3]
2Amido-diphosphine (PNP)1,3-DieneBranched[3]

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Ring Opening of Vinylcyclopropanes

This protocol is adapted from established literature for the regio- and enantioselective ring opening of racemic vinylcyclopropanes with aryl boronic acids.[1][2]

Materials:

  • Racemic this compound (1.0 equiv)

  • Aryl boronic acid (3.0 equiv)

  • [Rh(cod)(OH)]₂ (2.5 mol %)

  • Ferrocene-based bisphosphine ligand (e.g., L1) (6.0 mol %)

  • Zn(OTf)₂ (0.2 equiv)

  • Cs₂CO₃ (1.0 equiv)

  • Anhydrous tetrahydropyran (THP)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)(OH)]₂ (0.0125 mmol, 2.5 mol %), the ligand (0.03 mmol, 6 mol %), and Zn(OTf)₂ (0.1 mmol, 0.2 equiv).

  • Add the this compound (0.5 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 3.0 equiv), and Cs₂CO₃ (0.5 mmol, 1.0 equiv).

  • Add anhydrous THP (0.5 mL) via syringe.

  • Seal the vial and place it in a preheated heating block at 50 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, the reaction mixture can be directly analyzed or purified. To determine yield and regioselectivity, an internal standard (e.g., CH₂Br₂) can be added, and an aliquot analyzed by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by supercritical fluid chromatography (SFC) or chiral HPLC analysis.

Signaling Pathways and Mechanisms

The regioselectivity of these reactions is dictated by the operative mechanistic pathway. In the Rh(I)-catalyzed system, the formation of a key Rh(III) π-allyl intermediate is proposed. The subsequent reductive elimination step determines the final product structure.

Figure 3. Mechanism showing the key π-allyl intermediate.

This proposed mechanism illustrates that after oxidative addition of the VCP to the Rh(I) center, a Rh(III) π-allyl intermediate is formed.[1][2] Chelation by the malonate oxygen is thought to favor a 6-membered intermediate that, upon reductive elimination, selectively generates the branched product.[1][2] This highlights how subtle interactions within the transition state, guided by the ligand and substrate, control the regiochemical outcome.

References

Technical Support Center: Refining Purification Methods for Vinylcyclopropane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of vinylcyclopropane (VCP) adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound adduct reaction mixtures?

Common impurities can include unreacted starting materials, catalysts (e.g., Rhodium or Palladium complexes), and byproducts from side reactions.[1][2][3] this compound rearrangements can also lead to the formation of isomeric impurities, such as cyclopentene derivatives, which can be challenging to separate.[4][5][6][7] Depending on the synthesis route, reagents from preceding steps, like triphenylphosphine oxide, may also be present.[8]

Q2: How do I choose the primary purification method for my VCP adduct?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile technique for purifying VCP adducts on a lab scale (milligrams to grams).[9][10][11] It is highly effective for removing impurities with different polarities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating complex mixtures, isomers, or for achieving very high purity on an analytical or semi-preparative scale.[12] It is often used to determine the enantiomeric excess (ee) of chiral products.[13][14]

  • Vacuum Distillation: This method is suitable for thermally stable, liquid VCP adducts to remove non-volatile or high-boiling point impurities.[8]

  • Crystallization: If your VCP adduct is a solid, crystallization can be a highly effective method for achieving high purity, especially on a larger scale.

Q3: My VCP adduct appears to be degrading on the silica gel column. What can I do?

Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds like VCPs.[9] If you suspect your adduct is degrading, consider the following options:

  • Neutralize the Silica Gel: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%), to neutralize acidic sites.[8]

  • Use an Alternative Stationary Phase: Switch to a more neutral or basic stationary phase like alumina (neutral or basic grade).[8][9]

  • Minimize Contact Time: Run the column more quickly (flash chromatography) to reduce the time the compound spends on the stationary phase.[8][10]

Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during the column chromatography purification of VCP adducts.

Issue 1: Poor Separation of Product and Impurities

  • Potential Cause: The solvent system (eluent) is not optimized.

    • Recommended Solution: Develop a new solvent system using Thin-Layer Chromatography (TLC) before running the column.[8][9] Test various solvent mixtures of differing polarities (e.g., gradients of hexane and ethyl acetate). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[8]

  • Potential Cause: The column is overloaded with crude material.

    • Recommended Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a ratio of 1:30 to 1:100 of crude product to silica gel by weight.[8]

  • Potential Cause: The column was packed improperly, leading to channeling.

    • Recommended Solution: Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry. Trapped air or vapor bubbles can lead to channeling and a loss of resolution.[8][9]

  • Potential Cause: The initial sample band was too diffuse.

    • Recommended Solution: Dissolve the crude product in a minimal amount of a non-polar solvent to load it onto the column in a tight, concentrated band.[8]

Issue 2: Low or No Recovery of the Product

  • Potential Cause: The product is highly polar and has irreversibly adsorbed to the silica gel.

    • Recommended Solution: After eluting with your primary solvent system, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover highly retained compounds. In organic chemistry, the general order of elution from a polar adsorbent is from non-polar to polar compounds: hydrocarbons < ethers < esters < ketones < alcohols < acids.[9]

  • Potential Cause: The compound is volatile and was lost during solvent removal.

    • Recommended Solution: Use a lower temperature on the rotary evaporator bath and be cautious not to apply excessive vacuum.

Troubleshooting Decision Tree

G Troubleshooting Poor Column Chromatography Separation start Poor Separation (Co-elution of spots) cause1 Improper Solvent System (Rf too high or too low) start->cause1 Check TLC cause2 Column Overloading start->cause2 Check Load Ratio cause3 Improper Column Packing start->cause3 Inspect Column cause4 Product Degradation start->cause4 Check for Streaking/ New Spots on TLC sol1 Optimize eluent with TLC. Aim for Rf ~0.2-0.4. Try a gradient elution. cause1->sol1 Action sol2 Reduce sample load. Use 1:30 to 1:100 product:silica ratio. cause2->sol2 Action sol3 Repack column as a slurry. Ensure no air bubbles. Do not let silica run dry. cause3->sol3 Action sol4 Use neutralized silica (add Et3N). Switch to alumina. Minimize run time. cause4->sol4 Action

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Quantitative Data Summary

The efficiency of purification is often tied to the reaction's success. The following tables provide illustrative data for yields and solvent systems.

Table 1: Example Yields from VCP Reactions (Post-Purification) Note: Yields are highly substrate and reaction-condition dependent.

Reaction TypeCatalyst/ConditionsTypical Isolated YieldReference
Rh(I)-Catalyzed Ring Opening[Rh(cod)(OH)]₂ / L170%[2]
Rh(I)-Catalyzed [3+2] Cycloaddition[Rh(dppm)]SbF₆, 95 °C55-83%[15]
Ni-Al Bimetal-Catalyzed CycloadditionNi(cod)₂ / AlMe₃63-99%[14]
Rh-Catalyzed RearrangementRh(I) / Chiral LigandHigh Yields, High ee[13]

Table 2: Common Solvent Systems for Column Chromatography The order reflects increasing polarity.

Solvent System (Mobile Phase)PolarityTypical Compound Classes Eluted
Hexane / HeptaneVery LowNon-polar hydrocarbons
Hexane / Ethyl Acetate (9:1)LowLess polar esters, ethers
Hexane / Ethyl Acetate (4:1)MediumEsters, ketones
Dichloromethane (DCM)MediumWide range of compounds
DCM / Methanol (98:2)HighMore polar compounds, alcohols

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying a VCP adduct.

  • Solvent System Selection: Use TLC to identify an appropriate eluent system that gives your desired product an Rf value between 0.2 and 0.4.[8]

  • Column Packing:

    • Select a column of appropriate size (a higher ratio of silica to crude product is better for difficult separations).[9]

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid trapping air bubbles.[8][9]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (or the eluent itself).

    • Carefully add the dissolved sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Remove the solvent and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) to push the solvent through the column.[10] Never let the solvent level drop below the top layer of sand.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).[11]

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.[8][11]

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound adduct.[8]

Purification Workflow Diagram

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude->workup concentrate Concentrate (Rotary Evaporator) workup->concentrate select Select Purification Method concentrate->select column Column Chromatography select->column General Lab Scale hplc HPLC select->hplc High Purity / Isomers distill Distillation / Crystallization select->distill Liquid / Solid fractions Collect & Analyze Fractions (TLC / HPLC) column->fractions hplc->fractions distill->fractions If applicable combine Combine Pure Fractions fractions->combine final_concentrate Final Solvent Removal combine->final_concentrate product Pure VCP Adduct final_concentrate->product

Caption: A general experimental workflow for the purification of VCP adducts.

References

Technical Support Center: Managing the Reactivity of Highly Strained Vinylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with highly strained vinylcyclopropanes.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering systematic approaches to resolve them.

Issue 1: Low or No Conversion in Vinylcyclopropane Rearrangement

Q: My this compound rearrangement (thermal or catalyzed) is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

A: Low conversion is a common issue that can often be traced back to several key factors. A systematic approach is the best way to identify and solve the problem.[1]

  • Inadequate Reaction Temperature (Thermal Rearrangements): The thermal this compound-cyclopentene rearrangement often requires very high temperatures, sometimes in the range of 300-600°C, due to a high activation barrier.[2] If your substrate is not converting, the temperature may be insufficient.

    • Solution: Incrementally increase the reaction temperature. Monitor the reaction closely for the onset of product formation and any signs of decomposition. For some substrates, substituents like methoxy or siloxy groups can lower the required temperature.[2]

  • Catalyst Inactivity or Inappropriateness (Catalyzed Rearrangements): If you are using a metal catalyst (e.g., Rh(I), Pd(0), Ni(0)) or a Lewis acid, its effectiveness is crucial.[3][4][5][6]

    • Solution:

      • Verify Catalyst Activity: Ensure your catalyst has not degraded. Use a freshly opened bottle or a well-stored sample. For air- or moisture-sensitive catalysts, ensure you are using rigorous anhydrous and anaerobic techniques.

      • Screen Catalysts: Not all catalysts are suitable for every substrate. If one Lewis acid or transition metal complex is ineffective, screen a panel of alternatives. For example, Rh(I) complexes are effective for asymmetric ring openings with boronic acids, while Pd(0) is often used for [3+2] cycloadditions.[3][7][8]

      • Check Catalyst Loading: Inadequate catalyst loading can lead to sluggish or incomplete reactions. Try incrementally increasing the catalyst loading.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Some solvents may coordinate to the catalyst, inhibiting its activity, or may be unsuitable for the required reaction temperature.[1]

    • Solution: Switch to a high-boiling, non-coordinating solvent such as toluene or xylene for high-temperature reactions.[1] Ensure the solvent is rigorously dried, as water can deactivate many catalysts.

  • Substrate Reactivity: The electronic and steric properties of your this compound substrate play a critical role.

    • Solution: Electron-donating groups on the vinyl moiety or electron-withdrawing groups on the cyclopropane ring (creating a "donor-acceptor" cyclopropane) can significantly lower the activation barrier for rearrangement.[5][6][7][9] If your substrate is unactivated, it will likely require harsher conditions. Steric hindrance near the reacting centers can also impede the reaction.[1]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed temp Is the reaction temperature optimal for your substrate? start->temp catalyst Are you using a catalyst? temp->catalyst Yes temp_no Increase temperature incrementally. Monitor for decomposition. temp->temp_no No catalyst_active Is the catalyst active and appropriate? catalyst->catalyst_active Yes catalyst_no Consider introducing a catalyst (e.g., Lewis Acid, Rh(I), Ni(0)) to lower activation energy. catalyst->catalyst_no No solvent Is the solvent appropriate? catalyst_active->solvent Yes catalyst_active_no Check catalyst loading. Ensure anhydrous/anaerobic conditions. Screen alternative catalysts. catalyst_active->catalyst_active_no No substrate Does the substrate have unfavorable electronics or sterics? solvent->substrate Yes solvent_no Use a non-coordinating, high-boiling solvent (e.g., toluene, xylene). Ensure solvent is dry. solvent->solvent_no No end Re-evaluate synthetic route or consult further literature substrate->end Yes substrate_no Consider modifying substrate with activating groups (donor/acceptor). Re-evaluate steric hindrance. substrate->substrate_no No temp_no->catalyst catalyst_no->solvent catalyst_active_no->solvent solvent_no->substrate substrate_no->end

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction is proceeding, but I'm getting a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

A: Controlling selectivity is a central challenge in this compound chemistry, particularly in asymmetric reactions. The outcome is often a delicate balance of catalyst, ligand, substrate, and reaction conditions.

  • Ligand Effects (Asymmetric Catalysis): In transition-metal-catalyzed reactions, the choice of chiral ligand is paramount for controlling enantioselectivity and can also influence regioselectivity.

    • Solution: Screen a variety of chiral ligands. For example, in Rh-catalyzed asymmetric ring openings, non-symmetrical ferrocene-based bisphosphine ligands were found to be essential for achieving high regioselectivity (typically 99:1) and enantioselectivity (88-96% ee).[7][8]

  • Catalyst Control: The metal center itself dictates the reaction pathway.

    • Solution: Different metals can favor different outcomes. For instance, Rh(I) has been used for [3+2] and [5+2] cycloadditions where the outcome depends on the substrate's stereochemistry.[10] Experiment with catalysts based on different metals (e.g., Rh, Pd, Ni, Ir) as they can form different key intermediates (e.g., π-allyl complexes) that influence the final product.[3][7]

  • Substrate Control: The substitution pattern on the this compound can direct the outcome of the reaction.

    • Solution: Altering substituents can create steric or electronic biases that favor one product over another. For example, the stereochemistry of a cis- or trans-2-ene-VCP substrate can determine whether a [5+2] or [3+2] cycloaddition occurs in Rh(I)-catalyzed reactions.[10]

  • Temperature Effects: Reaction temperature can influence selectivity. Lower temperatures generally favor the thermodynamically more stable product and can enhance enantioselectivity in asymmetric reactions.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the product distribution at different temperatures to find the optimal balance between reaction rate and selectivity.

Issue 3: Product Degradation or Unwanted Side Reactions

Q: I'm observing significant formation of side products or decomposition of my desired product. What are common side reactions and how can I suppress them?

A: The high strain energy (approx. 27 kcal/mol) of the cyclopropane ring makes these molecules prone to various rearrangements and side reactions, especially under harsh conditions.[7]

  • Competing Rearrangements: Vinylcyclopropanes can undergo several types of bond reorganizations, including ring opening to pentadienes or rearrangement to cyclopentenes.[11] Thermal conditions can also lead to cis-trans isomerization, which may or may not be productive for the desired pathway.[11][12]

    • Solution: The use of a catalyst can provide a lower energy pathway to the desired product, minimizing thermally induced side reactions.[2] Fine-tuning the reaction temperature is critical; use the lowest temperature that allows for a reasonable reaction rate.

  • Product Degradation During Purification: Some this compound derivatives and their products can be sensitive to the acidic nature of standard silica gel used in flash chromatography.

    • Solution:

      • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.[13]

      • Use Alternative Stationary Phases: Consider using alumina (neutral or basic) as the stationary phase.[13]

      • Minimize Contact Time: Run the chromatography as quickly as possible to reduce the time the compound spends on the column.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with highly strained vinylcyclopropanes?

A1: Due to their high ring strain, these molecules store a significant amount of energy and should be handled with care.[14] While not typically explosive under normal conditions, their high reactivity means that reactions can be highly exothermic.

  • Safe Handling Practices:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

    • When scaling up reactions, do so cautiously and with appropriate cooling measures in place to manage potential exotherms.

    • Assume that starting materials and products may be hazardous and handle them in a well-ventilated laboratory chemical hood.[16]

    • Review the Safety Data Sheet (SDS) for all chemicals used in the reaction.[17][18]

Q2: How do I choose between a thermal, Lewis acid-catalyzed, or transition metal-catalyzed approach for a this compound rearrangement?

A2: The choice depends on your substrate and desired outcome.

  • Thermal Rearrangement: This is the classic method but often requires very high temperatures, limiting its applicability to robust molecules without sensitive functional groups.[2]

  • Lewis Acid Catalysis: This approach can significantly lower the reaction temperature compared to purely thermal methods. It is particularly effective for donor-acceptor cyclopropanes.[4][5][6] The choice of Lewis acid can even influence the type of product formed.[5][6]

  • Transition Metal Catalysis: This is the most versatile approach, offering a wide range of transformations (rearrangements, cycloadditions, ring openings with nucleophiles) under relatively mild conditions. It is the method of choice for achieving high stereoselectivity (especially enantioselectivity) through the use of chiral ligands.[3][7][19]

Q3: My this compound starting material is a mixture of cis/trans isomers. Do I need to separate them before the reaction?

A3: It depends on the reaction mechanism.

  • In some cases, such as certain Rh-catalyzed cycloadditions, the stereochemistry of the starting material directly dictates the structure of the product (e.g., cis-VCP leading to a [5+2] adduct and trans-VCP leading to a [3+2] adduct).[10] In such stereospecific reactions, separation is necessary to obtain a single product.

  • In other reactions, particularly those that proceed through a stereochemically ablative intermediate, both isomers may converge to the same product. For example, some Rh-catalyzed enantioconvergent rearrangements can start from a racemic mixture of VCPs to yield a single, highly enantioenriched product.[20][21] In these cases, separation is not required.

Data Presentation

Table 1: Comparison of Conditions for this compound-Cyclopentene Rearrangement

MethodCatalyst / ConditionsTypical TemperatureKey AdvantagesCommon Substrates
Thermal Heat300 - 600 °CSimple, no catalyst neededSimple, robust hydrocarbons
Lewis Acid Yb(OTf)₃, Sc(OTf)₃, etc.Room Temp. to 80 °CMild conditions, lower temp.Donor-Acceptor Cyclopropanes
Rh-Catalyzed [Rh(I)] complex + chiral ligand40 - 110 °CHigh enantioselectivity, mildRacemic VCPs, various nucleophiles
Pd-Catalyzed Pd(0) complex + ligand25 - 80 °CVersatile for cycloadditionsVCPs with aldehydes, isatins
Ni-Catalyzed Ni(0) complex + ligand25 - 60 °CUnique reactivity patternsVCPs with alkynes, zinc reagents

Experimental Protocols

Protocol 1: Representative Rh(I)-Catalyzed Asymmetric Ring Opening with an Aryl Boronic Acid

This protocol is adapted from literature procedures for the enantioselective ring opening of racemic vinylcyclopropanes.[7][8]

Reaction Scheme:

G sub Racemic this compound plus1 + arrow [Rh(cod)(OH)]₂ (2.5 mol%) Chiral Ligand (e.g., L1) (6 mol%) Zn(OTf)₂ (10 mol%) Base, Solvent, Temp. nuc Aryl Boronic Acid prod Enantioenriched Product arrow->prod

Caption: Rh-catalyzed asymmetric ring opening.

Materials:

  • Racemic this compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • [Rh(cod)(OH)]₂ (0.025 eq)

  • Chiral bisphosphine ligand (e.g., a non-symmetrical ferrocene-based ligand) (0.06 eq)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.10 eq)

  • Anhydrous base (e.g., K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)(OH)]₂ and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • To this mixture, add the this compound, aryl boronic acid, Zn(OTf)₂, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with triethylamine if the product is sensitive) to afford the enantioenriched product.

  • Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC.

Protocol 2: General Procedure for Lewis Acid-Triggered this compound-Cyclopentene Rearrangement

This protocol is based on literature methods for the isomerization of donor-acceptor cyclopropanes.[5][6][9]

Reaction Scheme:

G sub Donor-Acceptor This compound arrow Lewis Acid (e.g., Yb(OTf)₃) (10 mol%) Solvent, Temp. prod Substituted Cyclopentene arrow->prod

Caption: Lewis acid-triggered rearrangement.

Materials:

  • Donor-acceptor this compound (1.0 eq)

  • Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) (0.10 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

Procedure:

  • Dissolve the donor-acceptor this compound in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

  • Add the Lewis acid catalyst to the solution in one portion at room temperature.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate's reactivity) and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography to yield the desired cyclopentene derivative.

  • Characterize the final product by NMR and mass spectrometry.

References

preventing undesired polymerization of vinylcyclopropane monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinylcyclopropane (VCP) monomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired polymerization and to troubleshoot common issues encountered during the handling, storage, and use of these reactive molecules.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized and purified this compound (VCP) monomer polymerized upon storage. What could be the cause?

A1: The premature polymerization of VCP monomers is typically initiated by the presence of free radicals. Several factors can trigger radical formation in a purified monomer sample:

  • Exposure to Oxygen: Atmospheric oxygen can react with the monomer to form peroxide species, which can then decompose to initiate radical polymerization.[1][2]

  • Light Exposure: Ultraviolet (UV) light possesses sufficient energy to initiate the formation of radicals, leading to polymerization.[1]

  • Elevated Temperatures: VCPs can undergo thermal rearrangement or polymerization at high temperatures.[3][4] While the thermal this compound rearrangement to cyclopentene often requires very high temperatures (above 400°C for simple hydrocarbons), radical polymerization can be initiated at lower temperatures, especially if trace impurities are present.[3]

  • Trace Impurities: Contaminants from the synthesis, purification, or storage container can act as radical initiators.[1] These can include residual catalysts, metal ions, or other radical species.

Q2: What are the ideal storage conditions to ensure the long-term stability of my VCP monomers?

A2: To maximize the shelf life and prevent premature polymerization, VCP monomers should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically refrigerated (2-8 °C). For long-term storage, consider freezing (-20 °C or below).[1]

  • Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1][2]

  • Light: Keep the monomer in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]

  • Inhibitors: For long-term storage, the addition of a suitable radical inhibitor is highly recommended.[1]

Q3: What are the recommended inhibitors for storing VCP monomers and at what concentration?

A3: While data specifically for VCPs is limited, inhibitors commonly used for other vinyl monomers are effective. The choice of inhibitor and its concentration should be optimized for your specific application, as it may need to be removed before use.

InhibitorRecommended Concentration (ppm)Notes
Butylated hydroxytoluene (BHT)10 - 200A common and effective phenolic inhibitor.
Hydroquinone (HQ)50 - 250Requires the presence of a small amount of oxygen to be effective.[1]
4-Methoxyphenol (MEHQ)10 - 1000A very common stabilizer for vinyl monomers.
4-tert-Butylcatechol (TBC)10 - 100Often used for stabilizing dienes and other reactive monomers.
Phenothiazine (PTZ)100 - 500A highly effective inhibitor, even in the absence of oxygen.[1]

Q4: I need to use my VCP monomer for a reaction. How do I remove the storage inhibitor?

A4: Inhibitors can be removed through a few standard laboratory procedures:

  • Column Chromatography: Passing the monomer through a column packed with a dedicated inhibitor remover is a quick and convenient method.[5] These are often based on alumina or other specialized resins.

  • Vacuum Distillation: For volatile VCP monomers, vacuum distillation is an effective method to separate the monomer from the non-volatile polymeric inhibitor.[1] It is crucial to perform this at the lowest possible temperature and under an inert atmosphere to prevent polymerization during the process. Adding a small amount of a less volatile inhibitor, like hydroquinone, to the distillation pot can prevent polymerization in the flask.

  • Aqueous Wash: Some phenolic inhibitors can be removed by washing the monomer with an aqueous base solution (e.g., 1M NaOH), followed by washing with water until neutral, and then drying over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues related to the undesired polymerization of VCP monomers.

Problem 1: Monomer polymerized in the storage vial.

Logical Troubleshooting Workflow:

start Monomer Polymerized in Storage q1 How was it stored? start->q1 a1_temp At room temp or above q1->a1_temp Temperature? a1_light Exposed to light q1->a1_light Light? a1_air In air q1->a1_air Atmosphere? a1_inhibitor Was an inhibitor used? q1->a1_inhibitor r1_temp High temperature initiated polymerization. Store at 2-8°C or frozen (-20°C). a1_temp->r1_temp r1_light UV light initiated polymerization. Store in amber vials or wrap in foil. a1_light->r1_light r1_air Oxygen initiated peroxide formation. Store under inert gas (N2, Ar). a1_air->r1_air a1_no_inhibitor No a1_inhibitor->a1_no_inhibitor a1_yes_inhibitor Yes a1_inhibitor->a1_yes_inhibitor r1_no_inhibitor Add a recommended inhibitor for long-term storage. a1_no_inhibitor->r1_no_inhibitor r1_ineffective Inhibitor may have been consumed or was ineffective. Verify inhibitor type and concentration. a1_yes_inhibitor->r1_ineffective

Caption: Troubleshooting workflow for VCP monomer polymerized during storage.

Problem 2: Polymer formation observed during reaction workup.

Assessment: Undesired polymerization during workup can occur due to exposure to air, elevated temperatures during solvent evaporation, or acidic/basic conditions that may catalyze polymerization.

Preventative Measures:

  • Maintain Inert Atmosphere: If possible, conduct the workup under a nitrogen or argon atmosphere.

  • Low-Temperature Evaporation: When removing solvents, use a rotary evaporator at the lowest practical temperature and pressure.

  • Quench the Reaction: Before workup, ensure the reaction is fully quenched and that any catalysts or initiators are deactivated.

  • Add a Scavenger: Consider adding a small amount of a radical scavenger (e.g., a phenolic inhibitor) to the crude reaction mixture before concentration, provided it does not interfere with the purification of your desired product.

Problem 3: A "stable" VCP monomer is turning viscous.

Assessment: An increase in viscosity is a clear sign that oligomerization or polymerization has begun.[2]

Immediate Actions:

  • Cool Down: Immediately cool the sample by placing it in a refrigerator or an ice bath to slow down the polymerization rate.

  • Add Inhibitor: If the monomer is still mostly liquid, add a radical inhibitor (e.g., BHT or phenothiazine) at a concentration of 500-1000 ppm to quench the ongoing reaction.[1]

  • Verify Purity: If possible, analyze a small aliquot by NMR or GC to determine the extent of polymerization.

  • Purification: If the monomer is the major component, it may be salvageable by vacuum distillation away from the non-volatile polymer. This should be done with extreme care, at low temperatures, and with an inhibitor added to the distillation flask.[1]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Inhibitor Removal Column

Objective: To remove inhibitors such as BHT, HQ, MEHQ, or TBC from a VCP monomer prior to use in a reaction.

Materials:

  • VCP monomer containing a phenolic inhibitor.

  • Pre-packed inhibitor removal column (e.g., Sigma-Aldrich product number 306312 or similar).[5]

  • Addition funnel.

  • Round-bottom flask for collection, cooled in an ice bath.

  • Inert gas source (Nitrogen or Argon).

Procedure:

  • Set up the inhibitor removal column in a fume hood, secured with a clamp.

  • Place the cooled collection flask under the column outlet.

  • Secure an addition funnel above the column.

  • Blanket the entire apparatus with a slow stream of inert gas.

  • Add the inhibited monomer to the addition funnel.

  • Add the monomer dropwise to the column. Do not overload the column.[5]

  • Collect the purified, inhibitor-free monomer in the cooled flask.

  • Use the purified monomer immediately, as it is now highly susceptible to polymerization. Do not store it for an extended period without adding a fresh inhibitor.

Protocol 2: Emergency Quenching of a Runaway Polymerization

Objective: To safely stop an uncontrolled, exothermic polymerization of a VCP monomer.

Materials:

  • Quenching solution: A concentrated solution of an inhibitor (e.g., 10% w/v phenothiazine or TBC in a solvent compatible with the reaction).

  • Appropriate personal protective equipment (PPE), including a face shield, safety glasses, and flame-retardant lab coat.

  • Blast shield.

Procedure:

  • Alert Personnel: Immediately alert others in the lab of the situation.

  • Lower Sash: Lower the fume hood sash completely or place a blast shield in front of the reaction vessel.

  • Cooling: If it is safe to do so, apply external cooling to the reaction vessel using an ice bath or cryo-cooler to help dissipate heat.

  • Inhibitor Addition: If the reaction is not yet uncontrollably violent, add the quenching solution in a single, swift portion. The goal is to introduce a high concentration of inhibitor to terminate the growing polymer chains.[6]

  • Evacuate: If the reaction is escalating rapidly (e.g., rapid gas evolution, vessel pressurization), evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to quench a reaction that is already out of control.

Mechanism Visualization

The primary pathway for undesired polymerization is free-radical polymerization. This process can be halted by inhibitors that act as radical scavengers.

cluster_0 Free-Radical Polymerization cluster_1 Inhibition Pathway Initiator Initiator (I) (e.g., Peroxide, UV Light) Radical Radical (R•) Initiator->Radical Initiation GrowingChain Growing Polymer Chain (RM•) Radical->GrowingChain Propagation + M Monomer1 VCP Monomer (M) LongerChain Longer Polymer Chain (RM2•) GrowingChain->LongerChain Propagation + M Monomer2 VCP Monomer (M) Polymer Polymer LongerChain->Polymer Termination Radical_Inhib Radical (R•) Inactive Inactive Species (RH + In•) Radical_Inhib->Inactive Inhibition + InH Inhibitor Inhibitor (InH) (e.g., BHT)

Caption: Mechanism of free-radical polymerization and its inhibition.

References

Technical Support Center: Enantioselective Rhodium-Catalyzed Vinylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selection of ligands for enantioselective rhodium-catalyzed vinylcyclopropane (VCP) reactions.

Troubleshooting Guides

This section addresses common issues encountered during enantioselective rhodium-catalyzed this compound reactions.

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

Potential Cause Troubleshooting Steps
Suboptimal Ligand Choice The structure of the chiral ligand is critical for inducing enantioselectivity. Different classes of ligands may be more suitable for specific VCP substrates and reaction types.• Screen Ligand Scaffolds: Evaluate different families of chiral phosphine ligands such as BINAP derivatives (e.g., (R)-Xyl-BINAP) and non-C2-symmetric ferrocene-based bisphosphine ligands.[1][2] Ferrocene-based ligands have shown particular success in controlling selectivity in ring-opening reactions.[1] • Modify Ligand Sterics and Electronics: For BINAP-type ligands, substituents on the aryl groups can significantly impact both steric and electronic properties, influencing enantioselectivity.[2]
Incorrect Solvent System The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.• Solvent Screening: Test a range of solvents with varying polarities. For instance, a 1:1 mixture of DCM/PhF has been shown to improve both yield and enantioselectivity in certain rearrangements compared to using either solvent alone.[2] • Consider Non-Coordinating Solvents: In many cases, non-coordinating solvents are preferred to avoid competition with the substrate for binding to the rhodium center.
Inappropriate Reaction Temperature Temperature can influence the flexibility of the catalyst-substrate complex and the energy difference between the diastereomeric transition states.• Lower the Temperature: Decreasing the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer. For example, lowering the temperature from 30 °C to 25 °C has been shown to improve ee values.[2]
Interference from Additives While additives can be beneficial, their concentration and nature can sometimes negatively impact enantioselectivity.• Optimize Additive Concentration: If using additives like silver salts (e.g., AgBF₄) as halide scavengers, screen different concentrations. While necessary for catalyst activation, excess salt could potentially interfere with the chiral environment.[2]

Issue 2: Low Reaction Yield

Poor yields can be attributed to catalyst deactivation, incomplete conversion, or the formation of side products.

Potential Cause Troubleshooting Steps
Inefficient Catalyst Formation/Activity The active catalytic species may not be forming efficiently or may be prone to deactivation.• Choice of Rhodium Precursor: The rhodium precursor can influence catalyst activation and stability. Screen different precursors such as [Rh(C₂H₄)Cl]₂ and [Rh(cod)(OH)]₂.[1][2] Note that some precursors like [Rh(nbd)Cl]₂ may suppress the reaction.[2] • Role of Additives: Additives like Zn(OTf)₂ can facilitate the formation of the active rhodium-ligand complex and accelerate the reaction.[1][3] Consider adding a Lewis acid if catalyst formation is suspected to be slow or incomplete.[3] • Halide Scavengers: For rhodium halide precursors, the use of a silver salt like AgBF₄ is often necessary to generate the active cationic rhodium species.[2]
Substrate-Related Issues The electronic and steric properties of the this compound substrate can significantly affect its reactivity.• Substituent Effects: Electron-donating or -withdrawing groups on the VCP can alter its reactivity. For some ring-opening reactions, cyclopropanes with certain donor-acceptor patterns may fail to react.[3] • Steric Hindrance: Bulky substituents on the VCP or the coupling partner can hinder the approach to the catalytic center, leading to low reactivity.[3]
Suboptimal Reaction Conditions Factors such as solvent, temperature, and even the reaction vessel can impact the yield.• Solvent Optimization: As with enantioselectivity, the solvent can affect the reaction rate and yield. A mixture of solvents, such as DCM/PhF, has been found to be beneficial in some cases.[2] • Temperature Adjustment: Increasing the reaction temperature may improve the yield for less reactive substrates, but this must be balanced with the potential for decreased enantioselectivity. • Reaction Vessel Material: In some instances, the material of the reaction vessel can influence the product distribution and yield. For example, switching from a glass vial to a polypropylene tube has been observed to favor the formation of a different product in a chemodivergent reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally best for enantioselective rhodium-catalyzed VCP reactions?

A1: There is no single "best" class of ligands, as the optimal choice is highly dependent on the specific reaction type (e.g., ring-opening vs. cycloaddition) and the substrate. However, two classes of ligands have shown significant success:

  • BINAP-type Ligands: These are often effective for cycloaddition reactions. For example, (R)-Xyl-BINAP has been shown to provide high enantioselectivity in the rearrangement of vinyl gem-difluorocyclopropanes.[2]

  • Ferrocene-Based Bisphosphine Ligands: Non-symmetrical ferrocene-based ligands have proven essential for achieving high regio- and enantioselectivity in certain rhodium-catalyzed ring-opening reactions of VCPs with boronic acids.[1][3] C2-symmetric bisphosphine ligands were found to be less effective in this context.[3]

Q2: What is the role of additives like Zn(OTf)₂ and AgBF₄?

A2: These additives play crucial roles in the catalytic cycle:

  • AgBF₄ (and other silver salts): These are typically used as halide scavengers. When using a rhodium halide precursor like [Rh(C₂H₄)Cl]₂, the silver salt abstracts the chloride ligand to generate a more reactive cationic rhodium species, which is the active catalyst.[2]

  • Zn(OTf)₂: This Lewis acid additive can have multiple beneficial effects. Preliminary mechanistic studies suggest it can facilitate the formation of the active bidentate rhodium-ligand complex, which can sometimes be slow and incomplete. It can also accelerate the overall reaction rate.[1][3]

Q3: How does the ligand "bite angle" affect the reaction?

A3: The bite angle of a bidentate phosphine ligand, which is the P-Rh-P angle, can significantly influence both the reactivity and selectivity of the catalyst. A wider bite angle can affect the steric environment around the rhodium center, which can in turn influence which diastereomeric transition state is favored, thereby affecting enantioselectivity. It can also impact the rate of key steps in the catalytic cycle, such as reductive elimination. The optimal bite angle is specific to the reaction being catalyzed.

Q4: Can the solvent choice affect both yield and enantioselectivity?

A4: Yes, absolutely. The solvent can influence the solubility of the reactants and catalyst, the stability of intermediates, and the geometry of the catalyst-substrate complex. For example, in a rhodium-catalyzed enantioconvergent rearrangement, switching from pure DCM or PhF to a 1:1 mixture of DCM/PhF improved both the yield and the enantioselectivity.[2] It is therefore a critical parameter to screen during reaction optimization.

Quantitative Data Summary

The following tables summarize the performance of different ligands and reaction conditions in enantioselective rhodium-catalyzed VCP reactions.

Table 1: Ligand and Condition Screening for the Enantioconvergent Rearrangement of a Vinyl gem-Difluorocyclopropane [2]

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(R)-BINAPDCM306671
2(R)-Tol-BINAPDCM306875
3(R)-Xyl-BINAPDCM307087
4(R)-Xyl-BINAPDCM/PhF (1:1)307590
5(R)-Xyl-BINAPDCM/PhF (1:1)258193

Reaction Conditions: VCPdF (0.1 mmol), [Rh(C₂H₄)Cl]₂ (2 mol%), Ligand (4 mol%), AgBF₄ (20 mol%), Solvent (0.4 mL), 12 h.

Table 2: Ligand Screening for the Asymmetric Ring Opening of a this compound with Phenylboronic Acid [1][3]

EntryLigandYield (%)Regioisomeric Ratioee (%)
1L1 (Ferrocene-based)85>99:194
2L2 (C2-symmetric)2585:1510
3Josiphos-type7595:588
4Taniaphos-type6098:292

Reaction Conditions: VCP (0.4 mmol), Phenylboronic acid (1.2 mmol), [Rh(cod)(OH)]₂ (5 mol%), Ligand (12 mol%), Cs₂CO₃ (1 equiv), Zn(OTf)₂ (0.2 equiv), Solvent, 60 °C, 16-24 h.

Experimental Protocols

General Procedure for Ligand Screening in Rh-catalyzed Asymmetric Ring Opening of Vinylcyclopropanes [1][3]

  • To an oven-dried vial equipped with a magnetic stir bar, add the rhodium precursor (e.g., [Rh(cod)(OH)]₂, 0.02 mmol, 5 mol%) and the chiral ligand (0.048 mmol, 12 mol%).

  • Add the solvent (e.g., tetrahydropyran, 1.6 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the this compound substrate (0.4 mmol, 1 equiv), the aryl boronic acid (1.2 mmol, 3 equiv), the base (e.g., Cs₂CO₃, 0.4 mmol, 1 equiv), and the additive (e.g., Zn(OTf)₂, 0.08 mmol, 0.2 equiv).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 16-24 h).

  • After cooling to room temperature, the reaction mixture is quenched and worked up.

  • The yield and regioselectivity are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or SFC analysis.

Visualizations

The following diagrams illustrate key workflows and mechanisms in enantioselective rhodium-catalyzed this compound reactions.

Ligand_Screening_Workflow Ligand Screening Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis Rh_precursor Rh Precursor ([Rh(cod)(OH)]₂) Ligand Chiral Ligand (e.g., Ferrocene-based) Rh_precursor->Ligand Solvent_add Add Solvent (e.g., THP) Ligand->Solvent_add Stir Stir at RT (30 min) Solvent_add->Stir VCP Add VCP Substrate Stir->VCP Boronic_acid Add Aryl Boronic Acid VCP->Boronic_acid Base Add Base (Cs₂CO₃) Boronic_acid->Base Additive Add Additive (Zn(OTf)₂) Base->Additive Heat Heat Reaction (e.g., 60°C, 16-24h) Additive->Heat Workup Quench & Workup Heat->Workup NMR ¹H NMR Analysis (Yield, r.r.) Workup->NMR HPLC Chiral HPLC/SFC (ee) Workup->HPLC

Caption: Ligand screening experimental workflow.

VCP_Ring_Opening_Mechanism Proposed Mechanism for VCP Ring Opening Catalyst [L*Rh(I)]⁺ Oxidative_Addition Oxidative Addition (Ring Opening) Catalyst->Oxidative_Addition VCP This compound VCP->Oxidative_Addition Pi_Allyl π-Allyl-Rh(III) Intermediate Oxidative_Addition->Pi_Allyl Transmetalation Transmetalation (with ArB(OH)₂) Pi_Allyl->Transmetalation Aryl_Rh Aryl-Rh(III) Intermediate Transmetalation->Aryl_Rh Reductive_Elimination Reductive Elimination Aryl_Rh->Reductive_Elimination Product Chiral Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed mechanism for VCP ring opening.

Troubleshooting_Logic Troubleshooting Logic for Low Enantioselectivity Start Low ee Observed Check_Ligand Is the ligand optimal for this transformation? Start->Check_Ligand Screen_Ligands Screen different ligand scaffolds (e.g., BINAP, Ferrocene-based) Check_Ligand->Screen_Ligands No Check_Temp Is the temperature too high? Check_Ligand->Check_Temp Yes Screen_Ligands->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Screen_Solvents Screen a range of solvents/mixtures Check_Solvent->Screen_Solvents No Success Improved ee Check_Solvent->Success Yes Screen_Solvents->Success

Caption: Troubleshooting logic for low enantioselectivity.

References

Validation & Comparative

A Researcher's Guide to DFT Investigation of Vinylcyclopropane Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

The thermal vinylcyclopropane-cyclopentene (VCP-CPE) rearrangement is a powerful ring-expansion reaction in organic synthesis, enabling the construction of five-membered rings. Understanding the underlying mechanism is critical for predicting reaction outcomes and designing new synthetic methodologies. Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for elucidating the complex potential energy surfaces of this reaction. This guide provides a comparative overview of DFT methods for investigating VCP-CPE rearrangements, supported by published data.

The mechanism of the VCP-CPE rearrangement has been a subject of extensive debate, with evidence pointing towards two primary pathways: a concerted, orbital-symmetry-controlled pericyclic process, or a stepwise process mediated by a diradical intermediate. The operative mechanism is highly sensitive to the substitution pattern on the this compound substrate. DFT calculations are uniquely suited to mapping these competing pathways and identifying the transition states that govern the reaction's kinetics and stereoselectivity.

Comparison of DFT Functionals for VCP Rearrangements

The choice of DFT functional is paramount for obtaining accurate energetic predictions. While the B3LYP functional has been widely used in historical studies, modern, dispersion-corrected and meta-hybrid GGA functionals often provide superior accuracy for pericyclic reactions.[1][2][3] Benchmark studies consistently show that the M06-2X functional offers one of the best performances for reaction barrier heights and thermochemistry in this class of reactions.[4][5][6]

Below is a summary of calculated activation energies for the parent VCP-CPE rearrangement and a substituted derivative using different levels of theory.

SubstrateFunctional/Basis SetCalculated ΔG‡ (kcal/mol)Experimental ΔEa (kcal/mol)Reference
This compound (Parent)B3LYP/6-31G~51.0~49.7
trans-E Isomer (Difluoro-substituted)UB3LYP/6-31G28.1N/A[2]
cis-E Isomer (Difluoro-substituted)UB3LYP/6-31G*31.6N/A[2]

Note: Experimental activation energy (Ea) is often compared with calculated activation enthalpy (ΔH‡) or Gibbs free energy (ΔG‡). The parent VCP rearrangement has an experimental activation energy of around 50 kcal/mol.

Studies on general pericyclic reactions suggest that functionals like M06-2X can achieve a mean absolute error of as low as 1.1 kcal/mol, significantly outperforming older functionals.[4][7] For instance, while B3LYP is a reliable workhorse, it may be less accurate for systems where dispersion forces are significant.[8]

Computational Methodologies

Accurate mechanistic investigation using DFT requires a rigorous and well-defined computational protocol. The methodologies cited in the literature generally follow a consistent workflow to locate and verify stationary points on the potential energy surface.

Representative Protocol:

  • Geometry Optimization: The geometries of reactants, products, intermediates, and transition states are fully optimized. A common level of theory for this step is B3LYP/6-31G*.[1][2] More recent studies advocate for functionals like M06-2X for improved accuracy.[9]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes:

    • To characterize the nature of the stationary point. Reactants, products, and intermediates should have zero imaginary frequencies. A transition state (TS) must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • To compute zero-point vibrational energies (ZPVE), thermal corrections, and entropic contributions to obtain enthalpy (H) and Gibbs free energy (G).

  • Transition State Verification: The single imaginary frequency of a TS is visualized to ensure the vibrational mode corresponds to the expected bond-breaking/bond-forming process. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state connects the correct reactant and product (or intermediate) on the potential energy surface.

  • Single-Point Energy Refinement (Optional): To improve energetic accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as a larger basis set (e.g., 6-311++G(d,p)) or a more accurate computational method like CASSCF or coupled-cluster theory.[1][10]

Visualizing Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in a typical DFT study of VCP rearrangements.

G cluster_workflow Computational Workflow for Mechanistic Analysis cluster_product Product Analysis cluster_energy Energetics mol Define Reactant (this compound) opt_r Geometry Optimization & Frequency Calculation mol->opt_r freq_r Verify: 0 Imaginary Frequencies opt_r->freq_r ts_search Transition State Search (e.g., Berny, QST3) opt_r->ts_search opt_ts TS Optimization & Frequency Calculation ts_search->opt_ts freq_ts Verify: 1 Imaginary Frequency opt_ts->freq_ts irc IRC Calculation freq_ts->irc irc->opt_r irc_verify Confirm TS connects Reactant and Product irc->irc_verify opt_p Product Optimization & Frequency Calculation irc->opt_p energy Calculate ΔG‡ and ΔGrxn irc_verify->energy prod Product Structure (Cyclopentene)

Caption: A typical DFT workflow for studying VCP rearrangements.

G cluster_main VCP Rearrangement: Competing Mechanistic Pathways cluster_concerted Concerted Pathway cluster_stepwise Stepwise Diradical Pathway Reactant This compound TS_Concerted [1,3] Sigmatropic Transition State Reactant->TS_Concerted Pericyclic [Symmetry-Allowed] TS1_Stepwise TS1 (C-C Cleavage) Reactant->TS1_Stepwise Homolysis Product Cyclopentene TS_Concerted->Product Intermediate Diradical Intermediate TS1_Stepwise->Intermediate TS2_Stepwise TS2 (Ring Closure) Intermediate->TS2_Stepwise TS2_Stepwise->Product

Caption: Competing concerted and stepwise pathways in VCP rearrangements.

References

Confirming the Stereochemistry of Vinylcyclopropane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement, a powerful tool in organic synthesis for the construction of five-membered rings, offers a variety of activation methods that significantly influence the stereochemical outcome of the resulting cyclopentene products. The stereoselectivity of this reaction is of paramount importance in the synthesis of complex molecules, particularly in the context of drug development where the three-dimensional arrangement of atoms dictates biological activity. This guide provides a comparative overview of common this compound rearrangement methods, focusing on the stereochemical consequences of each. We present quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations of the underlying mechanistic principles to aid researchers in selecting and applying the most suitable method for their synthetic goals.

Comparison of Stereochemical Outcomes in this compound Rearrangements

The stereochemical course of the this compound rearrangement is highly dependent on the method of activation, which dictates whether the reaction proceeds through a concerted, pericyclic pathway or a stepwise, diradical or ionic mechanism.[1] The following tables summarize the typical stereochemical outcomes for thermal, photochemical, Lewis acid-catalyzed, transition metal-catalyzed, and organocatalytic this compound rearrangements.

Table 1: Stereoselectivity in Thermal and Photochemical this compound Rearrangements
Reaction TypeSubstrate ExampleConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Citation
Thermaltrans-1-cyano-2-vinylcyclopropane250 °C, neat>95:5Racemic
Thermalcis-1-cyano-2-vinylcyclopropane250 °C, neat~1:1Racemic
PhotochemicalIsopropenylcyclopropanehv, pentaneNot reportedRacemic[2]

Note: Thermal rearrangements often proceed with a high degree of stereospecificity from trans-vinylcyclopropanes, consistent with a concerted mechanism. Cis-isomers, however, can exhibit lower selectivity due to competing diradical pathways. Photochemical rearrangements are generally less stereoselective.

Table 2: Stereoselectivity in Catalytic this compound Rearrangements
Catalyst TypeSubstrate ExampleCatalyst/ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Citation
Lewis Acid2-Styryl-1,1-dicyanocyclopropaneSc(OTf)₃ (10 mol%), CH₂Cl₂>95:5Racemic
Transition MetalRacemic vinyl gem-difluorocyclopropane[Rh(cod)Cl]₂/chiral diene, K₃PO₄Not applicableup to >99%[3]
OrganocatalystRacemic (2-formylcyclopropyl)acrylateChiral secondary amine, DBUup to >20:1up to 99%[4][5]

Note: Catalytic methods offer significant advantages in controlling stereochemistry. Transition metal and organocatalysis, in particular, have enabled highly enantioselective this compound rearrangements from racemic starting materials.

Mechanistic Pathways and Stereochemical Models

The observed stereochemistry in this compound rearrangements can be rationalized by considering the dominant mechanistic pathways.

G Mechanisms of this compound Rearrangement cluster_thermal Thermal Rearrangement cluster_catalyzed Catalytic Rearrangement Thermal_Start This compound Thermal_Concerted Concerted [1,3]-Sigmatropic Shift Thermal_Start->Thermal_Concerted Suprafacial-inversion (si) (Allowed) Thermal_Diradical Diradical Intermediate Thermal_Start->Thermal_Diradical Homolytic Cleavage Thermal_Product Cyclopentene Thermal_Concerted->Thermal_Product Thermal_Diradical->Thermal_Product Ring Closure Catalyzed_Start This compound Catalyzed_Intermediate Catalyst-Substrate Complex Catalyzed_Start->Catalyzed_Intermediate Coordination Catalyzed_Ionic Ionic Intermediate (e.g., Zwitterion) Catalyzed_Intermediate->Catalyzed_Ionic Ring Opening Catalyzed_Product Cyclopentene Catalyzed_Ionic->Catalyzed_Product Ring Closure

Caption: Mechanisms of this compound Rearrangement.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for key types of this compound rearrangements.

Rh(I)-Catalyzed Asymmetric Ring Opening of Vinylcyclopropanes

This protocol describes a rhodium-catalyzed asymmetric ring opening of racemic vinyl cyclopropanes using aryl boronic acids.[6][7]

Materials:

  • [Rh(cod)(OH)]₂ (0.0125 mmol, 2.5 mol%)

  • Chiral ferrocene-based bisphosphine ligand (e.g., L1) (0.03 mmol, 6 mol%)

  • Racemic vinyl cyclopropane (1) (0.5 mmol, 1 equiv)

  • Aryl boronic acid (2a) (1.5 mmol, 3 equiv)

  • Base (e.g., Cs₂CO₃) (0.5 mmol, 1 equiv)

  • Zn(OTf)₂ (0.1 mmol, 0.2 equiv)

  • Solvent (e.g., 1,2-dichloroethane) (0.5 mL)

Procedure:

  • To an oven-dried vial is added [Rh(cod)(OH)]₂, the chiral ligand, and the solvent. The mixture is stirred at room temperature for 30 minutes.

  • The vinyl cyclopropane, aryl boronic acid, base, and Zn(OTf)₂ are added sequentially.

  • The vial is sealed and the reaction mixture is stirred at 50 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess is determined by chiral SFC or HPLC analysis.

Organocatalytic Enantioselective this compound-Cyclopentene Rearrangement

This procedure outlines an organocatalytic enantioselective rearrangement of (vinylcyclopropyl)acetaldehydes.[4][5]

Materials:

  • Racemic (vinylcyclopropyl)acetaldehyde (1 equiv)

  • Chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi type catalyst) (20 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the racemic (vinylcyclopropyl)acetaldehyde in the solvent is added the chiral secondary amine catalyst.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or NMR).

  • DBU is then added to the reaction mixture, and stirring is continued until the rearrangement is complete.

  • The reaction is quenched, and the product is isolated and purified by flash column chromatography.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Workflow for Stereochemical Confirmation

The unambiguous determination of the stereochemistry of the cyclopentene products is a critical step. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

G Workflow for Stereochemical Confirmation Start Crude Reaction Mixture NMR1 ¹H and ¹³C NMR Spectroscopy Start->NMR1 Determine dr Chromatography Chiral HPLC/GC Analysis Start->Chromatography Determine ee Purification Flash Column Chromatography Start->Purification NMR2 Advanced NMR (NOE, COSY, etc.) on Pure Isomers Purification->NMR2 Xray X-ray Crystallography (if crystalline) Purification->Xray Assignment Unambiguous Stereochemical Assignment NMR2->Assignment Xray->Assignment G Conditions vs. Stereochemistry cluster_conditions Reaction Conditions cluster_outcomes Stereochemical Outcome Thermal Thermal/Photochemical RacemicDiastereomers Racemic Diastereomers Thermal->RacemicDiastereomers Generally non-selective LewisAcid Achiral Lewis Acid LewisAcid->RacemicDiastereomers Often diastereoselective ChiralCatalyst Chiral Transition Metal or Organocatalyst Enantioenriched Enantioenriched Product ChiralCatalyst->Enantioenriched Enantioselective

References

A Comparative Analysis of the Reactivity of Vinylcyclopropane and Vinylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of vinylcyclopropane and vinylcyclobutane, focusing on their thermal rearrangements and reactions with electrophiles. The inherent ring strain in these molecules dictates their propensity to undergo ring-opening and rearrangement reactions, offering unique synthetic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and visualizes the underlying mechanistic pathways.

Executive Summary

This compound and vinylcyclobutane, while structurally similar, exhibit distinct reactivity profiles primarily due to the difference in their ring strain. This compound, with its significantly higher ring strain, generally reacts more readily in thermal rearrangements, proceeding with a lower activation energy to form a five-membered ring. In contrast, vinylcyclobutane requires more forcing conditions to rearrange into a six-membered ring. In electrophilic additions, both molecules undergo reactions that involve carbocationic intermediates, leading to rearranged products. The specific nature of these products is dictated by the distinct rearrangement pathways available to the three- and four-membered ring systems.

Data Presentation: Comparative Reactivity Data

The following table summarizes the key quantitative data for the thermal rearrangement of this compound and vinylcyclobutane.

FeatureThis compoundVinylcyclobutane
Thermal Rearrangement Product CyclopenteneCyclohexene
Activation Energy (Ea) ~50 kcal/mol[1]~57-61 kcal/mol (estimated for parent)
Reaction Temperature Typically >300 °C[1]Typically >350 °C
Mechanism Diradical or Concerted (substrate dependent)[1]Diradical[2]

Thermal Rearrangement: A Deeper Dive

The thermal isomerization of vinylcyclopropanes to cyclopentenes is a well-studied reaction.[1] The reaction is believed to proceed through either a concerted[1][2] sigmatropic shift or a stepwise mechanism involving a diradical intermediate. The activation energy for the parent this compound is approximately 50 kcal/mol.[1]

The vinylcyclobutane to cyclohexene rearrangement also proceeds via a diradical mechanism.[2] Due to the lower ring strain of the cyclobutane ring compared to the cyclopropane ring, a higher activation energy is required for the initial C-C bond cleavage. While precise kinetic data for the parent vinylcyclobutane is less commonly reported, studies on substituted analogs suggest a higher activation barrier compared to this compound.

Experimental Protocols

Thermal Rearrangement of this compound to Cyclopentene (General Procedure)

This protocol describes a general method for the gas-phase pyrolysis of this compound.

Materials:

  • This compound

  • Quartz tube packed with inert material (e.g., glass beads or quartz chips)

  • Tube furnace with temperature controller

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Cold trap (e.g., Dewar condenser with liquid nitrogen or dry ice/acetone slush)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the pyrolysis apparatus, consisting of a quartz tube reactor housed in a tube furnace. The outlet of the reactor should be connected to a cold trap to collect the product.

  • Purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Heat the furnace to the desired reaction temperature (typically in the range of 300-500 °C).

  • Introduce a slow stream of this compound vapor into the hot quartz tube, carried by the inert gas flow. The flow rate should be adjusted to allow for sufficient residence time in the heated zone for the rearrangement to occur.

  • The product, cyclopentene, along with any unreacted starting material, will be carried out of the furnace with the inert gas and condensed in the cold trap.

  • After the reaction is complete, slowly warm the cold trap to room temperature and collect the liquid product.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion and product distribution. Further purification can be achieved by fractional distillation.

Thermal Rearrangangement of Vinylcyclobutane to Cyclohexene (General Procedure)

This protocol outlines a general method for the gas-phase pyrolysis of vinylcyclobutane.

Materials:

  • Vinylcyclobutane

  • Same apparatus as for the this compound rearrangement.

Procedure:

  • The experimental setup is identical to that used for the this compound rearrangement.

  • Heat the furnace to a higher temperature range than for this compound, typically between 350-550 °C.

  • Introduce vinylcyclobutane vapor into the reactor as described for this compound.

  • Collect the cyclohexene product in the cold trap.

  • Analyze the product by GC and purify by fractional distillation if necessary.

Electrophilic Addition of HBr: A Mechanistic Comparison

Both this compound and vinylcyclobutane react with hydrogen bromide (HBr) via electrophilic addition to the double bond. However, the subsequent fate of the resulting carbocation intermediate is different, leading to distinct rearranged products.

In the case of this compound, protonation of the vinyl group leads to a highly strained cyclopropylcarbinyl cation. This intermediate rapidly rearranges through ring opening to form a more stable homoallylic cation, which is then trapped by the bromide ion to yield a variety of rearranged bromides.

For vinylcyclobutane, the initial protonation also forms a carbocation adjacent to the four-membered ring. This carbocation can undergo a ring-expansion rearrangement to a more stable five-membered ring carbocation, which is then attacked by the bromide ion to give 1-bromo-2-methylcyclopentane.[3]

Experimental Protocols

Reaction of this compound with HBr (General Procedure)

Materials:

  • This compound

  • Anhydrous HBr gas or a solution of HBr in a non-nucleophilic solvent (e.g., pentane or dichloromethane)

  • Dry, inert solvent (e.g., pentane or dichloromethane)

  • Reaction flask equipped with a gas inlet and a magnetic stirrer

  • Drying tube or inert gas blanket

Procedure:

  • Dissolve this compound in a dry, inert solvent in a reaction flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly bubble anhydrous HBr gas through the solution or add a pre-cooled solution of HBr dropwise with vigorous stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or GC analysis of aliquots.

  • Once the reaction is complete, quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The product mixture, which may contain several isomeric bromides, can be analyzed and separated by techniques such as GC-MS and column chromatography.

Reaction of Vinylcyclobutane with HBr (General Procedure)

Materials:

  • Vinylcyclobutane

  • Same reagents and apparatus as for the reaction of this compound with HBr.

Procedure:

  • Follow the same general procedure as for the reaction of this compound with HBr.

  • Dissolve vinylcyclobutane in a suitable dry, inert solvent and cool to a low temperature.

  • Slowly introduce HBr.

  • Work up the reaction as described above.

  • The primary product, 1-bromo-2-methylcyclopentane, can be isolated and purified by distillation or column chromatography.[3]

Visualizing the Pathways

To better understand the transformations of this compound and vinylcyclobutane, the following diagrams illustrate the key reaction mechanisms.

Thermal_Rearrangement cluster_vcp This compound Rearrangement cluster_vcb Vinylcyclobutane Rearrangement vcp This compound ts_vcp Transition State (Diradical or Concerted) vcp->ts_vcp Heat (>300°C) Ea ~50 kcal/mol cp Cyclopentene ts_vcp->cp vcb Vinylcyclobutane ts_vcb Diradical Intermediate vcb->ts_vcb Heat (>350°C) Ea > ~50 kcal/mol ch Cyclohexene ts_vcb->ch

Caption: Thermal rearrangements of this compound and vinylcyclobutane.

Electrophilic_Addition cluster_vcp_hbr Reaction of this compound with HBr cluster_vcb_hbr Reaction of Vinylcyclobutane with HBr vcp_hbr This compound cp_cation Cyclopropylcarbinyl Cation vcp_hbr->cp_cation Protonation hbr + HBr ha_cation Homoallylic Cation cp_cation->ha_cation Ring Opening rearranged_products_vcp Rearranged Bromides ha_cation->rearranged_products_vcp Nucleophilic Attack br_ion + Br- vcb_hbr Vinylcyclobutane cb_cation Carbocation vcb_hbr->cb_cation Protonation hbr2 + HBr cp_cation2 Cyclopentyl Cation cb_cation->cp_cation2 Ring Expansion product_vcb 1-Bromo-2-methylcyclopentane cp_cation2->product_vcb Nucleophilic Attack br_ion2 + Br-

References

Navigating the Mechanistic Divide: A Comparative Guide to Validating Diradical Intermediates in Vinylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical rearrangements is paramount for predictable and efficient synthesis. The vinylcyclopropane (VCP) rearrangement, a powerful tool for constructing five-membered rings, has long been the subject of mechanistic debate, existing on a knife's edge between a concerted, pericyclic pathway and a stepwise process involving diradical intermediates. This guide provides a comprehensive comparison of the experimental and computational evidence used to probe this dichotomy, offering a toolkit for validating the role of diradical intermediates in these pivotal reactions.

The central question in the VCP rearrangement is whether the transformation from a vinyl-substituted cyclopropane to a cyclopentene occurs in a single, fluid step (a concerted[1][2]-sigmatropic shift) or via the homolytic cleavage of the strained cyclopropane ring to form a transient diradical species, which then cyclizes.[1] The operative mechanism is highly dependent on the substrate's stereochemistry and substitution pattern, making a thorough mechanistic investigation essential for synthetic planning.[1]

At a Glance: Concerted vs. Diradical Pathways

FeatureConcerted (Pericyclic) PathwayStepwise (Diradical) Pathway
Intermediate None (single transition state)Allyl-stabilized diradical intermediate
Stereochemistry Highly stereospecific (governed by orbital symmetry rules)Loss of stereointegrity possible due to rotation in the diradical intermediate
Kinetics Often exhibits secondary kinetic isotope effectsMay show different product distributions from cis/trans starting materials
Substituent Effects Less sensitive to radical-stabilizing groupsAccelerated by radical-stabilizing substituents

Quantitative Data Comparison: Experimental vs. Computational Evidence

A cornerstone in validating reaction mechanisms is the comparison of experimentally determined kinetic data with high-level computational models. Density Functional Theory (DFT), particularly with the B3LYP functional, and multireference methods like CASSCF have proven invaluable in modeling the potential energy surfaces of VCP rearrangements.[3]

Table 1: Comparison of Experimental and Calculated Activation Energies (ΔE‡) for the VCP to Cyclopentene Rearrangement
SubstituentExperimental ΔE‡ (kcal/mol)Calculated ΔE‡ (kcal/mol, B3LYP/6-31G*)[3]Mechanistic Implication
Unsubstituted~50[1]49.6High activation energy, baseline for comparison.
1-Methyl-47.9Minor stabilization from methyl group.
2-Methyl-47.5Minor stabilization from methyl group.
1-Methoxy~35 (at 220 °C)[1]42.4Significant rate acceleration, but calculation may overestimate the barrier.
1,1-Difluoro-45.1Fluorine substitution offers some stabilization.

Note: Direct experimental values for a wide range of substituted VCPs are sparse in single reports; values are often reported as relative rates or under varying conditions.

Table 2: Calculated Secondary Kinetic Isotope Effects (KIEs) for the Unsubstituted VCP Rearrangement[3]
Position of DeuteriumCalculated kH/kD (B3LYP/6-31G*)Interpretation
C4 (vinyl)1.05A normal secondary KIE is consistent with a change in hybridization at the vinyl terminus in the transition state, often cited as evidence for a concerted pathway.[1]
C5 (vinyl)0.98 (per D)An inverse secondary KIE suggests a tightening of the vibrational modes at this position in the transition state.

The calculated KIEs reproduce experimental trends, lending credibility to the computational models.[3] A significant secondary KIE at the vinyl terminus suggests that this part of the molecule is involved in the rate-determining step, which is a hallmark of a concerted process.[1]

Visualizing the Reaction Pathways

The choice between a concerted or stepwise mechanism can be visualized as a divergence on the potential energy surface.

G cluster_concerted Concerted Pathway cluster_diradical Diradical Pathway VCP_c This compound TS_c [Pericyclic Transition State] VCP_c->TS_c CP_c Cyclopentene TS_c->CP_c VCP_d This compound TS1_d TS1 (Cleavage) VCP_d->TS1_d Diradical Diradical Intermediate TS1_d->Diradical TS2_d TS2 (Cyclization) Diradical->TS2_d CP_d Cyclopentene TS2_d->CP_d

Figure 1. Comparison of concerted and diradical reaction coordinates.

Experimental Protocols for Mechanistic Validation

To empirically determine the operative pathway, a combination of kinetic, stereochemical, and trapping experiments is employed.

Determining Product Distribution and Stereoselectivity

This experiment aims to quantify the stereoisomers formed from a stereochemically pure starting material. A loss of stereospecificity is a strong indicator of a diradical intermediate, which can undergo bond rotation before cyclization.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Reaction Setup: A solution of the stereochemically pure this compound in a high-boiling, inert solvent (e.g., dodecane) is prepared in a sealed tube. An internal standard (e.g., undecane) is added for quantitative analysis.

  • Thermolysis: The sealed tube is heated in a sand bath or a temperature-controlled oven at the desired temperature for a specified time. Aliquots may be taken at various time points to monitor the reaction progress.

  • Sample Preparation: The reaction mixture is cooled, and a sample is diluted with a suitable solvent (e.g., diethyl ether).

  • GC-MS Analysis: The sample is injected into a GC-MS system.

    • GC Column: A chiral stationary phase column (e.g., Chirasil-β-Dex) is often necessary to separate stereoisomers.[4]

    • Temperature Program: An initial temperature of 50°C is held for 1 minute, then ramped to 320°C at 10°C/min, and held for 2 minutes.[5]

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-600.[5]

  • Data Analysis: The relative peak areas of the starting material and the different cyclopentene stereoisomers are integrated. The product distribution is calculated and corrected using the internal standard. A comparison of the product ratios from cis and trans starting materials provides insight into the degree of stereoselectivity.

Radical Trapping Experiments

To directly probe for the existence of a diradical intermediate, a radical trapping agent can be added to the reaction mixture. If a diradical is formed, it can be intercepted by the trapping agent, leading to the formation of a characteristic adduct and a decrease in the yield of the cyclopentene product.

Methodology: Trapping with TEMPO

  • Reaction Setup: The this compound is dissolved in an inert solvent in a sealed tube containing a radical trapping agent, such as (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), in excess.[6]

  • Thermolysis: The reaction mixture is heated as described in the product distribution analysis. A control experiment without the trapping agent should be run in parallel.

  • Analysis: The reaction mixture is analyzed by GC-MS or LC-MS to identify any TEMPO-adducts of the diradical intermediate. The yield of the cyclopentene product is compared to the control experiment. A significant decrease in the cyclopentene yield and the presence of the trapped adduct provide strong evidence for a diradical intermediate.

G VCP This compound TS1 TS1 VCP->TS1 Diradical Diradical Intermediate TS1->Diradical TS2 TS2 Diradical->TS2 Cyclization TEMPO TEMPO (Trap) Diradical->TEMPO Trapping CP Cyclopentene TS2->CP Cyclization Adduct Trapped Adduct TEMPO->Adduct Trapping

Figure 2. Competing pathways in a radical trapping experiment.

Kinetic Isotope Effect (KIE) Measurement

The KIE is a sensitive probe for changes in bonding at the transition state. By replacing a hydrogen atom with deuterium at a specific position, one can measure the effect on the reaction rate.

Methodology: Intermolecular Competition Experiment

  • Synthesis: The unlabeled this compound and its specifically deuterated isotopologue are synthesized.

  • Reaction Setup: A mixture containing a known ratio (often 1:1) of the unlabeled and deuterated starting materials is prepared in an inert solvent.

  • Thermolysis: The reaction is allowed to proceed to a low to moderate conversion (typically <50%) to ensure accurate measurement.

  • Analysis: The isotopic ratio of the remaining starting material and/or the product is determined using NMR or MS. For deuterium KIEs, 2H NMR or GC-MS can be used to quantify the relative amounts of the H- and D-containing species.[7][8]

  • Calculation: The KIE (kH/kD) is calculated from the change in the isotopic ratio of the starting material or the isotopic ratio of the product, corrected for the extent of the reaction.[9] A secondary KIE (kH/kD ≠ 1) at a position not directly involved in bond breaking suggests that the geometry and vibrational frequencies at that position are altered in the rate-determining transition state, which is often the case in a concerted reaction.

Conclusion

The question of whether a this compound rearrangement proceeds through a diradical intermediate is not a simple binary choice. Evidence from stereochemical studies, substituent effects, kinetic isotope effects, and radical trapping experiments, when compared against robust computational models, provides a nuanced understanding of the potential energy surface. For any given substituted this compound, a combination of these techniques is necessary to confidently validate the role of diradical intermediates and to harness the full synthetic potential of this versatile rearrangement.

References

A Comparative Guide to Thermal and Metal-Catalyzed Vinylcyclopropane Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the vinylcyclopropane rearrangement represents a powerful tool for the synthesis of cyclopentene rings, which are key structural motifs in numerous natural products and pharmaceutical agents. This guide provides an objective comparison of the two primary methods for effecting this transformation: thermal induction and metal catalysis. We will delve into their respective mechanisms, reaction conditions, stereochemical outcomes, and substrate scope, supported by experimental data and detailed protocols.

At a Glance: Thermal vs. Metal-Catalyzed Rearrangements

FeatureThermal RearrangementMetal-Catalyzed Rearrangement
Activation High temperatures (typically 400-600 °C)Transition metal catalyst (e.g., Ni, Rh, Pd)
Reaction Conditions Harsh, high energy inputMild (often room temperature to 60 °C)
Mechanism Complex interplay of concerted (pericyclic) and stepwise (diradical) pathwaysPrimarily oxidative addition-reductive elimination pathways
Stereoselectivity Often produces mixtures of stereoisomersCan be highly stereoselective and enantioselective
Substrate Scope Can be limited by the stability of functional groups at high temperaturesGenerally broad, tolerates a wide range of functional groups
Key Advantages Simplicity (no catalyst needed)Mild conditions, high selectivity, catalytic nature
Key Disadvantages High energy, potential for side reactions and low stereoselectivityCatalyst cost and sensitivity, need for ligand optimization

Data Presentation: A Quantitative Comparison

The following tables summarize representative quantitative data for both thermal and metal-catalyzed this compound rearrangements, highlighting the differences in reaction conditions, yields, and stereoselectivity.

Table 1: Thermal this compound Rearrangements - Selected Data
SubstrateConditionsProductYield (%)Stereoselectivity
1,1-dichloro-2,2-dimethylcyclopropanePyrolysis, >400 °C4,4-dichlorocyclopenteneNot specifiedNot applicable
Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate (trans-E isomer)100-180 °CEthyl 4,4-difluoro-3-phenylcyclopent-1-ene-1-carboxylate99%Stereospecific
Methoxy-substituted vinylcyclopropanes220 °CCorresponding cyclopenteneFaster reaction ratesNot specified
Siloxyvinylcyclopropanes>300 °CAnnulated cyclopenteneNot specifiedNot specified
Table 2: Metal-Catalyzed this compound Rearrangements - Selected Data
SubstrateCatalyst SystemConditionsProductYield (%)Stereoselectivity (ee/dr)
1,1-disubstituted this compoundNi(COD)₂ / IPr (2 mol%)Hexane, 60 °CCorresponding cyclopenteneHighNot specified
Trisubstituted this compoundNi(COD)₂ / IPr (2 mol%)Hexane, 60 °CCorresponding cyclopenteneHighNot specified
Racemic vinyl gem-difluorocyclopropanes[Rh(C₂H₄)Cl]₂ (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF₄ (20 mol%)DCM/PhF, 25 °C, 12 hChiral cyclopentenonesup to 90%>90% ee
Racemic vinyl cyclopropane[Rh(C₂H₄)₂Cl]₂, L1*, Zn(OTf)₂Not specifiedRing-opened product86%92% ee

*L1 is a specific ferrocene-based bisphosphine ligand.

Reaction Mechanisms: A Visual Representation

The mechanistic pathways of thermal and metal-catalyzed this compound rearrangements are fundamentally different, leading to their distinct reactivity and selectivity profiles.

Thermal Rearrangement

The thermal this compound rearrangement is characterized by a complex potential energy surface with competing reaction pathways. The reaction can proceed through a concerted, orbital-symmetry-controlled[1][2]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate. The operative mechanism is highly dependent on the substrate's stereochemistry and substitution pattern.[1]

thermal_rearrangement cluster_start This compound cluster_pathways High Temperature cluster_end Cyclopentene start This compound concerted Concerted Pathway ([1,3]-Sigmatropic Shift) start->concerted Symmetry-allowed diradical Stepwise Pathway (Diradical Intermediate) start->diradical Homolytic cleavage end Cyclopentene concerted->end diradical->end Ring closure metal_catalyzed_rearrangement cluster_cycle Catalytic Cycle A This compound + M(0) B Oxidative Addition A->B C Metallacyclobutane Intermediate B->C D Haptotropic Shift C->D E Reductive Elimination D->E F Cyclopentene + M(0) E->F end F->end start start->A

References

Navigating the Mechanistic Divide: A Comparative Guide to Kinetic Isotope Effect Studies on the Vinylcyclopropane Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical transformations is paramount. The vinylcyclopropane-cyclopentene rearrangement, a powerful tool in organic synthesis, has been a subject of extensive mechanistic investigation. A key technique in unraveling its secrets has been the use of the kinetic isotope effect (KIE), which provides profound insights into the nature of the transition state. This guide offers an objective comparison of KIE studies on this rearrangement, supported by experimental data and detailed protocols.

The this compound rearrangement's mechanism has been a long-standing topic of debate, with evidence supporting both a concerted, pericyclic pathway and a stepwise, diradical mechanism. Kinetic isotope effect studies, particularly those involving deuterium substitution, have been instrumental in probing the subtle energetic differences between these pathways.

Quantitative Analysis of Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects (kH/kD) have been a cornerstone of these investigations. A summary of key experimental and computational data is presented below, offering a comparative overview of the findings from prominent research groups.

SubstrateIsotopic Label PositionReaction ConditionskH/kDMechanistic InterpretationReference
(Z)-(2-Deuterioethenyl)cyclopropaneVinylic (Z-position)341 °C, Gas Phase1.08Consistent with a diradical transition state[Baldwin & Villarica, 1994]
(E)-(2-Deuterioethenyl)cyclopropaneVinylic (E-position)341 °C, Gas Phase1.15Consistent with a diradical transition state[Baldwin & Villarica, 1994]
trans-1-Methyl-2-(1-tert-butylethenyl)cyclopropaneMethylene (exo and endo)Not specified~1.03-1.06 (per D)Supports a concerted mechanism[Gajewski & Squicciarini, 1989]
This compound (Computational)Vinylic (CH2=)B3LYP/6-31G*1.04Reproduces experimental values, consistent with a diradicaloid transition state[Houk et al., 2000][1]

Experimental Protocols: A Closer Look

The determination of kinetic isotope effects in the this compound rearrangement involves a meticulous experimental workflow. The following is a generalized protocol based on common practices in the field.

Synthesis of Isotopically Labeled Substrates
  • Preparation of Deuterated Precursors: The synthesis of deuterated vinylcyclopropanes typically begins with the preparation of a deuterated starting material. For example, in the synthesis of (E)-(2-deuterioethenyl)cyclopropane, a key step involves the reduction of an appropriate alkynyl precursor with a deuterium source, such as deuterium gas (D2) over a Lindlar catalyst, to afford the corresponding (Z)-deuterated alkene.

  • Cyclopropanation: The deuterated olefin is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, to form the cyclopropane ring. Stereochemical control during this step is crucial.

  • Purification and Characterization: The resulting isotopically labeled this compound is purified by techniques such as gas chromatography (GC) or fractional distillation. The position and extent of deuterium incorporation are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Kinetic Measurements
  • Reaction Setup: The kinetic studies are often carried out in the gas phase at high temperatures. A known amount of the deuterated or undeuterated this compound is introduced into a heated, static reaction vessel. For solution-phase studies, the substrate is dissolved in a high-boiling, inert solvent.

  • Thermolysis: The reaction vessel is maintained at a constant temperature for a specific period. The progress of the rearrangement is monitored by periodically withdrawing aliquots from the reaction mixture.

  • Analysis: The composition of the reaction mixture at different time points is analyzed by GC or NMR. This allows for the determination of the rate constants for the disappearance of the starting material and the formation of the cyclopentene product for both the deuterated (kD) and undeuterated (kH) substrates.

  • Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD).

Visualizing the Mechanistic Landscape

The following diagrams illustrate the experimental workflow and the competing mechanistic pathways for the this compound rearrangement.

G Experimental Workflow for KIE Studies cluster_0 Substrate Preparation cluster_1 Kinetic Experiments cluster_2 Analysis Deuterated_Precursor Deuterated_Precursor Cyclopropanation Cyclopropanation Deuterated_Precursor->Cyclopropanation Purification Purification Cyclopropanation->Purification Thermolysis Thermolysis Purification->Thermolysis Quenching Quenching Thermolysis->Quenching GC_MS_Analysis GC/MS Analysis Quenching->GC_MS_Analysis NMR_Analysis NMR Analysis Quenching->NMR_Analysis Rate_Constant_Determination Rate Constant Determination GC_MS_Analysis->Rate_Constant_Determination NMR_Analysis->Rate_Constant_Determination KIE_Calculation KIE Calculation Rate_Constant_Determination->KIE_Calculation

A generalized workflow for KIE studies.

Concerted vs. Stepwise Diradical Pathways.

Conclusion

Kinetic isotope effect studies have been indispensable in probing the mechanism of the this compound rearrangement. The small, yet significant, secondary deuterium KIEs observed experimentally and corroborated by computational studies have provided strong evidence for a transition state with significant diradical character. While a purely concerted mechanism cannot be entirely ruled out in all cases, the accumulated KIE data, in conjunction with stereochemical studies, has largely tilted the consensus towards a diradical pathway. This guide provides a snapshot of the key findings and methodologies in this area, empowering researchers to critically evaluate and apply this powerful mechanistic tool in their own work. The continued application of KIE studies, coupled with advanced computational methods, will undoubtedly continue to refine our understanding of this and other complex organic rearrangements.

References

comparative analysis of different catalysts for vinylcyclopropane cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Vinylcyclopropane Cycloadditions

The cycloaddition of vinylcyclopropanes (VCPs) is a powerful strategy in organic synthesis for the construction of various carbocyclic and heterocyclic ring systems. The choice of catalyst is crucial for controlling the reaction's efficiency and stereoselectivity. This guide provides a comparative analysis of different transition-metal catalysts, primarily focusing on rhodium, palladium, and nickel, for this compound cycloadditions, supported by experimental data.

Performance Comparison of Catalysts

Transition metals like rhodium, palladium, and nickel are widely employed to catalyze the ring-opening of VCPs and their subsequent cycloaddition with various partners.[1][2] The performance of these catalysts varies significantly depending on the specific type of cycloaddition and the nature of the substrates. Below is a summary of their performance in representative [3+2] and [5+2] cycloadditions.

Catalyst SystemCycloaddition TypeReactantsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Rhodium
[Rh(CO)2Cl]2[5+2+1]Ene-vinylcyclopropane + CO54-90--
(R)-H8-BINAP/Rh(I)[3+2]1-Yne-VCPGood-Excellent
Palladium
Pd(0)/SEGPHOS[3+2]This compound + Alkenyl N-heteroareneModerate to HighGoodExcellent
Pd2(dba)3 / Chiral Ligand[3+2]This compound + Alkylidene Azlactoneup to 99>20:1up to 99
Pd(0) / Chiral P,S-Ligand[5+2]This compound + α-diazoketone52-92up to 12.5:1up to 99:1 e.r.
Nickel
Ni(cod)2 / Ligand[3+2]This compound + ImineHighGoodAsymmetric version demonstrated

Generalized Experimental Workflow

The following diagram illustrates a general workflow for a transition-metal-catalyzed this compound cycloaddition reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound & Coupling Partner Mixing Mixing of Reactants, Catalyst, Solvent, and Additives Reactants->Mixing Catalyst_System Transition-Metal Catalyst & Ligand Catalyst_System->Mixing Solvent Anhydrous Solvent Solvent->Mixing Additives Additives (e.g., Lewis Acid) Additives->Mixing Reaction_Vessel Inert Atmosphere Reaction Vessel Reaction_Vessel->Mixing Heating_Stirring Heating and/or Stirring Mixing->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, etc.) Heating_Stirring->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Cycloadduct Purification->Product

A generalized workflow for this compound cycloadditions.

Signaling Pathways and Reaction Mechanisms

The mechanism of transition-metal-catalyzed this compound cycloadditions generally involves the oxidative addition of the metal to the cyclopropane ring, forming a metallacyclic intermediate. This intermediate then reacts with the coupling partner, followed by reductive elimination to yield the cycloadduct and regenerate the catalyst.

Proposed Mechanism for a Palladium-Catalyzed [3+2] Cycloaddition

G VCP This compound pi_allyl_Pd π-Allyl-Pd Intermediate (1,3-dipole) VCP->pi_allyl_Pd Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->pi_allyl_Pd Coordination_Complex Coordination Complex pi_allyl_Pd->Coordination_Complex Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Coordination_Complex Cycloadduct_Pd Palladacyclopentane Intermediate Coordination_Complex->Cycloadduct_Pd Nucleophilic Attack Product [3+2] Cycloadduct Cycloadduct_Pd->Product Reductive Elimination Product->Pd(0) Catalyst Regeneration

A simplified mechanism for Pd-catalyzed [3+2] cycloaddition.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of catalytic reactions. Below are representative protocols for rhodium- and palladium-catalyzed cycloadditions.

Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO[4][5]

A solution of the ene-vinylcyclopropane (1.0 equiv) in a degassed solvent (e.g., 1,2-dichloroethane or toluene) is added to a reaction vessel containing the rhodium catalyst, such as [Rh(CO)2Cl]2 (e.g., 5 mol %). The vessel is then charged with carbon monoxide (CO) gas (e.g., 1 atm). The reaction mixture is heated (e.g., to 80-110 °C) and stirred for a specified time until the starting material is consumed, as monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired cyclooctenone product.

Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of Vinylcyclopropanes[6][7]

To a solution of the this compound (1.0 equiv) and the dipolarophile (e.g., an alkenyl N-heteroarene, 1.2 equiv) in an appropriate solvent (e.g., CH2Cl2) are added a palladium precatalyst (e.g., Pd2(dba)3, 2.5 mol %), a chiral ligand (e.g., SEGPHOS, 5.5 mol %), and an additive if required (e.g., LiBr). The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to provide the enantiomerically enriched cyclopentane derivative.

Conclusion

The choice of catalyst in this compound cycloadditions dictates the outcome of the reaction, influencing not only the type of cycloaddition but also the yield and stereoselectivity. Rhodium catalysts are highly effective for various cycloadditions, including carbonylative reactions.[3] Palladium catalysts, often in conjunction with chiral ligands, have proven to be exceptionally versatile for asymmetric [3+2] and [5+2] cycloadditions, affording products with high enantiopurity.[1][4][5] Nickel catalysts offer a cost-effective alternative and are particularly useful for cycloadditions involving imines.[2][6] The selection of the optimal catalyst and reaction conditions should be based on the desired product and the specific substrates being employed. Further developments in this field are expected to provide even more efficient and selective catalytic systems for the synthesis of complex molecules.

References

Substituent Effects on Vinylcyclopropane Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of vinylcyclopropanes (VCPs), driven by the release of ring strain, makes them valuable three- and five-carbon synthons in organic synthesis. Their utility is further expanded by the introduction of substituents, which can significantly influence reaction rates, stereoselectivity, and even the reaction pathway itself. This guide provides an objective comparison of the reactivity of substituted vinylcyclopropanes versus the parent compound, supported by experimental data, to inform synthetic strategy and reaction design.

Executive Summary

Substituents on the vinylcyclopropane scaffold exert profound electronic and steric effects on their reactivity in thermal rearrangements and transition-metal-catalyzed cycloadditions. Electron-donating groups (EDGs) on the cyclopropane ring, such as methoxy and dithianyl groups, dramatically accelerate the rate of thermal this compound-cyclopentene rearrangement, allowing for significantly lower reaction temperatures compared to the parent compound.[1] In contrast, transition-metal-catalyzed cycloadditions, such as the Rh-catalyzed [5+1] reaction, tolerate a broader range of both electron-donating and electron-withdrawing substituents on the vinyl group.[2] Steric hindrance, particularly at the 1-position of the this compound, can also play a crucial role, in some cases accelerating the reaction rate.[3] The choice of substituent and reaction conditions (thermal vs. catalytic) allows for tunable reactivity, providing access to a diverse array of carbocyclic structures.

Data Presentation: Reactivity Comparison

The following tables summarize quantitative data for the reactivity of substituted vinylcyclopropanes in thermal rearrangements and transition-metal-catalyzed cycloadditions, compared to the parent this compound where data is available.

Table 1: Thermal this compound-Cyclopentene Rearrangement
Substituent(s)Temperature (°C)Activation Energy (kcal/mol)Relative RateReference
None (Parent)400-500~501[1]
2,2-Diphenyl-1-styryl15031.0 (ΔH‡)>>1[4]
Methoxy220Not ReportedSignificantly Faster[1]
DithianylSignificantly LowerNot ReportedSignificantly Faster[1]
Table 2: Rhodium-Catalyzed [5+1] Cycloaddition with Carbon Monoxide
Substituent on Vinyl Group (R)Yield (%)
H (Parent)Not Reported
Phenyl (Ph)73
4-MeO-Ph75
4-CF3-Ph70
2-Me-Ph71
Naphthyl68
Thienyl55
Cyclohexyl65
n-Butyl62
CH2CH2Ph78

Reaction conditions: [Rh(dppp)]SbF6 or [Rh(dppp)]OTf catalyst, DBU, CO atmosphere.[2]

Table 3: Cobalt-Catalyzed [5+1] Cycloaddition with a Vinylidene Precursor
This compound SubstituentDichloroalkene SubstituentYield (%)
PhenylPhenyl97
4-Me-PhPhenyl95
4-F-PhPhenyl93
2-Me-PhPhenyl88
Phenyl4-Me-Ph96
Phenyl4-Cl-Ph91

Reaction conditions: Co(dme)Br2 (5 mol%), (±)-t-Bu-Quinox (6 mol%), Zn, dichloroalkene, this compound.[5]

Experimental Protocols

General Procedure for Thermal this compound-Cyclopentene Rearrangement

A solution of the substituted or parent this compound in an inert, high-boiling solvent (e.g., decalin) is placed in a sealed tube. The tube is heated in a sand bath or oven at the desired temperature (ranging from 150°C to 500°C, depending on the substrate) for a specified period. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the corresponding cyclopentene. For kinetic studies, aliquots are taken at various time intervals and analyzed to determine the rate of rearrangement.[4]

General Procedure for Rhodium-Catalyzed [5+1] Cycloaddition

In a glovebox, a pressure tube is charged with the rhodium catalyst (e.g., [Rh(dppp)]SbF6, 5 mol%), the substituted or parent this compound (1.0 equiv.), and a solvent such as 1,2-dichloroethane. The tube is sealed, removed from the glovebox, and pressurized with carbon monoxide (CO) to the desired pressure. The reaction mixture is then heated at a specified temperature (e.g., 80°C) for a set time. After cooling to room temperature and carefully venting the CO, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added if isomerization to the α,β-unsaturated cyclohexenone is desired. The mixture is stirred at room temperature until the isomerization is complete. The solvent is evaporated, and the residue is purified by flash column chromatography to yield the cyclohexenone product.[2]

Mandatory Visualization

Thermal this compound Rearrangement Mechanisms

G cluster_0 Concerted Pericyclic Pathway cluster_1 Stepwise Diradical Pathway VCP_C This compound TS_C [1,3] Sigmatropic Shift Transition State VCP_C->TS_C Heat CP_C Cyclopentene TS_C->CP_C VCP_D This compound Diradical Allylic Diradical Intermediate VCP_D->Diradical Heat (Homolytic Cleavage) CP_D Cyclopentene Diradical->CP_D Ring Closure

Caption: Competing pathways for the thermal this compound-cyclopentene rearrangement.

Rhodium-Catalyzed [5+2] Cycloaddition Catalytic Cycle

G Rh_cat Rh(I) Catalyst Pi_complex π-Allylrhodium(III) Intermediate Rh_cat->Pi_complex + VCP (Oxidative Addition) VCP This compound Metallacycle Rhodacyclooctadiene Intermediate Pi_complex->Metallacycle + Alkyne (Insertion) Alkyne Alkyne Product Cycloheptadiene Product Metallacycle->Product Reductive Elimination Product->Rh_cat - Product

Caption: Catalytic cycle for the Rh-catalyzed [5+2] cycloaddition of a this compound and an alkyne.

References

Zwitterionic Intermediates in Vinylcyclopropane Chemistry: A Comparative Guide to the Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reaction mechanisms of vinylcyclopropane rearrangements is crucial for predicting outcomes and designing novel synthetic strategies. While the diradical pathway has long been a cornerstone of this chemistry, a growing body of experimental and computational work points to the involvement of zwitterionic intermediates, particularly in systems featuring donor-acceptor substitution patterns or under catalytic conditions.

This guide provides an objective comparison of the experimental evidence supporting the existence of zwitterionic intermediates in this compound chemistry, contrasted with the established diradical mechanism. We present key quantitative data, detailed experimental protocols for pivotal experiments, and visualizations of the proposed mechanistic pathways to offer a comprehensive overview for the discerning researcher.

Mechanistic Overview: Diradicals versus Zwitterions

The rearrangement of vinylcyclopropanes (VCPs) to cyclopentenes is a powerful tool in organic synthesis. For simple, thermally induced rearrangements, the mechanism is often depicted as proceeding through a diradical intermediate. However, the introduction of electron-donating groups (donors) on the cyclopropane ring and electron-withdrawing groups (acceptors) on the vinyl group can dramatically alter the electronic landscape of the transition state and any subsequent intermediates. In these "donor-acceptor" (D-A) substituted VCPs, heterolytic cleavage of the cyclopropane bond to form a zwitterionic intermediate becomes a plausible, and often competing, pathway. The choice between these pathways is highly dependent on the nature of the substituents, the solvent, and the presence of catalysts.

G

Comparative Analysis of Experimental Evidence

The following sections detail the key lines of experimental inquiry used to differentiate between diradical and zwitterionic mechanisms.

Substituent Effects

The influence of electronic substituent effects on the reaction rate provides a classic method for probing the nature of reaction intermediates.

Table 1: Substituent Effects on the Rate of this compound Rearrangement

Reaction TypeSubstituent (on Phenyl Ring of VCP)Relative RateProposed IntermediateReference
Ni(0)-Catalyzedp-CF3 (electron-withdrawing)FasterPrimarily non-ionic[1]
Ni(0)-Catalyzedp-H (unsubstituted)ReferencePrimarily non-ionic[1]
Ni(0)-Catalyzedp-OMe (electron-donating)SlowerPrimarily non-ionic[1]
Lewis Acid-CatalyzedElectron-donating on vinyl moietyIncreased reactivityZwitterionic[2][3][4]

In Ni(0)-catalyzed rearrangements, the small Hammett ρ value of 0.11 suggests that there is not a significant buildup of charge in the rate-determining step, arguing against a purely zwitterionic mechanism in that specific catalytic cycle.[1] Conversely, in Lewis acid-triggered rearrangements of donor-acceptor cyclopropanes, the reactivity is enhanced by electron-donating groups on the vinyl moiety, which is consistent with the stabilization of a positive charge in a zwitterionic intermediate.[2][3][4]

Lewis Acid Catalysis

Lewis acids can promote the heterolytic cleavage of the cyclopropane ring, favoring a zwitterionic pathway.

Table 2: Lewis Acid-Catalyzed Rearrangement of Donor-Acceptor Vinylcyclopropanes

This compound SubstrateLewis AcidProduct(s)Yield (%)Proposed IntermediateReference
2-Aryl-1,1-dicarboxylateGaCl₃Indenylmalonatesup to 93%1,2- or 1,3-Zwitterion[5]
Alkenyl D-A CyclopropaneVarious Lewis AcidsCyclopent-3-enes or Cyclopent-2-enes51-99%Zwitterionic[2][3]

The work by Gevorgyan and others has shown that Lewis acids can effectively trigger the rearrangement of D-A vinylcyclopropanes to cyclopentenes in high yield.[2][3] The selectivity for different cyclopentene isomers can even be controlled by the choice of Lewis acid, suggesting a mechanism where the Lewis acid coordinates to the acceptor group, facilitating ring opening to a zwitterionic intermediate that can then undergo cyclization.

Trapping Experiments

The most direct evidence for an intermediate is its interception or "trapping" by a reagent.

In a study of the reaction of 2-arylcyclopropane-1,1-dicarboxylates with GaCl₃, the addition of 3-arylbuta-1,2-dienes as a trapping agent led to the formation of products derived from the formal [3+2] cycloaddition of a 1,3-zwitterionic intermediate with the allene.[5] This provides strong evidence for the existence of a discrete zwitterionic species.

G VCP Donor-Acceptor This compound LA Lewis Acid (e.g., GaCl₃) VCP->LA Coordination Zwitterion 1,3-Zwitterionic Intermediate LA->Zwitterion Ring Opening Trap Trapping Agent (e.g., Allene) Zwitterion->Trap Trapping Cyclopentene Cyclopentene (Rearrangement Product) Zwitterion->Cyclopentene Ring Closure (No Trap) Trapped_Product Trapped Product ([3+2] Cycloadduct) Trap->Trapped_Product

Experimental Protocols

General Procedure for Lewis Acid-Triggered this compound-Cyclopentene Rearrangement

This protocol is adapted from the work of Gevorgyan and co-workers.[2][3]

  • Materials: A donor-acceptor this compound substrate, a Lewis acid (e.g., SnCl₄, TiCl₄, GaCl₃), and a dry, inert solvent (e.g., CH₂Cl₂, DCE).

  • Setup: A flame-dried flask is charged with the this compound substrate under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: The solvent is added, and the solution is cooled to a specific temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate and Lewis acid). The Lewis acid is then added dropwise.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cyclopentene derivative.

Protocol for Trapping of a Zwitterionic Intermediate

This protocol is based on the study by Ivanova and co-workers.[5]

  • Materials: A 2-arylcyclopropane-1,1-dicarboxylate, a trapping agent (e.g., 3-arylbuta-1,2-diene), a Lewis acid (catalytic amount of GaCl₃), and a dry, inert solvent.

  • Procedure: To a solution of the cyclopropane substrate and the allene trapping agent in the inert solvent, a catalytic amount of the Lewis acid is added directly to the reaction mixture at a controlled temperature.

  • Analysis: The reaction mixture is analyzed for the formation of the trapped product (a formal [3+2] cycloadduct) and the expected cyclopentene rearrangement product. The product distribution provides evidence for the intermediacy of the zwitterion.

Concluding Remarks

The mechanistic dichotomy of the this compound rearrangement highlights the subtle interplay of electronic and steric factors in determining reaction pathways. While the diradical mechanism remains a valid model for many thermal rearrangements of simple vinylcyclopropanes, the evidence for the involvement of zwitterionic intermediates in donor-acceptor substituted and catalytically promoted systems is compelling. An understanding of both pathways is essential for predicting and controlling the outcomes of these synthetically valuable reactions. Future research will likely continue to explore the continuum between these two mechanistic extremes and harness this understanding for the development of new stereoselective and efficient synthetic methodologies.

References

The Versatility of Three-Carbon Building Blocks: A Comparative Guide to Vinylcyclopropane and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecular architectures. Among the diverse array of synthons available, three-carbon (C3) units are fundamental components in the construction of carbocyclic and heterocyclic scaffolds. This guide provides a comprehensive comparison of the synthetic utility of vinylcyclopropane (VCP), a strained ring system with unique reactivity, against other prominent C3 building blocks, including cyclopropanes, allenes, and propane derivatives. By examining their performance in key chemical transformations, supported by experimental data, this guide aims to inform the strategic choice of C3 synthons in research and development.

Vinylcyclopropanes stand out as exceptionally versatile building blocks in organic synthesis, capable of participating in a wide range of transformations that allow for the rapid construction of molecular complexity.[1][2] Their reactivity stems from the inherent ring strain of the cyclopropane and the presence of a vicinal vinyl group, which facilitates a variety of ring-opening and cycloaddition reactions.[2][3] This unique combination allows VCPs to act as either three-carbon (C3) or five-carbon (C5) synthons, a dual reactivity not readily observed in other C3 building blocks.[4][5]

A Comparative Analysis of Reactivity and Synthetic Applications

The choice of a C3 building block is dictated by the desired molecular target and the specific transformation to be employed. VCPs, cyclopropanes, allenes, and propane derivatives each offer distinct advantages and are suited for different synthetic strategies.

Vinylcyclopropanes (VCPs): The Versatile Workhorse

VCPs are renowned for their participation in a plethora of transition metal-catalyzed cycloaddition reactions, providing access to five-, six-, seven-, and even eight-membered rings.[6][7] Rhodium catalysts, in particular, have been extensively used to mediate [5+2], [3+2], and [5+2+1] cycloadditions with excellent control over stereochemistry.[2][8] The ability of VCPs to undergo these higher-order cycloadditions makes them invaluable for the synthesis of complex polycyclic systems found in many natural products.[7]

Cyclopropanes: The Classic Strained Ring

Simple cyclopropanes, especially those activated with donor-acceptor groups, are also valuable C3 synthons.[9] They readily undergo ring-opening reactions with nucleophiles and electrophiles, and can participate in formal [3+2] and [3+3] cycloadditions to furnish five- and six-membered rings, respectively.[10][11] However, in contrast to VCPs, unactivated cyclopropanes are generally less reactive in transition metal-catalyzed cycloadditions.[4] The vinyl group in VCPs plays a crucial role in facilitating coordination to the metal center and subsequent C-C bond cleavage.

Allenes: The Axially Chiral Alternative

Allenes are another class of highly reactive C3 building blocks, characterized by their unique cumulative double bonds and axial chirality. They are excellent partners in a variety of cycloaddition reactions, including [4+3], [4+2], and [3+2] cycloadditions, to generate a diverse range of carbo- and heterocyclic products.[12][13] A key advantage of allenes is the ability to transfer their axial chirality to central chirality in the product, making them particularly useful in asymmetric synthesis.[1]

Propane Derivatives: The Fundamental Building Block

Propane and its simple derivatives represent the most fundamental C3 building blocks. While not typically employed in cycloaddition reactions due to their lack of unsaturation and inherent stability, they serve as crucial starting materials for the synthesis of more complex C3 synthons, including cyclopropanes and allenes. Their primary utility in building larger molecules often involves functionalization to introduce reactive handles, followed by their use as nucleophiles or electrophiles in standard organic transformations.

Quantitative Comparison of Key Cycloaddition Reactions

To provide a clearer picture of the relative performance of these C3 building blocks, the following tables summarize quantitative data for representative cycloaddition reactions.

Table 1: Comparison of [3+2] Cycloaddition Reactions

C3 Building BlockReaction PartnerCatalyst/ConditionsYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
This compoundα,β-Unsaturated EsterPd(PPh₃)₄ / Isothiourea51-95-91-98[14]
This compoundAcetylenic Sulfone[Ir(ppy)₂(dtbbpy)]PF₆ / Visible Light53-85--[15]
AlleneC,N-Cyclic Azomethine ImineZinc Acetate52-92>20:190-99[13]
Donor-Acceptor CyclopropaneBenzoquinone EsterIn(OTf)₃62-75--[10]

Table 2: Comparison of Higher-Order Cycloaddition Reactions

| C3 Building Block | Reaction Type | Reaction Partner | Catalyst/Conditions | Yield (%) | Diastereoselectivity (dr) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | [5+2] Intramolecular | Alkene | [Rh(CO)₂Cl]₂ | 71-98 | cis-fused |[2] | | this compound | [5+2] Intramolecular | Allene | Rh(I) complex | good to moderate | cis-fused |[2] | | this compound | [5+1] | CO | [Rh(dppp)]OTf | moderate to good | - |[10] | | Allene | [4+3] Intramolecular | Diene | Au(I) / Ag(I) | 62-95 | - |[12] | | Allene | [4+2] Intramolecular | Diene | Rh(I) complex | 77-95 | - |[12] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for key reactions involving this compound and allene.

Experimental Protocol 1: Rh-Catalyzed Intramolecular [5+2] Cycloaddition of an Ene-Vinylcyclopropane[8]

Materials:

  • Ene-vinylcyclopropane substrate (1.0 equiv)

  • [Rh(CO)₂Cl]₂ (5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • 1,2-Dichloroethane (DCE) (0.05 M)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar and 4 Å molecular sieves is added the ene-vinylcyclopropane substrate.

  • The vessel is sealed and purged with argon.

  • Anhydrous DCE is added via syringe.

  • In a separate vial, [Rh(CO)₂Cl]₂ and AgSbF₆ are combined and dissolved in DCE.

  • The catalyst solution is added to the reaction mixture.

  • The reaction is heated to 85 °C and stirred for the time indicated by TLC analysis.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the bicyclic [5+2] cycloadduct.

Experimental Protocol 2: Enantioselective [4+3] Cycloaddition of an Allene-Diene[13]

Materials:

  • Allene-diene substrate (1.0 equiv)

  • AuCl(PPh₃) (5 mol%)

  • AgOTf (5 mol%)

  • Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS) (6 mol%)

  • Dichloromethane (CH₂Cl₂) (0.05 M)

Procedure:

  • In a glovebox, AuCl(PPh₃), AgOTf, and the chiral phosphine ligand are added to an oven-dried reaction vial.

  • Anhydrous CH₂Cl₂ is added, and the mixture is stirred at room temperature for 30 minutes to generate the active catalyst.

  • A solution of the allene-diene substrate in CH₂Cl₂ is added to the catalyst mixture.

  • The reaction is stirred at the specified temperature until complete consumption of the starting material is observed by TLC.

  • The reaction mixture is concentrated directly onto silica gel.

  • The product is purified by flash column chromatography to yield the enantioenriched [4+3] cycloadduct.

Signaling Pathways and Experimental Workflows

The strategic application of these C3 building blocks can be visualized through reaction pathway diagrams.

G cluster_vcp This compound (VCP) Reactivity cluster_allene Allene Reactivity cluster_cyclo Cyclopropane Reactivity VCP This compound VCP_C3 C3 Synthon ([3+2], [3+1], etc.) VCP->VCP_C3 e.g., Pd-catalysis VCP_C5 C5 Synthon ([5+2], [5+1], etc.) VCP->VCP_C5 e.g., Rh-catalysis Allene Allene Allene_C3 C3 Synthon ([4+3], [3+2], [2+2+2], etc.) Allene->Allene_C3 Variety of Catalysts (Au, Rh, Pd, etc.) Cyclopropane Donor-Acceptor Cyclopropane Cyclo_C3 C3 Synthon ([3+2], [3+3]) Cyclopropane->Cyclo_C3 Lewis Acid or Transition Metal Catalysis

Caption: Reactivity modes of different C3 building blocks.

The experimental workflow for a typical transition metal-catalyzed cycloaddition reaction is outlined below.

G start Start reagents Combine Substrate, Catalyst, and Solvent in Inert Atmosphere start->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for cycloaddition.

Conclusion

Vinylcyclopropanes offer a unique and powerful platform for the synthesis of complex carbocyclic and heterocyclic systems, largely due to their dual reactivity as both C3 and C5 synthons. Their utility in higher-order cycloadditions, particularly those catalyzed by rhodium, provides access to seven- and eight-membered rings that are challenging to construct with other methods. While donor-acceptor cyclopropanes are effective for [3+2] and [3+3] cycloadditions, they lack the broader cycloaddition reactivity of VCPs. Allenes present a compelling alternative, especially in asymmetric synthesis where their inherent axial chirality can be leveraged to control the stereochemistry of the products. Simple propane derivatives, while fundamental, require significant functionalization to be employed in the construction of complex molecules and are not directly comparable in the context of cycloaddition reactions.

The choice between these C3 building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway. For the construction of medium-sized rings and complex polycyclic systems, vinylcyclopropanes often represent the most efficient and versatile option. For enantioselective syntheses requiring the formation of specific stereocenters, allenes are an excellent choice. For straightforward access to five- and six-membered rings, donor-acceptor cyclopropanes remain a reliable and effective tool. A thorough understanding of the reactivity and scope of each of these C3 building blocks is essential for the modern synthetic chemist to navigate the challenges of complex molecule synthesis.

References

Safety Operating Guide

Prudent Disposal of Vinylcyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like vinylcyclopropane are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, emphasizing operational safety and logistical planning. Adherence to these protocols is critical due to the flammable nature of this compound.

Key Safety and Disposal Information

Proper disposal of this compound begins with a thorough understanding of its properties and associated hazards. The following table summarizes crucial data, compiled from safety information for structurally similar compounds.

PropertyValue/InformationSource
Physical State Liquid (likely)Assumed from similar compounds
Synonyms Cyclopropylethene, Ethenylcyclopropane[1]
Hazard Class Likely Flammable LiquidBased on similar compounds[2][3]
Storage 2-8°C in an amber vial, under an inert atmosphere in a refrigerator.[1] Store in a well-ventilated place and keep cool.[2][4][1][2][4]
Incompatible Materials Strong oxidizing agents.[2][2]
Personal Protective Equipment (PPE) Flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a face shield. A NIOSH-approved respirator may be required if working outside of a fume hood.[5]
Spill Response For small spills, absorb with an inert, non-combustible material like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.[5] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5][5]
Disposal Method Dispose of contents and container in accordance with all local, regional, national, and international regulations through an approved waste disposal plant.[2][4] Do not dispose of down the drain or in regular trash.[5][2][4][5]

Operational Disposal Plan: Step-by-Step Procedures

The following procedural steps are mandatory for the safe disposal of this compound and are based on established best practices for handling flammable and hazardous chemical waste.

  • Personal Protective Equipment (PPE) and Handling:

    • Always conduct disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Wear the appropriate PPE as outlined in the table above to prevent skin and eye exposure, and inhalation.[5]

    • Use non-sparking tools and explosion-proof equipment to mitigate ignition risks.[2][5]

    • Ensure all equipment is properly grounded to prevent static discharge.[2]

  • Waste Collection and Segregation:

    • This compound waste must be segregated and collected in a designated, properly labeled, and sealed hazardous waste container.[5]

    • The container must be compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and prominent hazard warnings (e.g., "Flammable Liquid").[5]

  • Spill Management:

    • In the event of a small spill, absorb the material using a non-combustible absorbent.[5]

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[5]

    • For large spills, immediately alert colleagues, evacuate the area, and contact your institution's EHS department.[5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials.[2]

    • The storage area should be a designated and properly marked hazardous waste accumulation area.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

    • Never pour this compound down the drain or dispose of it in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and is based on best practices for similar hazardous materials. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Disposal must be in strict accordance with all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of Vinylcyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vinylcyclopropane, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Essential Safety Information

Quantitative Data Summary

The following table summarizes key quantitative data. Data for analogous compounds are noted.

PropertyValueSource/Analogy
Chemical Formula C₅H₈[5]
Molecular Weight 68.12 g/mol [5]
Appearance Clear Colourless Oil[1]
Boiling Point ~40-41 °C (estimated)Analogous to similar molecular weight cycloalkanes/alkenes
Flash Point < 23 °C (estimated)Assumed based on high flammability of similar compounds
Lower Explosion Limit ~2% (estimated)Analogous to Cyclopropane (2.4%)[6]
Upper Explosion Limit ~10% (estimated)Analogous to Cyclopropane (10.4%)[6]
Storage Temperature 2-8°C[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize risks.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.

  • Transport the chemical in a secondary container to the designated storage area.

Storage
  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[3][7]

  • The recommended storage temperature is between 2-8°C in an amber vial under an inert atmosphere.[1]

  • Use a designated and approved flammable liquids storage cabinet.

  • Ensure all metal parts of storage and handling equipment are grounded to prevent static discharge.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Handling and Use
  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times (see table below).

  • Use only non-sparking tools and explosion-proof equipment.[2]

  • Keep containers tightly closed when not in use.

  • Ground and bond containers when transferring the liquid to prevent static electricity buildup.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[8][9]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]Prevents skin contact with the liquid.
Body Protection Flame-retardant lab coat or coveralls.[10]Protects against splashes and potential flash fires.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if working outside of a fume hood or if vapor concentrations are high.[3][11]Protects against inhalation of harmful vapors.
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to ensure laboratory and environmental safety.

  • Waste Classification : this compound waste should be classified as hazardous waste due to its flammability.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste," with the chemical name and associated hazards (e.g., "Flammable Liquid").

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Procedure :

    • Dispose of the waste through a licensed hazardous waste disposal contractor.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Remove all sources of ignition.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS department or emergency response team immediately.

Fire
  • If a fire occurs, immediately alert others and activate the fire alarm.

  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it using a CO₂, dry chemical, or foam extinguisher.[2]

  • Do not use water , as it may spread the flammable liquid.

  • Evacuate the area if the fire is large or cannot be controlled.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Response Obtain SDS Obtain & Review SDS (or equivalent safety info) Conduct Risk Assessment Conduct Risk Assessment Obtain SDS->Conduct Risk Assessment Prepare PPE Prepare Appropriate PPE Conduct Risk Assessment->Prepare PPE Receipt & Inspection Receipt & Inspection Prepare PPE->Receipt & Inspection Storage Secure Storage (Flammables Cabinet, 2-8°C) Receipt & Inspection->Storage Use in Fume Hood Use in Chemical Fume Hood (Grounding & Bonding) Storage->Use in Fume Hood Waste Collection Collect Hazardous Waste (Labeled, Sealed Container) Use in Fume Hood->Waste Collection Spill Spill Use in Fume Hood->Spill Fire Fire Use in Fume Hood->Fire Exposure Personal Exposure Use in Fume Hood->Exposure Waste Disposal Dispose via EHS/ Licensed Contractor Waste Collection->Waste Disposal Emergency Procedures Follow Emergency Procedures (Evacuate, Alert, First Aid) Spill->Emergency Procedures Fire->Emergency Procedures Exposure->Emergency Procedures

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.